Methyl 2-fluoro-2-methylpropanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoro-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c1-5(2,6)4(7)8-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGBOFOVYSOERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430706 | |
| Record name | Methyl 2-fluoro-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338-76-1 | |
| Record name | Methyl 2-fluoroisobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-fluoro-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Fluoro-2-methylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Methyl 2-fluoro-2-methylpropanoate?
This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-fluoro-2-methylpropanoate (MFMP), a versatile fluorinated building block of significant interest to researchers, scientists, and professionals in drug development and materials science. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and practical considerations for its use.
Introduction: The Significance of α-Fluorination
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] In medicinal chemistry, the strategic placement of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] this compound serves as a key intermediate in this endeavor, providing a readily accessible source of the α-fluorinated isobutyryl moiety. Its unique structural features make it a valuable tool for the synthesis of novel pharmaceuticals, agrochemicals, and advanced polymers.[1]
Physicochemical Properties
A thorough understanding of the fundamental physical and chemical properties of a reagent is paramount for its effective and safe utilization in research and development. The properties of this compound are summarized below.
General and Physical Properties
This compound is a colorless to almost colorless clear liquid under standard conditions.[1][2] Its key physical properties are detailed in Table 1. The presence of the highly electronegative fluorine atom at the α-position influences the molecule's polarity and intermolecular interactions, contributing to its characteristic boiling point and density.
| Property | Value | Source(s) |
| CAS Number | 338-76-1 | [1][2][3] |
| Molecular Formula | C₅H₉FO₂ | [1][3][4] |
| Molecular Weight | 120.12 g/mol | [1][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 108-109 °C | [2] |
| Density | 1.03 g/cm³ | [1] |
| Refractive Index (n20D) | 1.3740 to 1.3800 | [1][2] |
| Flash Point | 22 °C | [2] |
Spectroscopic Data (Predicted)
While experimentally obtained spectra are the gold standard for structural elucidation, in their absence, predicted spectroscopic data can provide valuable insights for compound identification and characterization.
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) and a doublet for the two equivalent methyl groups (C(CH₃)₂) due to coupling with the fluorine atom.
-
¹³C NMR (Predicted): The carbon NMR spectrum will be characterized by the carbonyl carbon of the ester, the quaternary carbon bearing the fluorine atom (which will appear as a doublet due to C-F coupling), the carbon of the methyl ester, and the two equivalent methyl group carbons (which will also show C-F coupling).
-
Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 120. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 89, and the loss of the carbonyl group (-CO) from this fragment.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. C-F stretching vibrations are expected in the 1000-1400 cm⁻¹ region.
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the interplay between the ester functionality and the α-fluoro substituent.
Electrophilicity of the Carbonyl Carbon
The presence of the electron-withdrawing fluorine atom at the α-position increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, methyl isobutyrate. This enhanced reactivity can be leveraged in various chemical transformations.
Stability and Handling
This compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[2] It is recommended to store it under an inert atmosphere (nitrogen or argon) at 2-8 °C for long-term stability.[2] The compound is flammable and should be handled with appropriate precautions.
Reactivity with Nucleophiles
The ester group can undergo nucleophilic acyl substitution with a variety of nucleophiles. However, the steric hindrance from the two α-methyl groups can influence the reaction rates. Common reactions include:
-
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to 2-fluoro-2-methylpropanoic acid and methanol.
-
Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can lead to the corresponding new ester.
-
Aminolysis: Reaction with amines can form the corresponding amides.
Synthesis
While specific, detailed, and peer-reviewed synthesis protocols for this compound are not extensively documented in readily accessible literature, general methods for the preparation of α-fluoroesters can be applied. A plausible synthetic route is the fluorination of the corresponding α-hydroxy ester or the direct fluorination of an enolate precursor.
Conceptual Experimental Workflow: Synthesis of this compound
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Research and Development
The utility of this compound spans several key areas of chemical and pharmaceutical research.
Pharmaceutical Development
This compound is a valuable intermediate for the synthesis of fluorinated drugs.[1] The incorporation of the gem-difluoro-dimethyl moiety can enhance the metabolic stability of a drug candidate by blocking sites of oxidation. Furthermore, the fluorine atom can modulate the acidity of nearby protons and influence the conformation of the molecule, which can lead to improved target binding and efficacy.
Agrochemicals
In the agrochemical industry, it is used in the formulation of herbicides and pesticides.[1][2] Fluorinated compounds often exhibit enhanced biological activity and selectivity, leading to more effective and environmentally benign crop protection agents.
Polymer Chemistry
This compound serves as a monomer or an intermediate in the synthesis of fluorinated polymers.[1] These materials are known for their high thermal stability, chemical resistance, and unique surface properties, making them suitable for applications in coatings, sealants, and other high-performance materials.
Logical Relationship of Applications
Caption: Key application areas of this compound.
Safety and Handling
This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It is also suspected of causing respiratory irritation. Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
GHS Hazard Statements: H225, H302, H315, H319, H335
Precautionary Statements: P260, P271, P280[2]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a sterically hindered ester and an α-fluoro substituent provides chemists with a powerful tool for the introduction of fluorine into a wide range of molecules. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective and safe application in the development of new pharmaceuticals, agrochemicals, and advanced materials. As the demand for sophisticated fluorinated compounds continues to grow, the importance of intermediates like this compound in both academic and industrial research is set to increase.
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Chem-Impex. Methyl 2-fluoro-2-methylpropionate. [Link]
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Fluoropharm. 338-76-1 | Methyl2-fluoro-2-methylpropionate. [Link]
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An In-Depth Technical Guide to Methyl 2-fluoro-2-methylpropanoate (CAS 338-76-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the α-Fluoro-gem-dimethyl Motif
Methyl 2-fluoro-2-methylpropanoate, a seemingly simple ester, represents a critical building block in modern medicinal and agricultural chemistry. The strategic introduction of a fluorine atom at the α-position of a carbonyl group, particularly on a quaternary carbon, imparts a unique combination of steric and electronic properties to molecules. This guide, intended for the practicing scientist, will provide a comprehensive overview of the synthesis, properties, and reactivity of this valuable synthetic intermediate, moving beyond a simple recitation of facts to an exploration of the underlying chemical principles and practical applications that underscore its importance.
The presence of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, fluorinated compounds are increasingly prevalent in pharmaceuticals and agrochemicals.[3][4][5][6][7] this compound serves as a key precursor for introducing the fluorinated gem-dimethyl motif, a structural element that can enhance the biological activity and pharmacokinetic profile of a drug candidate.[8] This guide will delve into the practical aspects of working with this reagent, providing the technical insights necessary for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory.
Physicochemical Properties
This compound is a colorless liquid with moderate volatility.[9] Its key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 338-76-1 | [10][11] |
| Molecular Formula | C₅H₉FO₂ | [10][12] |
| Molecular Weight | 120.12 g/mol | [10][12] |
| Boiling Point | 108-109 °C | [8] |
| Density | ~1.03 g/cm³ | [8] |
| Refractive Index (n20/D) | ~1.3740 - 1.3780 | [8] |
| Purity | ≥95% to ≥98% (GC) | [8][10][12] |
| Storage Conditions | 2-8°C, under inert atmosphere | [8] |
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The six protons of the two methyl groups would appear as a doublet due to coupling with the fluorine atom. The three protons of the methoxy group would appear as a singlet.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon bearing the fluorine, the methyl carbons, the carbonyl carbon, and the methoxy carbon. The signal for the carbon attached to fluorine will appear as a doublet due to C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[13][14] For this compound, a single resonance is expected, which would be split into a septet by the six equivalent protons of the adjacent methyl groups. The chemical shift will be indicative of the electronic environment of the fluorine atom.[15]
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O (ester) stretching vibration, typically in the region of 1740-1760 cm⁻¹. The presence of the C-F bond will also give rise to a characteristic absorption, usually in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 120. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and cleavage alpha to the carbonyl group.[16][17] The presence of fluorine will influence the fragmentation, and fragments containing the fluorine atom will be evident.
Synthesis Methodologies: Accessing the α-Fluoro Ester
Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the starting materials' availability, scalability, and safety considerations.
Halogen Exchange (Halex) Reaction
A common and direct method involves the nucleophilic substitution of a bromine or chlorine atom in the corresponding α-halo ester. Methyl 2-bromo-2-methylpropanoate or Methyl 2-chloro-2-methylpropanoate can be treated with a fluoride source, such as potassium fluoride (KF) or silver(I) fluoride (AgF), often in the presence of a phase-transfer catalyst to enhance reactivity.
Experimental Protocol: Synthesis via Halogen Exchange
-
To a stirred solution of Methyl 2-bromo-2-methylpropanoate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added spray-dried potassium fluoride (1.5 - 2.0 eq) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq).
-
The reaction mixture is heated to reflux and monitored by GC-MS or TLC until the starting material is consumed.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by fractional distillation to afford this compound.
Causality Behind Experimental Choices:
-
Aprotic Solvent: A polar aprotic solvent like acetonitrile or DMF is used to dissolve the reactants and facilitate the nucleophilic substitution without solvating the fluoride anion too strongly, which would decrease its nucleophilicity.
-
Phase-Transfer Catalyst: The crown ether sequesters the potassium cation, rendering the fluoride anion "naked" and more nucleophilic, thus accelerating the reaction.
-
Spray-Dried KF: It is crucial to use an anhydrous fluoride source, as water will hydrate the fluoride ion and significantly reduce its reactivity.
Electrophilic Fluorination of an Enolate Intermediate
An alternative approach involves the deprotonation of a suitable precursor to form an enolate, which is then quenched with an electrophilic fluorine source. For the synthesis of this compound, the starting material would be methyl 2-methylpropanoate (methyl isobutyrate).
Experimental Protocol: Electrophilic Fluorination
-
A solution of methyl 2-methylpropanoate (1.0 eq) in a dry, aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise to generate the ester enolate.
-
After stirring for a short period, a solution of an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide (NFSI), 1.2 eq) in THF is added.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or fractional distillation.
Causality Behind Experimental Choices:
-
LDA at Low Temperature: LDA is a strong, sterically hindered base that rapidly and cleanly deprotonates the α-carbon of the ester at low temperatures to form the lithium enolate, minimizing side reactions such as self-condensation.
-
Electrophilic Fluorine Source: NFSI is a commonly used, relatively safe, and effective electrophilic fluorinating agent that delivers an "F⁺" equivalent to the nucleophilic enolate.
Reactivity and Synthetic Utility
The presence of the α-fluoro substituent significantly influences the reactivity of this compound.
Reactions at the Carbonyl Group
The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than its non-fluorinated counterpart.
-
Hydrolysis: The ester can be hydrolyzed to 2-fluoro-2-methylpropanoic acid under either acidic or basic conditions. The increased electrophilicity of the carbonyl may facilitate this transformation.
-
Amidation: Reaction with amines can form the corresponding amides. This reaction may proceed more readily than with non-fluorinated esters.
-
Reduction: The ester can be reduced to 2-fluoro-2-methylpropan-1-ol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Grignard and Organolithium Reactions: The reaction with organometallic reagents is expected to proceed to give tertiary alcohols after quenching. However, the presence of the α-fluoro substituent may lead to side reactions, such as elimination.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block for the synthesis of complex, biologically active molecules.[1][8] Its utility stems from the desirable properties conferred by the α-fluoro-gem-dimethyl motif.
While specific, publicly disclosed examples of its direct use in the synthesis of commercial drugs are often proprietary, its role as an intermediate is well-established in patent literature and academic research. For instance, it can be used to synthesize fluorinated analogues of existing drugs to improve their pharmacokinetic profiles.[2] It is also a key intermediate in the synthesis of certain triazine herbicides and plant growth regulators.[8]
The introduction of the fluorinated quaternary center can block metabolic oxidation at that position, a common strategy in drug design to increase a compound's half-life. Furthermore, the fluorine atom can engage in favorable interactions, such as hydrogen bonding, with biological targets, thereby enhancing binding affinity and potency.
Conclusion
This compound is more than just a simple ester; it is a strategically important building block for the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1][8] A thorough understanding of its synthesis, properties, and reactivity is essential for any scientist working in these fields. This guide has provided a detailed overview of these aspects, with a focus on the practical considerations and underlying chemical principles that govern its use. As the demand for more effective and safer chemical products continues to grow, the importance of versatile fluorinated intermediates like this compound is only set to increase.
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An In-depth Technical Guide to Methyl 2-fluoro-2-methylpropanoate: Structure, Properties, and Synthetic Strategies for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorine in Molecular Design
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design.[1][2] The unique electronic properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological properties.[1][2] These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[1][2]
Methyl 2-fluoro-2-methylpropanoate, also known as methyl 2-fluoroisobutyrate, is a valuable fluorinated building block that serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[3] Its structure combines a methyl ester with a quaternary carbon center bearing a fluorine atom, offering a versatile scaffold for further chemical transformations. This guide provides a comprehensive overview of the structure, molecular weight, and synthesis of this compound, offering field-proven insights for its application in research and development.
Physicochemical Properties and Structural Elucidation
This compound is a colorless to nearly colorless liquid under standard conditions.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉FO₂ | [3][4] |
| Molecular Weight | 120.12 g/mol | [3][4] |
| CAS Number | 338-76-1 | [3][4] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 108-109 °C | ChemBK |
| Density | ~1.03 g/mL | [3] |
| Refractive Index (n20D) | ~1.38 | [3] |
| SMILES | CC(C)(F)C(OC)=O | [5] |
Chemical Structure
The structure of this compound is characterized by a central quaternary carbon atom bonded to a fluorine atom, two methyl groups, and a methyl ester group.
Caption: 2D Chemical Structure of this compound.
Synthesis of this compound: A Practical Guide
The introduction of a fluorine atom at a sterically hindered quaternary center requires specific synthetic strategies. A common and effective method involves the fluorination of a corresponding hydroxyl precursor.
Synthetic Workflow Overview
The synthesis can be conceptualized as a two-stage process: the formation of an intermediate from a readily available starting material, followed by a fluorination step.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on the fluorination of methyl 2-hydroxyisobutyrate.
Step 1: Esterification Reaction
-
To a reaction vessel, add methyl 2-hydroxyisobutyrate (20.1 g, 0.17 mol).[3]
-
Cool the vessel to between -10 and -5 °C with constant stirring.[3]
-
Slowly add thionyl chloride (36.4 g, 0.31 mol) dropwise, maintaining the temperature between -10 and -5 °C.[3]
-
After the addition is complete, continue stirring for 3 hours.[3]
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.[3]
Step 2: Fluorination Reaction
-
Cool a separate reaction vessel to between -20 and -15 °C.[3]
-
Carefully add hydrogen fluoride (37.4 g, 1.87 mol) and triethylamine (0.7 g, 6.80 mmol) to the cooled vessel.[3]
-
Add the product from Step 1 to the hydrogen fluoride solution.[3]
-
Remove the cooling and allow the reaction mixture to slowly warm to 40-45 °C.[3]
-
Stir at this temperature for 3-5 hours, monitoring the reaction by GC.[3]
Step 3: Work-up and Purification
-
Extract the reaction mixture with ethyl acetate (3 x 300 mL).[3]
-
Wash the combined organic phases with water (50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and then water again (50 mL).[3]
-
Dry the organic phase over a suitable drying agent.[3]
-
To remove any residual unsaturated impurities, bubble chlorine gas through the solution until the content of methyl methacrylate is below 0.2% as determined by GC.[3]
-
Concentrate the solution and purify the crude product by vacuum distillation (65-70 °C at 150-160 mmHg) to yield this compound.[3]
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized this compound is crucial. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected NMR Spectral Data
-
¹H NMR:
-
A singlet corresponding to the three protons of the methyl ester group (-OCH₃).
-
A doublet for the six protons of the two equivalent methyl groups (-C(CH₃)₂), split by the adjacent fluorine atom. The coupling constant (J-value) for H-F coupling through three bonds is typically in the range of 20-30 Hz.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the ester group.
-
A signal for the methyl carbon of the ester group.
-
A doublet for the two equivalent methyl carbons, split by the directly attached fluorine atom (¹JCF), which is expected to be a large coupling constant.
-
A doublet for the quaternary carbon, also showing a large one-bond coupling to fluorine (¹JCF).
-
-
¹⁹F NMR:
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z = 120. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 89, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 61.
Caption: Analytical workflow for the characterization of this compound.
Applications in Drug Discovery and Agrochemicals
The unique structural motif of this compound makes it a valuable precursor in the synthesis of bioactive molecules.
-
Pharmaceuticals: The introduction of a gem-difluoro or a single fluorine atom at a strategic position can block metabolic oxidation, a common pathway for drug deactivation.[1][2] This can lead to improved drug half-life and bioavailability. The 2-fluoro-2-methylpropyl group can be incorporated into larger molecules to fine-tune their lipophilicity and binding interactions with target proteins.
-
Agrochemicals: In the agrochemical industry, this compound serves as an intermediate for the synthesis of herbicides and pesticides.[3][7] The presence of fluorine can enhance the efficacy and selectivity of these agents, allowing for lower application rates and potentially reducing their environmental impact.[7]
Conclusion
This compound is a key fluorinated building block with significant potential in the fields of drug discovery and agrochemical development. A thorough understanding of its structure, properties, and synthetic methodologies is essential for researchers and scientists looking to leverage the unique advantages of fluorine in molecular design. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and application of this versatile compound.
References
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Methyl 2-Fluoroisobutyrate - Physico-chemical Properties. ChemBK. [Link]
-
Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. J Org Chem. 2001 Nov 2;66(22):7464-8. [Link]
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Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry. [Link]
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Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]
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Electrophilic Fluorination. Bryn Mawr College. [Link]
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19Fluorine NMR. University of Ottawa. [Link]
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19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
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Electrophilic fluorination. Wikipedia. [Link]
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Methyl 2-Fluoroisobutyrate: Essential for Next-Generation Herbicides. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Methyl 2-fluoro-2-methylpropanoate safety data sheet and handling precautions.
An In-depth Technical Guide to the Safe Handling of Methyl 2-fluoro-2-methylpropanoate
Introduction: Balancing Utility and Prudence
This compound (CAS No. 338-76-1) is an important fluorinated building block in modern organic synthesis. Its utility is primarily seen in the development of pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly enhance biological activity, metabolic stability, and other pharmacokinetic properties.[1][2] However, the same chemical characteristics that make this compound valuable also introduce significant hazards. This guide, intended for researchers and drug development professionals, provides an in-depth framework for the safe handling, storage, and emergency management of this compound, grounded in the principles of chemical causality and risk mitigation.
Section 1: Hazard Profile and Physicochemical Characteristics
A foundational understanding of a chemical's intrinsic properties is the starting point for any robust safety protocol. The primary hazards associated with this compound are its high flammability and its severe corrosivity to skin and eyes.[3][4][5]
Globally Harmonized System (GHS) Classification
The GHS classification provides a universally understood summary of the key hazards.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 2 | GHS02: Flame | Danger | H225: Highly flammable liquid and vapor.[3][4][5] |
| Skin Corrosion/Irritation | 1B/1C | GHS05: Corrosion | Danger | H314: Causes severe skin burns and eye damage.[3][4] |
| Serious Eye Damage | 1 | GHS05: Corrosion | Danger | H318: Causes serious eye damage.[4] |
Note: Some suppliers may also list warnings for skin, eye, and respiratory irritation (H315, H319, H335).[6]
Physicochemical Data
These properties are critical for assessing exposure risks (e.g., volatility) and designing appropriate handling procedures.
| Property | Value | Source |
| CAS Number | 338-76-1 | [1][5] |
| Molecular Formula | C₅H₉FO₂ | [1][5] |
| Molecular Weight | 120.12 g/mol | [1][5] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 108-109 °C | [1][6] |
| Density | ~1.03 g/mL | [1] |
| Flash Point | 22 °C | [6] |
| Storage Temperature | 2 - 8 °C, under inert gas recommended | [1][5][6] |
Section 2: The Hierarchy of Controls: A Proactive Safety Framework
Effective safety management prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE). This hierarchy provides a systematic approach to mitigating risk.
Caption: The Hierarchy of Controls for risk mitigation.
-
Engineering Controls: All manipulations of this compound must be performed inside a certified chemical fume hood.[7][8] This is non-negotiable. The compound's volatility, coupled with its corrosive and potentially toxic nature, requires this primary barrier to prevent inhalation of vapors.[8] The fume hood also provides containment in the event of a small spill.
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): A detailed, location-specific SOP for handling this compound must be written and available to all personnel.[7]
-
Training: Personnel must be trained on the specific hazards of this compound and the emergency procedures before beginning work.[9]
-
Work Alone Policy: Avoid working with highly hazardous chemicals like this one when alone in the laboratory.[7]
-
Section 3: Personal Protective Equipment (PPE) - A Necessary Barrier
While engineering controls are primary, robust PPE is essential for protecting against splashes and unforeseen exposures.
-
Hand Protection: Due to the severe corrosivity, selecting the correct gloves is critical. Double-gloving is recommended.[7] An inner nitrile glove provides a base level of protection, while a thicker outer glove (e.g., butyl or Viton) offers better resistance. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[9] Immediately remove and dispose of gloves if contamination is suspected.
-
Eye and Face Protection: The risk of severe eye damage necessitates stringent protection. Chemical splash goggles are mandatory.[9] Given the significant risk of splashes when transferring the liquid, a full-face shield must be worn over the goggles.[7][9]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[7] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is also required.[10] Long pants and closed-toe shoes are a baseline requirement for all laboratory work.[10]
Section 4: Protocol for Safe Handling and Dispensing
This protocol outlines the essential steps for safely transferring the reagent from its source container.
Objective: To safely dispense a required volume of this compound for experimental use.
Materials:
-
This compound in its original container.
-
Appropriate receiving vessel (e.g., round-bottom flask).
-
Syringe and needle or cannula.
-
Septum.
-
Inert gas source (Nitrogen or Argon).
-
Waste container for contaminated consumables.
Procedure:
-
Preparation:
-
Don all required PPE (double gloves, lab coat, splash goggles, face shield).
-
Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
-
Clear the fume hood of all unnecessary equipment and potential ignition sources.[11] Use only non-sparking tools.[3]
-
Have spill cleanup materials and a container of calcium gluconate gel readily accessible outside the immediate work area.[10]
-
-
Inert Atmosphere Transfer:
-
Allow the reagent bottle to equilibrate to room temperature before opening to prevent moisture condensation.
-
Securely clamp the receiving vessel inside the fume hood and purge with inert gas.
-
For transfers, it is best practice to pierce the septum on the reagent bottle with a needle connected to an inert gas line (to equalize pressure) and use a second syringe to withdraw the required volume.
-
-
Dispensing:
-
Slowly and carefully draw the liquid into the syringe to avoid aerosol generation.
-
Dispense the liquid into the receiving vessel.
-
Once the transfer is complete, remove the syringe.
-
-
Cleanup:
-
Rinse the syringe with a suitable solvent (e.g., acetone) inside the fume hood, discharging the rinse into a designated hazardous waste container.
-
Wipe down any contaminated surfaces with an appropriate solvent and dispose of the wipes in the solid hazardous waste stream.
-
Tightly close the main reagent bottle and return it to its designated storage location (2-8 °C).[1]
-
Section 5: Emergency Protocols
Immediate and correct action is critical in any emergency involving this compound.
Caption: Decision workflow for emergency situations.
Personal Exposure Protocol
-
Skin Contact:
-
Immediately remove all contaminated clothing and shoes.[8]
-
Flush the affected skin with copious amounts of water from a safety shower for at least 5 minutes.[10]
-
After flushing, liberally apply 2.5% calcium gluconate gel to the affected area.[10][12] Massage it into the skin while wearing clean protective gloves. The rationale here is critical: while the initial damage is from the corrosive ester, hydrolysis can produce fluoride ions, which sequester calcium and cause deep tissue damage and severe pain. Calcium gluconate acts as a source of calcium ions to counteract this effect.[9][10]
-
Seek immediate medical attention. Inform emergency personnel of the chemical identity and the potential for hydrogen fluoride exposure.[8]
-
-
Eye Contact:
-
Inhalation:
-
Remove the person to fresh air and keep them comfortable for breathing.[3]
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
Spill and Fire Management
-
Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand. Collect the material using non-sparking tools into a sealed, labeled container for hazardous waste.[13] For large spills, evacuate the laboratory and contact emergency services.[9]
-
Fire: This compound is highly flammable with a low flash point.[6] For a small fire, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[11][14] Do not use water, as it may be ineffective and could spread the flammable liquid. Vapors can form explosive mixtures with air.[13] In the event of a fire, toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride (HF) will be emitted.[8] Firefighters must wear self-contained breathing apparatus.[8]
Section 6: Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[8][15] The recommended storage temperature is 2-8 °C.[1][5] Keep containers tightly closed and preferably under an inert atmosphere (nitrogen or argon).[6] Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]
-
Disposal: All waste containing this compound must be collected in a clearly labeled, compatible container for hazardous waste.[7] Do not mix with incompatible waste streams. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
References
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A Technical Guide to the Physicochemical Properties of Methyl 2-fluoro-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-fluoro-2-methylpropanoate (CAS No. 338-76-1) is a fluorinated ester of significant interest in the fields of pharmaceutical and agrochemical development. The introduction of a fluorine atom at the α-position of the ester imparts unique electronic properties that can profoundly influence a molecule's metabolic stability, binding affinity, and overall biological activity. A thorough understanding of its fundamental physicochemical properties, namely its boiling point and density, is a prerequisite for its effective use in synthesis, formulation, and process scale-up. This guide provides a detailed examination of these properties, the theoretical underpinnings that govern them, and robust, validated protocols for their experimental determination.
The Influence of α-Fluorination on Molecular Properties
The substitution of a hydrogen atom with a fluorine atom on the carbon adjacent to the carbonyl group in this compound is a critical structural modification. The high electronegativity of fluorine (4.0 on the Pauling scale) creates a strong dipole moment in the C-F bond.[1][2] This has several consequences for the molecule's intermolecular forces:
-
Dipole-Dipole Interactions: The polarized C-F bond introduces significant dipole-dipole interactions, which are typically stronger than the van der Waals forces found in their non-fluorinated hydrocarbon counterparts. This would generally be expected to increase the boiling point.[2]
-
Intermolecular Repulsion and Weakened van der Waals Forces: Counterintuitively, the dense electron cloud of the small fluorine atom can lead to repulsive forces between molecules. Furthermore, the low polarizability of the C-F bond results in weaker London dispersion forces compared to larger halogens like chlorine.[1][3] The overall effect on boiling point is therefore a complex interplay between these attractive and repulsive forces.
-
Increased Molecular Mass and Density: The atomic mass of fluorine (19.00 amu) is significantly higher than that of hydrogen (1.01 amu). This direct substitution leads to a higher molecular weight (120.12 g/mol ) and, consequently, a greater density compared to its non-fluorinated analog, methyl isobutyrate.
Physicochemical Data Summary
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Boiling Point | 109 °C | [4] |
| Density | 1.03 g/mL | [4] |
| Molecular Formula | C₅H₉FO₂ | [4] |
| Molecular Weight | 120.12 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
Experimental Determination of Boiling Point
For the precise determination of a liquid's boiling point, especially when only a small sample is available, the Siwoloboff method is a reliable and efficient microscale technique.[4][5] This method obviates the need for larger volumes required for distillation, which is a significant advantage in research and development settings where materials can be scarce and valuable.
Causality Behind the Siwoloboff Method
The method is grounded in the fundamental definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6] By heating the sample, its vapor pressure increases. This vapor gets trapped in an inverted capillary tube. When the vapor pressure inside the capillary exceeds the atmospheric pressure, a rapid and continuous stream of bubbles emerges.[5] Upon cooling, the vapor pressure drops. The exact point at which the external atmospheric pressure overcomes the internal vapor pressure, causing the liquid to be drawn back into the capillary, is the boiling point.[4]
Caption: Workflow for Density Determination using a Pycnometer.
Step-by-Step Protocol for Density Determination
-
Preparation: Thoroughly clean and dry a pycnometer. Allow it to equilibrate to room temperature and then weigh it accurately on an analytical balance. Record this as m_empty. 2. Calibration with Water: Fill the pycnometer with deionized water. Insert the stopper, ensuring any excess water escapes through the capillary. Thermostat the filled pycnometer in a water bath to a constant, known temperature (e.g., 20.0 °C). Carefully dry the outside of the pycnometer and weigh it. Record this as m_water.
-
Volume Calculation: Using the known density of water at the measured temperature (ρ_water), calculate the exact volume (V) of the pycnometer: V = (m_water - m_empty) / ρ_water.
-
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound.
-
Equilibration and Weighing: Thermostat the sample-filled pycnometer to the same temperature used for the water calibration. Dry the exterior and weigh it accurately. Record this as m_sample.
-
Density Calculation: Calculate the mass of the sample: m = m_sample - m_empty.
-
Final Calculation: Calculate the density of the sample (ρ_sample) using the calibrated volume: ρ_sample = m / V.
-
Validation: Perform multiple measurements to ensure reproducibility. Results should be consistent to at least three decimal places for high accuracy.
References
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Chem-Impex International, Inc. (n.d.). Methyl 2-fluoro-2-methylpropionate. Retrieved from [Link]
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Filo. (2025). Determination of Boiling Point Using Siwoloboff's Method Instructions. Retrieved from [Link]
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Wikipedia. (2023). Siwoloboff method. Retrieved from [Link]
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University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]
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Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]
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Measurement Canada. (2017). Specialized test procedure—Procedure for density determination. Retrieved from [Link]
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JP-Chemical. (n.d.). Determination of Specific Gravity and Density. Retrieved from [Link]
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Palacký University Olomouc. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]
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Pavol Jozef Šafárik University in Košice. (n.d.). 1 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]
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University of Utah. (2008). Pycnometer. Retrieved from [Link]
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Calnesis Laboratory. (n.d.). Density measurement of liquids. Retrieved from [Link]
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Ain Shams University. (n.d.). Experiment name / Determination of Boiling point. Retrieved from [Link]
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Chemistry Stack Exchange. (2023). Boiling points of hydro- and fluoro-carbons. Retrieved from [Link]
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University of Calgary. (n.d.). Micro-Boiling Point Determination. Retrieved from [Link]
-
MCE. (n.d.). Inquiry Project: The effect of replacing hydrogens in linear alkanes with fluorine. Retrieved from [Link]
-
University of Utah Chemical Engineering. (2008). Pycnometer. Retrieved from [Link]
-
Reddit. (2016). Why does fluoromethane have a lower boiling point than chloromethane?. Retrieved from [Link]
-
ACS Publications. (1959). SURFACE ACTIVITY OF FLUORINATED ORGANIC COMPOUNDS AT ORGANIC LIQUID—AIR INTERFACES. PART II.. Retrieved from [Link]
-
ResearchGate. (2008). The boiling points for the fluorinated, chlorinated and brominated.... Retrieved from [Link]
-
Study.com. (n.d.). In general, how does the density of organic compounds compare to that of water?. Retrieved from [Link]
-
Calnesis. (n.d.). Density measurement of liquids. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of Methyl 2-fluoro-2-methylpropanoate
Abstract
Methyl 2-fluoro-2-methylpropanoate (CAS No. 338-76-1) is an important fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique physicochemical properties, imparted by the α-fluoro group, can enhance the biological activity and stability of target molecules.[1] A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure efficient process development, formulation design, and regulatory compliance. This guide provides a comprehensive overview of the solubility and stability profiles of this compound, detailing robust methodologies for their determination and offering insights into the underlying chemical principles.
Introduction: The Significance of Fluorination and Physicochemical Characterization
The introduction of fluorine into organic molecules can profoundly alter their properties, including lipophilicity, metabolic stability, and binding affinity. This compound serves as a key intermediate for introducing a fluorinated quaternary center into more complex structures.[1] Before its effective utilization, a baseline characterization of its fundamental properties is essential. Solubility dictates the choice of solvent systems for reactions and purifications, while stability determines appropriate storage conditions and identifies potential degradation pathways that could impact the purity and safety of downstream products.
This document serves as a technical resource, grounded in established principles and regulatory guidelines, to empower scientists in their work with this versatile compound.
Solubility Profile of this compound
Solubility is a critical parameter influencing reaction kinetics, purification efficiency, and formulation. The presence of both a polar ester group and a lipophilic alkyl structure, modified by an electronegative fluorine atom, gives this compound a nuanced solubility profile.
Predicted and Analog-Derived Solubility Characteristics
Direct, publicly available solubility data for this compound is scarce. However, we can infer its likely behavior by examining analogous compounds.
-
Aqueous Solubility : The parent compound, methyl propionate, has a water solubility of approximately 72 g/L at 20°C.[3] Fluorination often decreases aqueous solubility.[4][5] The introduction of the α-fluoro group in this compound is expected to lower its solubility in water compared to its non-fluorinated counterpart due to an increase in hydrophobicity. While highly fluorinated molecules are known to be both hydrophobic and lipophobic, the single fluorine substitution in this molecule is less likely to induce significant lipophobicity.[4][5]
-
Organic Solvent Solubility : Methyl propionate is miscible with or soluble in most common organic solvents, including ethanol, diethyl ether, and acetone.[6] It is anticipated that this compound will exhibit high solubility in a wide range of polar and non-polar organic solvents, a characteristic that makes it a versatile reagent in organic synthesis.[6]
Quantitative Solubility Data Summary
The following table presents estimated and experimentally determined solubility data for this compound and its non-fluorinated analog, methyl propionate.
| Solvent System | Compound | Estimated/Measured Solubility | Temperature (°C) | Reference |
| Water | Methyl Propionate | ~72 g/L | 20 | [3] |
| Water | This compound | Moderately to Sparingly Soluble (Predicted) | 25 | N/A |
| Ethanol | Methyl Propionate | Miscible | 25 | |
| Ethanol | This compound | Highly Soluble (Predicted) | 25 | N/A |
| Diethyl Ether | Methyl Propionate | Miscible | 25 | |
| Diethyl Ether | This compound | Highly Soluble (Predicted) | 25 | N/A |
| Acetone | Methyl Propionate | Soluble | 25 | [6] |
| Acetone | This compound | Highly Soluble (Predicted) | 25 | N/A |
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is the gold-standard technique for determining thermodynamic solubility, providing a measure of a compound's solubility at equilibrium.[7][8]
Causality: This method ensures that the solvent is fully saturated with the solute, and that this equilibrium is not a transient state. It is crucial for obtaining reproducible data for applications like Biopharmaceutics Classification System (BCS) classification.[8]
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., purified water, pH 7.4 phosphate buffer, ethanol). The excess solid should be visually apparent.[7]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8][9] The time to reach equilibrium should be established by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let undissolved material settle. Centrifuge the samples to ensure a clear supernatant, free of any solid particles.[10]
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID).[9]
-
Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility of the compound in that solvent at that temperature.
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for thermodynamic solubility testing.
Stability Profile of this compound
Stability testing provides crucial information on how a substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[11][12] For an ester like this compound, hydrolysis is a primary degradation pathway to consider.[13]
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and establish the stability-indicating power of analytical methods.[12][14] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.
Pillar of Trustworthiness: A self-validating protocol for stability requires a stability-indicating analytical method. This means the method must be able to resolve the parent compound from all potential degradation products, ensuring that a decrease in the parent peak area is accurately quantified and not masked by co-eluting impurities.[15][16]
Key Stability Concerns and Degradation Pathways
-
Hydrolytic Stability: As an ester, the compound is susceptible to hydrolysis, which can be catalyzed by acid or base, yielding 2-fluoro-2-methylpropanoic acid and methanol. The rate of hydrolysis is pH-dependent.
-
Thermal Stability: High temperatures can accelerate degradation. Esters are generally stable, but prolonged exposure to heat can lead to decomposition.[17][18] Studies on small molecules have shown that temperatures of 100°C can cause appreciable degradation.[19]
-
Photostability: Exposure to UV or visible light can sometimes induce degradation in organic molecules, although this is highly structure-dependent.[20]
Experimental Protocol: Forced Degradation Study
This protocol is designed in accordance with ICH Q1A(R2) principles for stress testing.[11][12][21]
Objective: To generate potential degradation products for analytical method development and to assess the intrinsic stability of the molecule.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various media. A control sample, protected from stress conditions, should be analyzed concurrently.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature. Causality Note: Base-catalyzed hydrolysis of esters is typically much faster than acid-catalyzed, hence milder temperature conditions are often sufficient.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[15]
-
Thermal Stress: Expose the solid compound and a solution to high heat (e.g., 80°C) for an extended period (e.g., 72 hours).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[22]
-
-
Sample Processing: After exposure, neutralize the acidic and basic samples. Dilute all stressed samples to the target concentration for analysis.
-
Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity.
Development of a Stability-Indicating HPLC Method
A robust stability-indicating method is the cornerstone of any reliable stability study.[14][23]
Typical Starting Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength determined by UV scan of the parent compound.
-
Column Temperature: 30°C.
Method Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[15] Specificity is proven by showing that the peaks for degradation products are well-resolved from the main compound peak.
Diagram: Forced Degradation & Analysis Logic
Caption: Logical flow for a forced degradation study.
Summary and Recommendations
This compound is a valuable synthetic intermediate whose utility is maximized when its physicochemical properties are well understood.
-
Solubility: It is predicted to be highly soluble in common organic solvents but have limited solubility in aqueous media. The shake-flask method is recommended for precise determination of its thermodynamic solubility in various systems.
-
Stability: The primary degradation pathway is expected to be hydrolysis of the ester linkage, which is accelerated under basic and acidic conditions. Forced degradation studies are critical to developing a validated, stability-indicating analytical method that can accurately track the purity of the substance over time and under various storage conditions.
For routine handling and storage in a research setting, this compound should be stored in a tightly sealed container, protected from moisture, and kept refrigerated (2-8°C) to minimize potential hydrolysis over long-term storage.[1]
References
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link][11][22]
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Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link][12]
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FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link][21]
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][10]
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YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link][25]
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Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link][7]
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SciELO. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link][8]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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Langmuir. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. [Link][4][5]
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Slideshare. (n.d.). Stability_Indicating_HPLC_Method.ppt. [Link][13]
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SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link][15]
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LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][23]
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IJCRT.org. (2023). Stability Indicating Assay Method. [Link][16]
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MDPI. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. [Link][17]
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PMC. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. [Link][19]
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ResearchGate. (2025). The Thermal and Photostability of Solid Pharmaceuticals. [Link][20]
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MDPI. (2021). Effects of Aging on Sucrose-Based Poly(ester-urethane)s: Thermal, Ultraviolet, and Hydrolytic Stability. [Link][18]
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A Researcher's Guide to the Procurement and Availability of Methyl 2-fluoro-2-methylpropanoate
Introduction: The Role of α-Fluorinated Esters in Modern Chemistry
Methyl 2-fluoro-2-methylpropanoate (CAS 338-76-1), also known as methyl 2-fluoroisobutyrate, is a valuable fluorinated building block in organic synthesis. The introduction of a fluorine atom onto a quaternary carbon center imparts unique stereoelectronic properties, which can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules.[1] Consequently, this reagent is of considerable interest to researchers in pharmaceutical and agrochemical development, where it serves as a key intermediate for creating novel compounds with improved efficacy.[1][2] Its applications also extend to the synthesis of specialized fluorinated polymers and materials, valued for their high thermal and chemical resistance.[1]
This technical guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the key suppliers, availability, and critical quality considerations for sourcing this compound. Furthermore, it presents a detailed, field-proven procurement workflow and a representative synthesis protocol to empower research teams in their experimental design and execution.
Commercial Availability and Key Suppliers
This compound is readily available from a range of chemical suppliers, catering to different scales of research and development, from milligrams for initial screening to kilograms for pilot studies. Availability is generally good, with many suppliers holding stock in various global locations, though lead times can vary. From a practical standpoint, the choice of supplier often depends on a balance of purity, quantity, cost, and required documentation (e.g., Certificate of Analysis, SDS).
Below is a comparative summary of prominent suppliers offering this compound.
| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | SY3H3D67FAE3-1G | 97% | 1g, 5g, 10g | Often partners with other manufacturers like Synthonix for this compound.[3] |
| Tokyo Chemical Industry (TCI) | M2827 | >95.0% (GC) | 5g, 25g | A widely recognized supplier for research-grade building blocks.[4] |
| Santa Cruz Biotechnology | sc-269430 | ≥98% | Inquire | Primarily focused on research use, often with high purity specifications.[5] |
| Chem-Impex International | 20042 | ≥95% (GC) | Inquire | Provides detailed product information and documentation on its website.[1] |
| Synthonix | M41271 | 97% | Inquire | A US-based supplier specializing in fluorinated building blocks.[3] |
| ChemScene | CS-0017916 | ≥98% | 100mg, 1g, 5g | Offers smaller quantities suitable for initial discovery efforts.[6] |
| ChemicalBook Aggregator | CB6249601 | Varies | Varies | Lists multiple, often smaller or regional, manufacturers and suppliers.[7] |
Quality Control and Supplier Validation: A Self-Validating System
To ensure experimental reproducibility and the integrity of your results, establishing a self-validating procurement system is critical. The purity of this compound is a key determinant of reaction success.[8] Impurities can lead to side reactions, reduced yields, and complex purification challenges.
Core Requirements for Supplier Validation:
-
Request a Certificate of Analysis (CoA): Never purchase a critical reagent without a lot-specific CoA. This document is the primary guarantee of quality.
-
Verify Analytical Methods: The CoA should specify the methods used for quality control. For this compound, Gas Chromatography (GC) is the standard method for purity assessment.[1][4][8] Look for purities of ≥95%, with ≥98% being preferable for sensitive applications.
-
Incoming Quality Control (QC): Upon receipt, it is best practice to perform your own analytical verification. A simple ¹H NMR or ¹⁹F NMR spectrum can confirm the structure and identify major impurities, validating the supplier's CoA.
-
Physical Properties Check: The compound should be a colorless to almost colorless clear liquid.[1] Any significant deviation could indicate degradation or contamination.
Procurement Workflow for Specialized Reagents
The process of acquiring a specialized chemical like this compound involves several logical steps beyond a simple purchase. This workflow ensures that the selected material meets the technical, budgetary, and timeline requirements of the project.
Caption: A logical workflow for sourcing and validating critical chemical reagents.
Representative Synthesis Protocol
While this guide focuses on procurement, understanding the synthesis of this compound provides valuable context on potential impurities. The following protocol is adapted from established chemical synthesis literature and represents a common laboratory-scale preparation method.[2]
Reaction Scheme: A two-step, one-pot process involving the conversion of a hydroxyl group to a chloro group, followed by a halogen exchange (Halex) reaction.
Step 1: Esterification / Chlorination
-
Charge a suitable reactor with methyl 2-hydroxyisobutyrate (1.0 eq).
-
Cool the reactor to between -10°C and -5°C with constant stirring.
-
Slowly add thionyl chloride (SOCl₂, ~1.8 eq) dropwise, ensuring the temperature is maintained.
-
After the addition is complete, allow the mixture to stir for 3 hours.
-
Monitor the reaction by GC until the starting material is fully consumed. The resulting liquid contains methyl 2-chloro-2-methylpropanoate.
Step 2: Fluorination (Halex Reaction)
-
In a separate, suitable reactor, add anhydrous hydrogen fluoride (~11 eq) and a catalytic amount of triethylamine (~0.04 eq). Cool this mixture to between -15°C and -20°C.
-
Slowly add the chlorinated intermediate from Step 1 to the hydrogen fluoride mixture.
-
After the addition, stop cooling and allow the reaction to slowly warm. Maintain the temperature at 40-45°C for 3-5 hours.
-
Monitor the reaction by GC until the chlorinated intermediate is consumed.
Step 3: Work-up and Purification
-
Once the reaction is complete, quench the mixture carefully.
-
Extract the organic phase with a suitable solvent such as ethyl acetate (3x).
-
Wash the combined organic phases sequentially with water, a saturated sodium bicarbonate solution (2x), and finally with water again.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter and concentrate the solution.
-
The crude product is then purified by vacuum distillation (e.g., at 150-160 mmHg, collecting the fraction at 65-70°C) to yield this compound as a colorless liquid.[2]
Disclaimer: This protocol is for informational purposes only and should be adapted and performed by qualified personnel with appropriate safety precautions in a laboratory setting.
Conclusion
This compound is an accessible and crucial building block for modern chemical research. A successful project relies not only on its synthetic utility but also on a robust procurement strategy. By leveraging the information on key suppliers, implementing a stringent quality validation workflow, and understanding the compound's chemical context, researchers can confidently source high-quality material, thereby minimizing experimental variables and accelerating the path to discovery.
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Methyl 2-Fluoroisobutyrate - Preparation. (2024). ChemBK. [Link]
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Methyl 2-Fluoro Iso-Butyrate, CAS No. 338-76-1. iChemical. [Link]
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Optimizing Synthesis: A Buyer's Guide to this compound Purity. (2025). LookChem. [Link]
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Novel facile method for the synthesis of methyl 2-fluoro-3-hydroxypropanoate from Claisen salts and formaldehyde in water. ResearchGate. [Link]
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The Strategic Introduction of Fluorine: A Technical Guide to Methyl 2-fluoro-2-methylpropanoate and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of Fluorinated Building Blocks
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a bioactive compound.[1] Among the repertoire of fluorinated building blocks available to the synthetic chemist, Methyl 2-fluoro-2-methylpropanoate stands out as a versatile and valuable intermediate. This guide provides an in-depth technical overview of this compound, its synonyms, synthesis, reactivity, and applications, with a focus on providing actionable insights for professionals in drug discovery and development.
Nomenclature and Identification: Establishing a Common Language
Clarity in chemical communication is paramount. This compound is known by several synonyms, and a comprehensive understanding of these is essential for efficient literature searching and chemical sourcing.
| Systematic Name | Common Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | Methyl 2-fluoro-2-methylpropionate, 2-Fluoro-2-methylpropionic acid methyl ester, Methyl 2-fluoroisobutyrate | 338-76-1[2] | C₅H₉FO₂[2] | 120.12 g/mol [2] |
The consistent use of the CAS number, 338-76-1, is the most reliable method for unequivocally identifying this compound across different databases and suppliers.
Synthesis of this compound: A Practical Approach
The introduction of a fluorine atom at a sterically hindered tertiary carbon, such as in this compound, presents a unique synthetic challenge. One established method involves the electrophilic fluorination of the corresponding ester enolate.
Electrophilic Fluorination of Methyl Isobutyrate
A common laboratory-scale synthesis involves the deprotonation of methyl isobutyrate to form its enolate, followed by trapping with an electrophilic fluorine source.
Reaction Scheme:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).
-
Formation of Lithium Diisopropylamide (LDA): The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, and the mixture is stirred for 30 minutes at this temperature to generate LDA.
-
Enolate Formation: A solution of methyl isobutyrate in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for 1 hour to ensure complete formation of the lithium enolate.
-
Electrophilic Fluorination: A solution of N-fluorobenzenesulfonimide (NFSI) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is stirred for an additional 2-3 hours, allowing it to slowly warm to room temperature.
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the highly basic LDA and the lithium enolate by water.
-
Low Temperature (-78 °C): This temperature is maintained to ensure the kinetic control of the deprotonation, prevent side reactions such as self-condensation of the ester, and enhance the stability of the enolate.
-
NFSI as Fluorinating Agent: NFSI is a widely used electrophilic fluorinating agent due to its crystalline nature, relative stability, and good reactivity with a variety of nucleophiles.[3]
Chemical Reactivity and Mechanistic Insights
The presence of the fluorine atom at the α-position significantly influences the reactivity of the ester. The high electronegativity of fluorine exerts a strong inductive effect, making the α-proton less acidic compared to its non-fluorinated counterpart and increasing the electrophilicity of the carbonyl carbon.
Reactions with Nucleophiles
This compound can undergo nucleophilic acyl substitution, although the steric hindrance around the carbonyl group can influence the reaction rate. The primary mode of reactivity involves the attack of a nucleophile at the carbonyl carbon, followed by the departure of the methoxy group.
Caption: General mechanism of nucleophilic acyl substitution.
This reactivity is harnessed in the synthesis of more complex molecules where the 2-fluoro-2-methylpropanoyl moiety is incorporated.
Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its application as a strategic building block in the synthesis of high-value compounds.
Pharmaceutical Applications
While a direct and explicit role in the synthesis of a blockbuster drug like Lifitegrast is not prominently documented in publicly available literature, the structural motif of a tertiary α-fluoro ester is of significant interest in medicinal chemistry. The introduction of this group can block metabolic oxidation at the α-position, thereby increasing the half-life of a drug.[3] For instance, analogues of known drugs are often synthesized with this moiety to explore potential improvements in their metabolic stability.
Agrochemical Applications
In the agrochemical sector, this compound serves as a key intermediate in the synthesis of certain herbicides and pesticides.[1] The presence of the fluorinated group can enhance the biological activity and selectivity of the final product.[4] For example, it can be a precursor to pyrazole carboxamide fungicides, where the fluorinated alkyl group is crucial for binding to the target enzyme.[5]
Conclusion: A Versatile Tool for the Modern Chemist
This compound, along with its synonyms, represents more than just another chemical intermediate. It is a testament to the power of fluorine in molecular design and a versatile tool for chemists aiming to create more effective and stable molecules. A thorough understanding of its synthesis, reactivity, and applications is essential for any researcher, scientist, or drug development professional working at the forefront of chemical innovation. The continued exploration of this and other fluorinated building blocks will undoubtedly lead to the discovery of the next generation of pharmaceuticals and agrochemicals.
References
- Enhancing Agrochemical Efficacy: this compound in Formul
- Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119-6146.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
- Srinivas Achanta, et al. (2023). Development of a Practical and Scalable Process for Lifitegrast. Organic Process Research & Development.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 24(1), 123.
- Importance of fluorination in medicinal chemistry and approaches to α-fluorin
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ChemistryViews. (2023). Improved Synthesis Route for Lifitegrast. [Link]
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- Zhou, C., & Li, X. (2020).
- Google Patents.
- Solvay. Organic Fluorinated Building Blocks. (URL not available)
-
MDPI. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
- Jiang, et al. (2023). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Pharmaceutical Fronts.
- Zhong, et al. An Efficient and Scalable Synthesis of Lifitegrast. (URL not available)
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PrepChem.com. Synthesis of methyl isobutyrate. [Link]
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- Google Patents.
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A Comprehensive Spectroscopic Guide to Methyl 2-fluoro-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-fluoro-2-methylpropanoate (CAS 338-76-1) is a fluorinated ester of significant interest in the pharmaceutical and agrochemical industries.[1] The introduction of a fluorine atom at the α-position of the ester imparts unique chemical and biological properties, including altered metabolic stability and enhanced biological activity.[2] A thorough understanding of its molecular structure and purity is paramount for its application in complex organic synthesis and drug development. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document moves beyond a simple listing of data, offering insights into the underlying principles and experimental considerations from the perspective of a senior application scientist. The protocols described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the key atoms numbered for NMR assignment, is presented below. The strategic placement of the fluorine atom dramatically influences the spectroscopic signature of the molecule.
Figure 1: Structure of this compound with atom numbering for NMR assignments.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the unique fluorine environment.
A. ¹H NMR Spectroscopy: The Proton Environment
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.75 | s | 3H | O-CH₃ (H1) |
| ~1.55 | d | 6H | C(F)(CH₃ )₂ (H3) |
Interpretation and Causality:
The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals.
-
O-CH₃ Singlet: The protons of the methoxy group (H1) are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. Its chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.
-
C(CH₃)₂ Doublet: The six protons of the two methyl groups attached to the quaternary carbon (H3) are equivalent. They are coupled to the fluorine atom, resulting in a doublet. This phenomenon, known as heteronuclear coupling, provides direct evidence of the F-C-C-H connectivity. The coupling constant, JHF, is typically in the range of 20-30 Hz for geminal fluorine-proton coupling through a saturated system.
B. ¹³C NMR Spectroscopy: The Carbon Backbone
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~170 | d | C =O (C4) |
| ~95 | d | C -F (C2) |
| ~52 | s | O-C H₃ (C1) |
| ~22 | d | C(F)(C H₃)₂ (C3) |
Interpretation and Causality:
The ¹³C NMR spectrum, ideally proton-decoupled, will exhibit four signals. The key feature is the splitting of carbon signals due to coupling with the ¹⁹F nucleus.
-
Carbonyl Carbon (C4): The carbonyl carbon appears as a doublet due to a two-bond coupling with the fluorine atom (²JCF). Its chemical shift is significantly downfield, characteristic of an ester carbonyl group.
-
Fluorine-Bearing Quaternary Carbon (C2): This carbon is directly attached to the fluorine atom, resulting in a large one-bond coupling constant (¹JCF) and a significant downfield shift due to the electronegativity of fluorine. This signal is a definitive marker for the C-F bond.
-
Methoxy Carbon (C1): The methoxy carbon appears as a singlet at a typical chemical shift for an ester methyl group.
-
Methyl Carbons (C3): The two equivalent methyl carbons appear as a doublet due to a two-bond coupling with the fluorine atom (²JCF).
C. ¹⁹F NMR Spectroscopy: The Fluorine Perspective
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -140 to -160 | septet | C-F |
Interpretation and Causality:
¹⁹F NMR is a highly sensitive technique that provides a unique window into the fluorine's environment.[3]
-
Chemical Shift: The chemical shift of the fluorine atom is highly dependent on its electronic environment.[4] For an aliphatic fluorine atom adjacent to an ester group, a chemical shift in the range of -140 to -160 ppm (relative to CFCl₃) is expected.[5]
-
Multiplicity: The fluorine signal will be split by the six equivalent protons of the adjacent methyl groups. According to the n+1 rule, this will result in a septet. This coupling provides further confirmation of the molecular structure.
Experimental Protocol for NMR Data Acquisition
Figure 2: Workflow for NMR data acquisition and processing.
Self-Validation and Causality:
-
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its excellent dissolving power and relatively simple residual solvent peak.[6][7]
-
Internal Standard: Tetramethylsilane (TMS) provides a sharp reference signal at 0 ppm for both ¹H and ¹³C NMR, ensuring accurate chemical shift calibration.[6]
-
Locking and Shimming: Locking onto the deuterium signal of the solvent corrects for magnetic field drift, while shimming optimizes the magnetic field homogeneity, leading to sharp, well-resolved peaks.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound.
Predicted IR Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-3000 | Medium-Strong | C-H stretch (alkane) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1100-1300 | Strong | C-O stretch (ester) |
| ~1050 | Strong | C-F stretch |
Interpretation and Causality:
The IR spectrum is dominated by absorptions corresponding to the ester functional group and the C-F bond.
-
C=O Stretch: A strong, sharp absorption around 1745 cm⁻¹ is the most characteristic feature of the spectrum, indicative of the carbonyl group in an ester. For comparison, the C=O stretch in methyl propanoate is observed at 1743 cm⁻¹.[8][9]
-
C-O Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are due to the C-O stretching vibrations of the ester linkage.
-
C-F Stretch: A strong absorption around 1050 cm⁻¹ is expected for the C-F stretching vibration. This band confirms the presence of the fluorine atom.
-
C-H Stretch: Absorptions in the 2950-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methyl groups.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Figure 4: Proposed key fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
Figure 5: Workflow for GC-MS data acquisition.
Self-Validation and Causality:
-
GC Inlet: Gas chromatography serves as an excellent inlet for mass spectrometry, as it separates the analyte from the solvent and any impurities, ensuring a clean mass spectrum of the compound of interest.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and comparison with spectral libraries.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous characterization of its molecular structure. The presence and position of the fluorine atom are confirmed by the characteristic couplings and chemical shifts in the NMR spectra, a distinct C-F stretching vibration in the IR spectrum, and unique fragmentation patterns in the mass spectrum. The experimental protocols outlined in this guide are designed to yield high-quality, reliable data, which is essential for the use of this important fluorinated building block in research and development.
References
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from UCSB Chemistry and Biochemistry. [Link]
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iChemical. (n.d.). Methyl 2-Fluoro Iso-Butyrate, CAS No. 338-76-1. Retrieved from iChemical. [Link]
-
Wikipedia. (2023, November 28). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from Doc Brown's Chemistry. [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved from Doc Brown's Chemistry. [Link]
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Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of methyl propanoate. Retrieved from Doc Brown's Chemistry. [Link]
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ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from ResearchGate. [Link]
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Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum: 2-methylpropanoic acid. Retrieved from Doc Brown's Chemistry. [Link]
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- 6. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 9. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Unlocking New Frontiers: A Technical Guide to the Research Potential of Methyl 2-fluoro-2-methylpropanoate
Introduction: The Strategic Value of Fluorine in Molecular Design
In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms can dramatically alter the properties of a molecule. The introduction of fluorine can enhance metabolic stability, modulate acidity and basicity, and improve binding affinity to biological targets.[1] Methyl 2-fluoro-2-methylpropanoate, a readily available and versatile building block, presents a unique opportunity to leverage these benefits. This guide provides an in-depth exploration of the potential research areas involving this compound, offering a roadmap for researchers, scientists, and drug development professionals to unlock its full potential. This document will delve into its synthesis, reactivity, and prospective applications, supported by detailed experimental protocols and theoretical insights.
Physicochemical Properties and Synthesis
This compound is a colorless liquid with a molecular formula of C₅H₉FO₂ and a molecular weight of 120.12 g/mol .[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 338-76-1 | |
| Molecular Formula | C₅H₉FO₂ | |
| Molecular Weight | 120.12 g/mol | |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 109 °C | [3] |
| Density | 1.03 g/mL | [3] |
While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, a general approach can be inferred from the synthesis of structurally similar α-fluoroesters. A plausible synthetic route involves the fluorination of a suitable precursor, such as methyl 2-methylpropanoate, using an electrophilic fluorinating agent.
Potential Research Areas and Applications
The unique structural motif of this compound, featuring a quaternary center with a fluorine atom, opens up a wide array of research avenues.
Medicinal Chemistry and Drug Discovery
The introduction of a gem-dimethyl group adjacent to the fluorine atom can have profound effects on the conformational preferences and metabolic stability of drug candidates. This "magic methyl" effect, as it is sometimes called in medicinal chemistry, can lead to improved pharmacological properties.[1]
a) Development of Novel Anti-inflammatory Agents:
Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. Research on 2-aryl-2-fluoropropionic acids, structurally related to derivatives of this compound, has shown that fluorination can modulate the inhibitory activity towards COX-1 and COX-2.[4] This suggests a promising research direction in the development of more selective and potent anti-inflammatory agents with potentially fewer side effects.
b) Synthesis of Novel Anticancer Therapeutics:
The 2-fluoro-2-methylpropanoate moiety can be incorporated into various scaffolds known to exhibit antitumor activity. For instance, it can be used to modify the side chains of complex natural products like paclitaxel, potentially enhancing their efficacy and overcoming drug resistance.[5]
c) Exploration as a Bioisostere for Carboxylic Acids:
The α-fluoroester group can serve as a bioisostere for a carboxylic acid, offering a similar spatial arrangement and hydrogen bonding capability while exhibiting different physicochemical properties, such as pKa and lipophilicity. This can be advantageous in optimizing the pharmacokinetic profile of a drug candidate.
Agrochemicals
This compound is a known intermediate in the synthesis of certain triazine herbicides and plant growth regulators.[6] Further research in this area could focus on the development of new, more effective, and environmentally benign agrochemicals. The presence of the fluorine atom can enhance the biological activity and metabolic stability of these compounds in target organisms.[3]
Polymer and Materials Science
Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and unique surface properties.[3] this compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers.
a) Synthesis of Novel Fluoroacrylates:
This compound can be a precursor to novel fluoroacrylate monomers. For instance, it can be envisioned that through a series of transformations, it could be converted into a polymerizable vinyl derivative. The resulting polymers would be expected to exhibit enhanced thermal and chemical stability.
b) Development of Advanced Coatings and Materials:
The incorporation of the 2-fluoro-2-methylpropanoate unit into polymer backbones could lead to materials with low surface energy, hydrophobicity, and improved weatherability, making them suitable for applications in advanced coatings, membranes, and specialty plastics.
Experimental Protocols and Methodologies
To facilitate research in these areas, the following section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for the Synthesis of α-Aryl-2-fluoro-2-methylpropanoic Acids
This protocol is adapted from the general principles of nucleophilic substitution on α-halo esters and is a starting point for the synthesis of novel derivatives for biological screening.
Step 1: Deprotonation of the Aryl Acetonitrile
-
To a solution of an appropriately substituted aryl acetonitrile (1.0 eq.) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene).
-
Stir the resulting mixture at -78 °C for 1 hour.
Step 2: Reaction with this compound
-
Slowly add a solution of this compound (1.2 eq.) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
Step 3: Work-up and Purification
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-aryl-α-fluoro-α-methylpropionitrile.
Step 4: Hydrolysis to the Carboxylic Acid
-
To a solution of the purified nitrile in ethanol/water (2:1), add NaOH (5.0 eq.).
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction to room temperature and acidify with concentrated HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the α-aryl-2-fluoro-2-methylpropanoic acid.
Data Presentation and Analysis
Spectroscopic Characterization
While a comprehensive, publicly available dataset for this compound is limited, predicted NMR data can serve as a useful guide for researchers.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 3.75 (s, 3H, OCH₃)
-
δ 1.65 (d, JHF = 20 Hz, 6H, C(CH₃)₂)
Predicted ¹⁹F NMR (376 MHz, CDCl₃):
-
δ -145.0 (septet, JFH = 20 Hz)
Note: Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions. Researchers should perform their own spectral analysis for confirmation.
Visualization of Research Pathways
The following diagrams illustrate the potential research workflows and conceptual relationships discussed in this guide.
Caption: A logical workflow illustrating the progression from the starting material to potential applications.
Caption: Key research avenues within medicinal chemistry for derivatives of this compound.
Conclusion and Future Outlook
This compound is a promising yet underexplored building block with significant potential across multiple scientific disciplines. Its unique structural features, conferred by the presence of a fluorine atom at a quaternary carbon center, make it an attractive starting point for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The experimental protocols and research directions outlined in this guide are intended to serve as a foundation for further investigation, encouraging the scientific community to explore the full potential of this versatile compound. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities for innovation stemming from strategic molecules like this compound.
References
- Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (2013). Chemical Science.
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SpectraBase. (n.d.). METHYL 2-FLUOROPROPANOATE. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025, October 14). Optimizing Synthesis: A Buyer's Guide to this compound Purity. Retrieved from [Link]
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ResearchGate. (2025, August 5). Biological Evaluation of 2-Aryl-2-fluoropropionic Acids as Possible Platforms for New Medicinal Agents | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Novel facile method for the synthesis of methyl 2-fluoro-3-hydroxypropanoate from Claisen salts and formaldehyde in water | Request PDF. Retrieved from [Link]
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Semantic Scholar. (n.d.). Novel facile method for the synthesis of methyl 2-fluoro-3-hydroxypropanoate from Claisen salts and formaldehyde in water. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Retrieved from [Link]
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ACS Catalysis. (2025, December 28). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Retrieved from [Link]
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ResearchGate. (2025, December 6). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones | Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, December 4). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from [Link]
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ResearchGate. (2025, August 6). Computational study of stereoelectronic effects in fluorinated alkylamines | Request PDF. Retrieved from [Link]
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MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]
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MDPI. (n.d.). Special Issue: “Synthesis of Advanced Polymer Materials 2.0”. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]
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ResearchGate. (2025, October 16). Synthesis of Fluorinated Polymers and Evaluation of Wettability. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl 2-fluoroacrylate. Retrieved from [Link]
- Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
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ResearchGate. (2025, August 6). Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Special Issue “Synthesis, Properties and Applications of Polymers”. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Evaluation of High-Temperature-Resistant and Environmentally Friendly Polymer Filter Loss Additives. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis and performance of novel fluoro acrylate polymer containing rigid cyclohexane group as a mesogenic core | Request PDF. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 2-fluoro-2-methylpropanoate
Abstract
Methyl 2-fluoro-2-methylpropanoate is a pivotal building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic introduction of a fluorine atom at the quaternary α-carbon imparts unique physicochemical properties, enhancing metabolic stability, binding affinity, and lipophilicity of parent molecules.[1] This document provides a comprehensive guide for researchers and drug development professionals on the primary synthetic strategies for accessing this valuable intermediate. We will explore the mechanistic underpinnings, practical considerations, and detailed experimental protocols for both electrophilic and nucleophilic fluorination routes, offering a comparative analysis to guide methodology selection.
Introduction: The Significance of α-Fluorination
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate biological activity. In the case of this compound, the α-fluoro group serves as a non-hydrolyzable isostere for a hydroxyl group and can act as a hydrogen bond acceptor, influencing molecular conformations and interactions with biological targets. Its utility extends to the synthesis of fluorinated polymers and materials, where it contributes to enhanced thermal and chemical resistance.[1] Consequently, robust and scalable methods for its synthesis are of paramount importance. This guide will focus on the two most prevalent approaches: the direct fluorination of an ester enolate using an electrophilic fluorine source and the displacement of a leaving group with a nucleophilic fluoride source.
Part 1: Electrophilic Fluorination Strategy
This approach is arguably the most direct method, involving the formation of a carbon-centered nucleophile from the parent ester, Methyl Isobutyrate, which then attacks an electrophilic fluorine ("F+") source.[3][4]
Mechanistic Rationale and Key Reagents
The core of this strategy lies in the deprotonation of the α-carbon of Methyl Isobutyrate to form a nucleophilic enolate. This enolate is then quenched with an electrophilic fluorinating agent. The mechanism of the fluorine transfer is a subject of ongoing research, with evidence supporting both a direct SN2 attack on the fluorine atom and a single-electron transfer (SET) pathway, depending on the substrates and reagents involved.[3][5]
For this transformation, N-fluoro reagents are the industry standard due to their stability, safety, and efficacy compared to hazardous alternatives like elemental fluorine.[3] Among these, Selectfluor™ (F-TEDA-BF₄) , an N-fluoro derivative of DABCO, is a highly effective, crystalline, and easy-to-handle reagent, making it the workhorse for electrophilic fluorination.[5][6][7] Another common reagent is N-Fluorobenzenesulfonimide (NFSI).[3][4]
The choice of base for enolate generation is critical. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) is required to ensure complete and rapid deprotonation without competing addition to the ester carbonyl.
Experimental Workflow: Electrophilic Fluorination
The following diagram outlines the general workflow for the synthesis via the electrophilic route.
Caption: Workflow for electrophilic fluorination of Methyl Isobutyrate.
Detailed Protocol: Synthesis via Selectfluor™
Materials:
-
Methyl Isobutyrate (C₅H₁₀O₂, MW: 102.13 g/mol )[8]
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Selectfluor™ (1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[9]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
LDA Preparation (In Situ): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (e.g., 100 mL) and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-BuLi (1.05 equivalents). Stir the solution at -78 °C for 30 minutes to generate LDA.
-
Enolate Formation: Add Methyl Isobutyrate (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Fluorination: Add Selectfluor™ (1.2 equivalents) as a solid or as a slurry in anhydrous THF to the enolate solution at -78 °C. The addition should be done portion-wise to control the reaction exotherm.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 2-4 hours, then let it slowly warm to room temperature overnight. Monitor the reaction progress by TLC or GC-MS.
-
Quench and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data Summary
| Parameter | Condition/Value | Rationale/Comment |
| Base | LDA or KHMDS | Strong, non-nucleophilic base ensures quantitative enolate formation. |
| Solvent | Anhydrous THF | Aprotic solvent, good for stabilizing the lithium enolate at low temps. |
| Temperature | -78 °C | Critical for controlling enolate regioselectivity and preventing side reactions. |
| Fluorinating Agent | Selectfluor™ | Effective, stable, and safe electrophilic fluorine source.[6] |
| Equivalents (Selectfluor™) | 1.1 - 1.5 eq. | A slight excess ensures complete consumption of the enolate. |
| Typical Yield | 60 - 85% | Yields are dependent on the purity of reagents and strict anhydrous conditions. |
Part 2: Nucleophilic Fluorination Strategy
This alternative pathway involves the SN2 displacement of a suitable leaving group at the α-position of a methyl isobutyrate derivative by a nucleophilic fluoride anion (F⁻).[4][10] This method is indirect as it requires the pre-synthesis of an activated substrate.
Mechanistic Rationale and Key Reagents
The success of this method hinges on two factors: a good leaving group at the quaternary center and a highly reactive "naked" fluoride source. The typical precursor is Methyl 2-bromo-2-methylpropanoate, synthesized via bromination of methyl isobutyrate.
The primary challenge in nucleophilic fluorination is the low nucleophilicity of the fluoride ion in protic solvents due to strong hydrogen bonding.[11] Therefore, the reaction must be performed in polar aprotic solvents like DMF or Acetonitrile. To further enhance reactivity, alkali metal fluorides like Potassium Fluoride (KF) or Cesium Fluoride (CsF) are often used in conjunction with a phase-transfer catalyst (e.g., 18-crown-6 or a tetraalkylammonium salt) to deliver a more reactive, unsolvated fluoride anion.[10][11] Anhydrous tetraalkylammonium fluorides (TBAF) are also highly effective reagents.[10]
Experimental Workflow: Nucleophilic Fluorination
The following diagram illustrates the two-stage workflow for the nucleophilic approach.
Caption: Workflow for nucleophilic synthesis of this compound.
Detailed Protocol: Synthesis via Nucleophilic Displacement
Materials:
-
Methyl 2-bromo-2-methylpropanoate
-
Spray-dried Potassium Fluoride (KF)
-
18-crown-6
-
Anhydrous Acetonitrile (MeCN)
-
Diatomaceous earth (Celite®)
-
Solvents for purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add spray-dried KF (2.0 - 3.0 equivalents) and 18-crown-6 (0.1 - 0.2 equivalents).
-
Addition of Reactants: Add anhydrous acetonitrile, followed by Methyl 2-bromo-2-methylpropanoate (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. The reaction progress should be monitored by GC-MS, looking for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter the mixture through a pad of Celite® to remove the inorganic salts (KF, KBr).
-
Concentration and Purification: Wash the filtrate with water to remove any remaining acetonitrile and catalyst. Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure (Note: the product is volatile). The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.
Quantitative Data Summary
| Parameter | Condition/Value | Rationale/Comment |
| Substrate | Methyl 2-bromo-2-methylpropanoate | Bromide is a good leaving group for SN2 displacement. |
| Fluoride Source | Spray-dried KF, CsF, TBAF | Anhydrous conditions are crucial. Spray-dried KF has a high surface area.[10] |
| Catalyst | 18-crown-6, [R₄N]⁺X⁻ | Phase-transfer catalyst to generate "naked" fluoride.[10] |
| Solvent | Acetonitrile, DMF | Polar aprotic solvent required to avoid solvating the fluoride anion. |
| Temperature | 80 - 120 °C | Elevated temperatures are typically required to drive the SN2 reaction. |
| Typical Yield | 50 - 75% | Yields can be variable and are highly dependent on the efficiency of the fluorination step. |
Part 3: Comparative Analysis and Method Selection
The choice between electrophilic and nucleophilic methods depends on several factors including scale, available starting materials, and safety considerations.
| Feature | Electrophilic Fluorination | Nucleophilic Fluorination |
| Overall Steps | 1 step (from Methyl Isobutyrate) | 2 steps (activation + substitution) |
| Reagent Handling | Selectfluor™ is a stable solid, but strong bases (LDA) require careful handling. | Requires synthesis of a halogenated precursor. KF is hygroscopic. |
| Reaction Conditions | Cryogenic temperatures (-78 °C) required. | Elevated temperatures (reflux) required. |
| Scalability | Handling large volumes at -78 °C can be challenging. | More amenable to large-scale production in standard reactors. |
| Atom Economy | Lower, due to the large Selectfluor™ molecule. | Higher for the substitution step. |
| Applicability | Direct and versatile. | Dependent on the successful synthesis of the activated precursor. |
Conclusion
Both electrophilic and nucleophilic fluorination represent viable and effective pathways for the synthesis of this compound. The direct electrophilic fluorination using Selectfluor™ is often preferred in research and discovery settings due to its straightforward, one-step nature from a readily available starting material. For larger-scale industrial applications, the two-step nucleophilic route may be more cost-effective and practical, despite the need for an additional activation step. The protocols and data provided herein serve as a robust starting point for researchers to successfully synthesize this important fluorinated building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. METHYL 2-FLUORO-2-METHYLPROPIONATE | 338-76-1 [amp.chemicalbook.com]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. SelectFluor - Enamine [enamine.net]
- 7. REF Case study search [impact.ref.ac.uk]
- 8. Methyl isobutyrate | C5H10O2 | CID 11039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 10. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 11. tcichemicals.com [tcichemicals.com]
Use of Methyl 2-fluoro-2-methylpropanoate in pharmaceutical synthesis.
An Application Guide for the Strategic Incorporation of Methyl 2-fluoro-2-methylpropanoate in Modern Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Abstract
The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] this compound (MFMP) has emerged as a versatile and valuable building block for this purpose.[2] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the effective utilization of MFMP in pharmaceutical synthesis. We will explore its core applications, provide detailed, validated protocols, and explain the underlying scientific principles that make MFMP an essential tool in the development of next-generation therapeutics.
The Rationale for Fluorination: Why this compound?
The substitution of hydrogen with fluorine, an atom of comparable size but with high electronegativity and the ability to form a strong C-F bond, can dramatically alter a molecule's properties.[1] The gem-dimethyl group on MFMP provides steric bulk, while the fluorine atom introduces unique electronic effects. This combination makes the α-fluoro-α-methyl moiety a powerful motif for:
-
Blocking Metabolic Oxidation: The quaternary carbon center is sterically hindered and the strong C-F bond is resistant to cleavage, effectively preventing metabolic breakdown at a common site of P450-mediated oxidation.
-
Modulating Acidity/Basicity: The inductive electron-withdrawing effect of fluorine can influence the pKa of nearby functional groups, which is critical for optimizing drug-receptor interactions and solubility.
-
Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a target's binding pocket, increasing potency.
-
Improving Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability.[1]
This compound serves as an efficient and reliable carrier for this valuable chemical group, allowing its incorporation into more complex molecular architectures.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 338-76-1 | [4][5][6] |
| Molecular Formula | C₅H₉FO₂ | [5][6] |
| Molecular Weight | 120.12 g/mol | [5][6] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 109°C (lit.) | [5] |
| Density | 1.000 g/mL (lit.) | [5] |
| Purity (Typical) | >95.0% (GC) |
Note: Purity is a critical parameter. For pharmaceutical applications, using high-purity starting materials (e.g., ≥98%) is essential to avoid the introduction of impurities that could act as inhibitors or form undesired by-products, complicating purification and compromising the final product's safety and efficacy.[7]
Core Synthetic Applications & Strategic Workflows
MFMP is primarily used as a key intermediate to build more complex molecules.[2][4] Its ester functionality is the primary site of reaction, allowing for two main synthetic pathways: the formation of amides and the generation of the corresponding carboxylic acid, which can then undergo further transformations.
Caption: General synthetic workflow using MFMP.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. The causality behind each step is explained to allow for logical troubleshooting and adaptation.
Protocol 1: Synthesis of N-Benzyl-2-fluoro-2-methylpropanamide
This protocol details the direct aminolysis of MFMP to form a stable amide, a common structure in pharmaceutical agents.
Causality: Direct aminolysis of unactivated esters can be slow. This procedure utilizes moderate heating to drive the reaction to completion without requiring a catalyst, which could complicate purification. The choice of an inert, high-boiling solvent like Toluene allows for the necessary temperature control. The workup is a standard aqueous extraction designed to remove unreacted amine (via acid wash) and any potential carboxylic acid byproduct (via base wash).
Materials and Reagents:
-
This compound (CAS 338-76-1, ≥98% purity)
-
Benzylamine (≥99%)
-
Toluene (Anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (ACS Grade)
-
Hexanes (ACS Grade)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.20 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous Toluene (20 mL) followed by Benzylamine (1.30 g, 12.0 mmol, 1.2 equiv). The slight excess of the amine helps drive the reaction to completion.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Cooling & Dilution: Once the starting material is consumed, cool the reaction mixture to room temperature and dilute with Ethyl Acetate (50 mL).
-
Aqueous Workup (Purification):
-
Transfer the mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl (2 x 25 mL) to remove excess benzylamine.
-
Wash with saturated NaHCO₃ solution (1 x 25 mL) to remove any acidic impurities.
-
Wash with brine (1 x 25 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 9:1 to 7:3) to yield the pure amide product.
Caption: Mechanism of amide formation from MFMP.
Protocol 2: Saponification to 2-fluoro-2-methylpropanoic Acid
This protocol generates the corresponding carboxylic acid, another key intermediate for further functionalization, such as in peptide coupling reactions.[6]
Causality: Saponification is a classic ester hydrolysis. Lithium hydroxide (LiOH) is chosen as the base because it is less prone to side reactions than sodium or potassium hydroxide in some systems. The use of a THF/water solvent system ensures the miscibility of the organic ester and the aqueous base. Acidification is a critical step to protonate the carboxylate salt and precipitate or enable extraction of the neutral carboxylic acid product.
Materials and Reagents:
-
This compound (CAS 338-76-1, ≥98% purity)
-
Lithium Hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
3 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (ACS Grade)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: Dissolve this compound (1.20 g, 10.0 mmol, 1.0 equiv) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Base Addition: Add Lithium Hydroxide monohydrate (0.63 g, 15.0 mmol, 1.5 equiv) to the solution. The excess base ensures complete hydrolysis.
-
Reaction Conditions: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS. The reaction is typically complete in 2-4 hours.
-
Quenching & Acidification:
-
Once complete, concentrate the mixture on a rotary evaporator to remove most of the THF.
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the solution to pH ~2 by the dropwise addition of 3 M HCl. This step must be done slowly and with cooling as it is exothermic.
-
-
Extraction:
-
Transfer the acidified mixture to a separatory funnel.
-
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product, which may be a solid or oil.
Trustworthiness and Self-Validation
For every synthesis, it is imperative to validate the identity and purity of the product.
Table 2: Expected Analytical Data for Synthesized Products
| Compound | Technique | Expected Result |
| N-Benzyl-2-fluoro-2-methylpropanamide | ¹H NMR | Peaks corresponding to benzyl protons (7.2-7.4 ppm), CH₂ (approx. 4.5 ppm, d), and gem-dimethyl protons (approx. 1.6 ppm, d, ³JHF ≈ 20 Hz). |
| ¹⁹F NMR | A septet corresponding to the single fluorine atom coupled to the six methyl protons. | |
| LC-MS | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. | |
| 2-fluoro-2-methylpropanoic Acid | ¹H NMR | A broad singlet for the carboxylic acid proton (>10 ppm) and a doublet for the gem-dimethyl protons (approx. 1.7 ppm, d, ³JHF ≈ 21 Hz). |
| LC-MS | A molecular ion peak [M-H]⁻ corresponding to the calculated exact mass. | |
| Purity (GC/HPLC) | ≥95% after purification. |
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is an enabling tool for medicinal chemists.[2][3] Its ability to introduce the metabolically robust α-fluoro-α-methyl moiety makes it a valuable intermediate in the synthesis of diverse pharmaceuticals.[2] The protocols described herein provide a reliable foundation for researchers to incorporate this building block into their synthetic strategies. As the demand for more stable and effective drugs continues to grow, the applications of specialized fluorinated building blocks like MFMP are set to expand, paving the way for new discoveries in drug development.
References
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LookChem. Optimizing Synthesis: A Buyer's Guide to this compound Purity. [Link]
- Google Patents.
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Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
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Application Notes and Protocols for Methyl 2-fluoro-2-methylpropanoate in Agrochemical Development
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
In the pursuit of more effective, selective, and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms into active molecules has become a cornerstone of modern agrochemical research and development.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity.[1] Introducing fluorine can enhance metabolic stability, increase lipophilicity for better penetration of plant and pest barriers, and improve binding affinity to target enzymes or receptors.[1]
Methyl 2-fluoro-2-methylpropanoate (CAS 338-76-1) has emerged as a key fluorinated building block for the synthesis of advanced agrochemicals.[2] Its gem-dimethyl group and alpha-fluoro substitution provide a unique structural motif that can be incorporated into various pesticidal scaffolds. This versatile intermediate is particularly valuable in the development of next-generation herbicides and plant growth regulators, offering a pathway to novel compounds with improved performance profiles.[2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemical compounds, with a focus on triazine herbicides.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 338-76-1 | [3] |
| Molecular Formula | C₅H₉FO₂ | [3] |
| Molecular Weight | 120.12 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 109 °C | [2] |
| Density | 1.03 g/cm³ | [2] |
| Purity | ≥98% | [3] |
| Storage | Store at 2-8 °C | [2] |
Application in the Synthesis of Triazine Herbicides
Triazine herbicides are a significant class of agrochemicals used to control broadleaf and grassy weeds in various crops.[4] The introduction of a fluorinated moiety, such as the 2-fluoro-2-methylpropyl group derived from this compound, can enhance their herbicidal efficacy and selectivity. A key patent highlights that 2-fluoroisobutyrates are valuable intermediates for producing triazine herbicides by reacting them with a biguanide precursor.
The general synthetic strategy involves the conversion of this compound to a more reactive intermediate, such as the corresponding acyl chloride, followed by condensation with a substituted biguanide to form the triazine ring.
Logical Workflow for Triazine Herbicide Synthesis
The following diagram illustrates the overall workflow for the synthesis of a generic triazine herbicide from this compound.
Caption: Workflow for the synthesis of a triazine herbicide.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative triazine herbicide.
Protocol 1: Synthesis of 2-Fluoro-2-methylpropanoic Acid
Objective: To hydrolyze this compound to its corresponding carboxylic acid, a key precursor for the acyl chloride.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., THF or methanol), add sodium hydroxide (1.2 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-fluoro-2-methylpropanoic acid as a solid or oil.
Expected Yield: >90%
Rationale: The ester hydrolysis is a standard saponification reaction. The use of a strong base like NaOH ensures complete conversion. Acidification is necessary to protonate the carboxylate salt and allow for extraction into an organic solvent.
Protocol 2: Synthesis of 2-Fluoro-2-methylpropanoyl Chloride
Objective: To convert the carboxylic acid to the more reactive acyl chloride for subsequent amidation.
Materials:
-
2-Fluoro-2-methylpropanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Magnetic stirrer
Procedure:
-
In a fume hood, dissolve 2-fluoro-2-methylpropanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The evolution of SO₂ and HCl gas should be observed.
-
Monitor the reaction for the disappearance of the starting material by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure.
-
The resulting crude 2-fluoro-2-methylpropanoyl chloride can be used in the next step without further purification.
Safety Note: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3: Synthesis of a Representative Triazine Herbicide
Objective: To synthesize a generic N-(4,6-dialkoxy-1,3,5-triazin-2-yl)-2-fluoro-2-methylpropanamide by reacting the acyl chloride with a substituted biguanide, which will cyclize to form the triazine ring.
Materials:
-
2-Fluoro-2-methylpropanoyl chloride
-
A substituted biguanide (e.g., O-methylisourea and dicyandiamide can be used to form the 4,6-dimethoxy-1,3,5-triazin-2-amine precursor)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or acetonitrile)
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Dissolve the substituted biguanide (1.0 eq) and the non-nucleophilic base (2.2 eq) in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of crude 2-fluoro-2-methylpropanoyl chloride (1.1 eq) in the same anhydrous solvent to the cooled biguanide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target triazine herbicide.
Expected Yield: 60-80%
Reaction Mechanism Visualization:
The core of the triazine formation is the nucleophilic attack of the biguanide on the electrophilic acyl chloride, followed by an intramolecular cyclization with the elimination of a small molecule (e.g., ammonia), and subsequent tautomerization to the stable triazine ring.
Caption: Simplified mechanism of triazine herbicide formation.
Conclusion
This compound is a highly valuable and versatile building block in the design and synthesis of modern agrochemicals. Its application in the preparation of fluorinated triazine herbicides, as outlined in these protocols, demonstrates a practical and efficient route to novel active ingredients with potentially enhanced biological activity. The provided methodologies, grounded in established chemical principles, offer a solid foundation for researchers and drug development professionals to explore the synthesis of new and improved crop protection solutions. The careful and strategic incorporation of such fluorinated intermediates will undoubtedly continue to be a key driver of innovation in the agrochemical industry.
References
-
Enhancing Agrochemical Efficacy: this compound in Formulations. (2024). Available at: [Link]
-
Herbicidal activity of fluoroquinolone derivatives. (2021). bioRxiv. Available at: [Link]
-
Herbicidal activity of fluoroquinolone derivatives. (2021). PMC. Available at: [Link]
- Process for the preparation of fluorinated s-triazines. (1982). Google Patents. US4332939A.
-
Synthesis of chiral triazine coupling reagents based on esters of N-alkylproline and their application in the enantioselective incorporation of D or L amino acid residue directly from racemic substrate. (2014). PubMed. Available at: [Link]
-
SYNTHESIS OF CHIRAL TRIAZINE COUPLING REAGENTS BASED ON ESTERS OF N-ALKYLPROLINE AND THEIR APPLICATION IN THE ENANTIOSELECTIVE I. (2014). Acta Poloniae Pharmaceutica. Available at: [Link]
-
Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. (2022). Journal of Chemical Research. Available at: [Link]
-
Herbicidal activity of fluoroquinolone derivatives. (2021). ResearchGate. Available at: [Link]
-
New Advances in Research and Development of Triazine Herbicides. (2022). IRO Group Inc.. Available at: [Link]
-
Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. (2014). ResearchGate. Available at: [Link]
-
The Mechanism of Action of Biguanides: New Answers to a Complex Question. (2020). PMC. Available at: [Link]
-
Seasonality effects on pharmaceuticals and s-triazine herbicides in wastewater effluent and surface water from the Canadian side of the upper Detroit River. (2005). PubMed. Available at: [Link]
-
New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. (2020). PMC. Available at: [Link]
-
Triazine herbicides and ovarian epithelial neoplasms. (1989). PubMed. Available at: [Link]
-
In vitro cytotoxic activities of 2-alkyl-4,6-diheteroalkyl-1,3,5-triazines. (n.d.). AWS. Available at: [Link]
-
The Mechanism of Action of Biguanides: New Answers to a Complex Question. (2022). Semantic Scholar. Available at: [Link]
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Methyl 2-fluoro-2-methylpropanoate: A Versatile Fluorinated Building Block for Organic Synthesis
Introduction: The Strategic Value of the α-Fluoro-α-methyl Ester Motif
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical and biological properties. Methyl 2-fluoro-2-methylpropanoate (MFMP) has emerged as a highly valuable and versatile building block, providing a straightforward route to introduce the α-fluoro-α-methyl ester moiety. This structural unit is of particular interest as the fluorine atom at the α-position can significantly influence the conformational preferences, acidity of neighboring protons, and metabolic stability of the parent molecule.[1] The presence of the gem-dimethyl group provides steric hindrance, which can direct the regioselectivity of certain reactions and enhance the stability of the molecule.
This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its fundamental reactivity and provide detailed, field-proven protocols for its application in a range of common and impactful organic transformations. The causality behind experimental choices will be elucidated to empower researchers to not only replicate these methods but also to adapt them for their specific synthetic challenges.
Physicochemical Properties and Safety & Handling
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Source |
| CAS Number | 338-76-1 | [2][3] |
| Molecular Formula | C₅H₉FO₂ | [3] |
| Molecular Weight | 120.12 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 108-109 °C | [2] |
| Density | ~1.0 g/mL | [2] |
| Flash Point | 22 °C | [2] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [2] |
Safety Precautions:
This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coat, and chemical-resistant gloves, is mandatory. All operations should be conducted away from open flames and spark sources. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Application Notes & Protocols
This compound is a versatile precursor for a variety of functional groups. The electron-withdrawing nature of the fluorine atom activates the carbonyl group towards nucleophilic attack, while also influencing the reactivity of the α-protons. The following protocols detail key transformations of this building block.
Ester Hydrolysis: Synthesis of 2-Fluoro-2-methylpropanoic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, providing a key intermediate for further derivatization, such as amide coupling. Base-mediated hydrolysis is a common and effective method.[4]
Protocol: Base-Mediated Hydrolysis
Rationale: The use of a strong base like sodium hydroxide in a water/methanol co-solvent system ensures the complete saponification of the ester. Methanol is used to improve the solubility of the starting material. The reaction is typically performed at reflux to ensure a reasonable reaction rate. Acidification of the resulting carboxylate salt precipitates the desired carboxylic acid, which can then be isolated.
Caption: Workflow for the hydrolysis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.
-
Addition of Base: To the stirring solution, add sodium hydroxide (1.5 eq) portion-wise.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.
-
Isolation: Extract the product with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-2-methylpropanoic acid.
Amide Formation: Synthesis of N-Aryl-2-fluoro-2-methylpropanamides
The conversion of esters to amides is a crucial transformation in the synthesis of biologically active molecules. Direct aminolysis of this compound with an amine can be challenging and often requires harsh conditions. A more reliable two-step procedure involves the initial hydrolysis to the carboxylic acid, followed by a standard amide coupling reaction.
Protocol: Two-Step Amide Synthesis
Rationale: This protocol first generates the more reactive carboxylic acid, which can then be activated for amide bond formation. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of racemization for chiral substrates. A tertiary amine base, such as triethylamine or diisopropylethylamine (DIPEA), is used to neutralize the hexafluorophosphate salt and to scavenge the acid produced during the reaction.
Caption: Workflow for the synthesis of N-aryl-2-fluoro-2-methylpropanamides.
Step-by-Step Methodology:
-
Preparation of Carboxylic Acid: Synthesize 2-fluoro-2-methylpropanoic acid from this compound as described in Protocol 1.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-fluoro-2-methylpropanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirring solution, add the desired aryl amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reduction to Alcohol: Synthesis of 2-Fluoro-2-methylpropan-1-ol
The reduction of the ester functionality to a primary alcohol is a common synthetic step. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.
Protocol: Reduction with Lithium Aluminum Hydride
Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at low temperatures to control the exothermicity of the reaction. An acidic workup is necessary to protonate the resulting alkoxide and to quench any excess LiAlH₄. The presence of the α-fluoro substituent is not expected to interfere with the reduction of the ester group.
Caption: Workflow for the reduction of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stir bar, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Ester: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Work-up (Fieser workup): Cool the reaction mixture to 0 °C and cautiously add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter the white precipitate through a pad of Celite®. Wash the filter cake with THF.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude 2-fluoro-2-methylpropan-1-ol can be purified by distillation.[5][6]
Carbon-Carbon Bond Formation: Reaction with Grignard Reagents
The reaction of esters with organometallic reagents, such as Grignard reagents, is a powerful method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.
Protocol: Grignard Reaction for Tertiary Alcohol Synthesis
Rationale: Grignard reagents are strong nucleophiles and bases. They react with esters in a two-fold addition. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to form a ketone. The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. It is crucial to use an excess of the Grignard reagent to ensure complete conversion.
Caption: Workflow for the Grignard reaction with this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place the Grignard reagent (2.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Ester: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux to ensure the reaction goes to completion (monitor by TLC or GC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Isolation: Extract the product with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude tertiary alcohol can be purified by column chromatography on silica gel or by distillation.
Conclusion: A Gateway to Fluorinated Molecular Diversity
This compound is a readily accessible and highly versatile building block that provides a reliable entry point for the introduction of the α-fluoro-α-methyl ester motif. The protocols outlined in this guide demonstrate its utility in a range of fundamental organic transformations, including hydrolysis, amidation, reduction, and carbon-carbon bond formation. The insights into the rationale behind the experimental procedures are intended to equip researchers with the knowledge to confidently apply and adapt these methods to their own synthetic targets. The continued exploration of the reactivity of this and related fluorinated building blocks will undoubtedly lead to the discovery of novel and efficient synthetic routes to complex molecules with enhanced properties for applications in medicine, agriculture, and materials science.[1]
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Reformatsky reaction - Wikipedia. (URL: [Link])
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Reformatsky Reaction - Organic Chemistry Portal. (URL: [Link])
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Synthesis of novel fluorinated building blocks via halofluorination and related reactions - PMC - NIH. (URL: [Link])
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Methyl fluoroalkanoate as methyl-transferring reagent. Unexpected participation of BAl2 (SN2) mechanism in the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines | Request PDF - ResearchGate. (URL: [Link])
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"Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil" by Wei Wei - CUNY Academic Works. (URL: [Link])
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Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. (URL: [Link])
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2-Fluoro-2-methylpropan-1-ol | C4H9FO | CID 11126179 - PubChem - NIH. (URL: [Link])
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A facile transfer fluorination approach to the synthesis of N-fluoro sulfonamides | Request PDF - ResearchGate. (URL: [Link])
-
Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - NIH. (URL: [Link])
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20.4 Reaction with Organometallic Reagents - YouTube. (URL: [Link])
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New methods for the preparation of aryl 2-iminoimidazolidines - Sci-Hub. (URL: [Link])
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How will you convert propanone to 2-methylpropan-2-ol ? - YouTube. (URL: [Link])
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2-methylpropan-1-ol | C8H20O | CID 22418476 - PubChem - NIH. (URL: [Link])
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Process development in the manufacture of a Reformatsky reagent from methyl 1-bromocyclopropanecarboxylate - Morressier. (URL: [Link])
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Methyl 2-fluoroacrylate | C4H5FO2 | CID 2782524 - PubChem - NIH. (URL: [Link])
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- 6. 2-Fluoro-2-methylpropan-1-ol | C4H9FO | CID 11126179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of the 2-Fluoro-2-methylpropyl Moiety using Methyl 2-fluoro-2-methylpropanoate
An Application Guide for Researchers and Drug Development Professionals
Abstract & Scope
The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The presence of fluorine can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Methyl 2-fluoro-2-methylpropanoate (MFMP) is a readily available and versatile chemical building block used to introduce the valuable 2-fluoro-2-methylpropyl group into more complex structures.[1][4] This guide provides an in-depth overview of MFMP's synthetic utility, focusing on core chemical transformations of its ester functional group. It offers detailed, field-tested protocols for saponification, direct amidation, and reduction, enabling researchers to leverage this reagent in their synthetic campaigns.
Reagent Overview and Properties
This compound is a colorless liquid valued as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][5] Its structure features a stable tertiary fluorine atom, which imparts unique stereoelectronic properties to the parent molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 338-76-1 | [4][6] |
| Molecular Formula | C₅H₉FO₂ | [4][6] |
| Molecular Weight | 120.12 g/mol | [4][6] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 109 °C | |
| Flash Point | 22 °C | |
| Purity (Typical) | >95.0% (GC) | [7] |
Core Concept: Synthetic Utility of MFMP
The primary synthetic value of MFMP lies in the chemical manipulation of its methyl ester group. The carbon-fluorine bond at the tertiary center is robust and generally unreactive under standard synthetic conditions, allowing for selective transformations at the carbonyl carbon. The principal reactions include hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to the primary alcohol. These transformations convert MFMP into more versatile intermediates for subsequent coupling or derivatization reactions.
Figure 1: Key synthetic transformations of this compound (MFMP) into versatile fluorinated building blocks.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Protocol 1: Saponification to 2-Fluoro-2-methylpropanoic Acid
Causality: The conversion of the ester to a carboxylic acid is a fundamental step that unlocks a wider range of subsequent reactions, most notably amide bond formation via peptide coupling reagents (e.g., EDC, HATU). Base-catalyzed hydrolysis (saponification) is an efficient and high-yielding method for this transformation. Lithium hydroxide is often preferred due to the high aqueous solubility of the resulting lithium carboxylate salt.
Materials:
-
This compound (MFMP)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2 M
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and deionized water.
-
Reagent Addition: Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup - Quenching: Once complete, reduce the volume of the solvent in vacuo to remove most of the THF.
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 by the dropwise addition of 2 M HCl.
-
Workup - Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude 2-fluoro-2-methylpropanoic acid.
-
Purification: The product can be purified by distillation under reduced pressure or recrystallization if solid.
Protocol 2: Direct Aminolysis to N-Substituted-2-fluoro-2-methylpropanamide
Causality: Direct conversion of an ester to an amide is an atom-economical route that avoids the isolation of the carboxylic acid intermediate. This reaction, known as aminolysis, typically requires elevated temperatures or a catalyst to proceed at a reasonable rate, as esters are less reactive than acid chlorides or activated esters. This protocol is suitable for primary and less-hindered secondary amines.
Materials:
-
This compound (MFMP)
-
Primary or Secondary Amine (e.g., Benzylamine)
-
Methanol (optional, as solvent)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Combine this compound (1.0 eq) and the desired amine (2.0-3.0 eq) in a sealed tube or a round-bottom flask fitted with a reflux condenser. The reaction can be run neat or with a minimal amount of a polar solvent like methanol.
-
Reaction: Heat the mixture to 60-100 °C and stir for 12-48 hours. The optimal temperature and time will depend on the nucleophilicity and steric bulk of the amine.
-
Monitoring: Follow the disappearance of the starting ester via GC-MS or TLC.
-
Workup - Quenching: After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Workup - Washing: Wash the organic solution sequentially with saturated aqueous NaHCO₃, water, and brine to remove excess amine and any salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel or recrystallization.
Protocol 3: Reduction to 2-Fluoro-2-methylpropan-1-ol
Causality: The reduction of the ester to a primary alcohol provides another key fluorinated building block. This alcohol can be used in Williamson ether synthesis, converted to a leaving group for nucleophilic substitution, or oxidized to the corresponding aldehyde. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation.
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (MFMP)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Figure 2: Experimental workflow for the LiAlH₄ reduction of MFMP to 2-fluoro-2-methylpropan-1-ol.
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF. Carefully add lithium aluminum hydride (1.5 eq) in portions and stir to form a suspension.
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise via an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Check for the absence of starting material by TLC or GC-MS.
-
Workup - Quenching: Cool the flask back to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of:
-
Deionized water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous NaOH (X mL)
-
Deionized water (3X mL)
-
-
Workup - Filtration: Stir the resulting mixture vigorously for 30 minutes at room temperature until a granular white precipitate forms. Filter the solid through a pad of Celite®, washing thoroughly with THF or diethyl ether.
-
Drying and Concentration: Dry the combined filtrate over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo (Note: the product is volatile).
-
Purification: Purify the resulting alcohol by fractional distillation.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated chemical fume hood.[8]
-
Physical Hazards: Highly flammable liquid and vapor (H225). Keep away from heat, sparks, open flames, and hot surfaces.[8][9] Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Health Hazards: Causes severe skin burns and eye damage (H314). May cause respiratory irritation (H335). Harmful if swallowed (H302).
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[5] If inhalation is a risk, use a NIOSH/MSHA approved respirator.[8]
-
Handling: Do not breathe mist, vapors, or spray.[5][8] Wash hands and any exposed skin thoroughly after handling.[8]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.[9] Store locked up.[9]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[8][9]
References
-
Autech Industry Co.,Limited. (2025). Optimizing Synthesis: A Buyer's Guide to this compound Purity. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed two-step reaction mechanism of fluoroacetate. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
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- 3. dspace.mit.edu [dspace.mit.edu]
- 4. 338-76-1 | this compound [fluoromart.com]
- 5. METHYL 2-FLUORO-2-METHYLPROPIONATE | 338-76-1 [amp.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. Methyl (2R)-2-fluoropropanoate - Safety Data Sheet [chemicalbook.com]
Application Notes: Methyl 2-fluoro-2-methylpropanoate as a Versatile Fluorinated Building Block for Peptide Modification and Drug Discovery
Introduction: The Strategic Role of Fluorine in Peptide Science
In the landscape of modern drug development, the strategic incorporation of fluorine into bioactive molecules, including peptides, has become a cornerstone for enhancing pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and conformational preferences.[1][2] Consequently, the demand for specialized fluorinated building blocks has surged. Methyl 2-fluoro-2-methylpropanoate (MFMP) has emerged as a key intermediate in this field.[3] While not a direct participant in the peptide coupling reaction itself, MFMP serves as a valuable precursor for synthesizing more complex fluorinated moieties, such as non-canonical amino acids, which can then be incorporated into peptide chains to create novel therapeutics with improved efficacy and stability.[3][4]
This application note provides a technical guide for researchers, medicinal chemists, and drug development professionals on the utility of this compound as a foundational building block. We will explore its chemical properties, outline key synthetic transformations, and provide a rationale for its application in the synthesis of fluorinated analogues for peptide-based drug discovery.
Physicochemical Properties and Safety Data
This compound is a colorless liquid that serves as a versatile starting material for various synthetic transformations.[4] Its key properties are summarized below for easy reference.
| Property | Value | Reference |
| CAS Number | 338-76-1 | [3] |
| Molecular Formula | C₅H₉FO₂ | [3] |
| Molecular Weight | 120.12 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 109 °C | [3] |
| Density | 1.03 g/mL | [3] |
| Purity | ≥ 95% (GC) | [3] |
| Storage | Store at 2 - 8 °C | [3] |
Safety and Handling: this compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Always wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Refer to the material safety data sheet (MSDS) for complete safety and handling information.
Synthetic Utility and Key Transformations
The primary value of this compound lies in its role as a precursor to the 2-fluoro-2-methylpropanoic acid moiety. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized. A common and critical transformation is the conversion of this acid into an amine-containing building block, such as a fluorinated amino acid.
The following diagram illustrates a conceptual synthetic pathway from this compound to a hypothetical α-fluoro-β-amino acid, a valuable building block for peptide synthesis.
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid, a critical intermediate for further derivatization.
Materials:
-
This compound (1.0 equiv)
-
Lithium hydroxide (LiOH) (1.5 equiv)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a mixture of THF and water (3:1 v/v).
-
Add LiOH to the solution and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 2-fluoro-2-methylpropanoic acid.
Causality and Insights:
-
Choice of Base: LiOH is used as it is less likely to participate in side reactions compared to sodium or potassium hydroxide in this context.
-
Solvent System: The THF/water mixture ensures the solubility of both the organic ester and the inorganic base, facilitating an efficient reaction.
-
Acidification: Careful acidification is crucial to protonate the carboxylate salt and ensure the product is extractable into the organic phase.
Rationale for Incorporating the 2-Fluoro-2-methylpropyl Moiety in Peptides
The introduction of a gem-difluoroalkyl group, for which the 2-fluoro-2-methylpropyl group serves as a structural analogue, can confer significant advantages to a peptide therapeutic.
-
Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the in vivo half-life of the peptide.[1]
-
Conformational Constraint: The steric bulk of the gem-dimethyl group can restrict the conformational flexibility of the peptide backbone or a side chain, which can lock the peptide into a bioactive conformation and improve binding affinity to its target.
-
Lipophilicity Modulation: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[1]
-
Bioisosterism: The gem-difluoromethylene group (CF₂) is often considered a bioisostere of a carbonyl group or an ether oxygen.[6] This allows for subtle electronic modifications of a peptide analogue without drastically altering its overall shape, potentially leading to improved binding interactions.
Conclusion
This compound is a commercially available and versatile chemical intermediate that provides a gateway to a wide range of fluorinated compounds for pharmaceutical and agrochemical research.[3][5] For peptide scientists and medicinal chemists, its true value is realized through multi-step synthesis to create novel, fluorinated non-canonical amino acids and other building blocks. The incorporation of these unique moieties into peptides is a proven strategy for overcoming common challenges in drug development, such as poor metabolic stability and low bioavailability. The protocols and rationale presented here offer a foundational understanding for leveraging this important fluorinated precursor in the design and synthesis of next-generation peptide therapeutics.
References
-
Chem-Impex. Methyl 2-fluoro-2-methylpropionate. [Link]
-
Lee, H., & Pae, A. N. (2019). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. NIH Public Access. [Link]
-
Wang, Y., et al. (2023). Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols. RSC Publishing. [Link]
-
ResearchGate. Bioactive molecules with gem-difluoroalkene and monofluoroalkene.... [Link]
-
Sutherland, A., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. NIH Public Access. [Link]
-
Koksch, B., et al. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]
-
Qiu, X., et al. (2020). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Chemical Communications. [Link]
Sources
- 1. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 338-76-1 | this compound [fluoromart.com]
- 5. METHYL 2-FLUORO-2-METHYLPROPIONATE | 338-76-1 [amp.chemicalbook.com]
- 6. Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Reactions with Methyl 2-fluoro-2-methylpropanoate: A Detailed Guide for Synthetic Chemists
Methyl 2-fluoro-2-methylpropanoate (MFMP) has emerged as a valuable building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. The strategic incorporation of a fluorine atom at the α-position of this ester imparts unique electronic properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of target molecules.[1] This guide provides an in-depth exploration of the experimental setup for key reactions involving MFMP, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.
Understanding the Reactivity of this compound
The reactivity of this compound is dominated by the interplay between the ester functionality and the α-fluoro substituent. The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect, which has two major consequences:
-
Activation of the Carbonyl Group: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity allows for transformations such as hydrolysis and aminolysis to occur under milder conditions compared to their non-fluorinated analogs.[2]
-
Influence on the α-Carbon: While the focus of this guide is on reactions at the carbonyl group, it is important to note that the α-fluoro group also influences the reactivity of the α-carbon, although direct nucleophilic substitution at this tertiary, fluorinated center is challenging.
This application note will focus on two of the most common and synthetically useful transformations of this compound: hydrolysis to the corresponding carboxylic acid and aminolysis to form amides.
I. Hydrolysis of this compound to 2-Fluoro-2-methylpropanoic Acid
The conversion of MFMP to 2-fluoro-2-methylpropanoic acid is a fundamental transformation, providing a key intermediate for further synthetic elaborations. Both acidic and basic conditions can be employed for this hydrolysis, with base-catalyzed saponification being the more common and often more efficient method.
Mechanistic Insight: Base-Catalyzed Hydrolysis (Saponification)
The base-catalyzed hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion to yield the carboxylate, which is subsequently protonated during the acidic workup to afford the final carboxylic acid product. The electron-withdrawing fluorine atom stabilizes the negatively charged tetrahedral intermediate, thereby accelerating the rate of hydrolysis.[2]
Sources
Application Notes and Protocols for PET Imaging Agent Development: The Role of Methyl 2-fluoro-2-methylpropanoate Derivatives
Introduction: A New Vista in Oncological PET Imaging
Positron Emission Tomography (PET) has revolutionized clinical oncology by providing a window into the metabolic activity of tumors. While 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is the most widely used PET tracer, its utility is limited in certain cancers, particularly brain tumors, due to high background uptake in normal brain tissue. This has spurred the development of novel PET tracers that target other aspects of tumor metabolism, such as amino acid transport, which is often upregulated in cancer cells to support rapid proliferation.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of key derivatives of the methyl 2-fluoro-2-methylpropanoate scaffold in the synthesis of advanced PET imaging agents. Specifically, we will focus on the synthesis and application of (R)- and (S)-2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP) and (R)- and (S)-3-[¹⁸F]fluoro-2-methyl-2-N-(methylamino)propanoic acid ([¹⁸F]NMeFAMP). These non-natural amino acids are fluorinated analogs of α-aminoisobutyric acid (AIB) and target the system A amino acid transport system, offering a promising alternative for high-contrast tumor imaging.
The key to the successful radiosynthesis of these tracers lies in the preparation of cyclic sulfamidate precursors, which facilitates efficient no-carrier-added nucleophilic substitution with [¹⁸F]fluoride. This guide will provide in-depth, field-proven protocols, explain the causality behind experimental choices, and present comparative data to empower researchers in their pursuit of next-generation PET imaging agents.
I. The Scientific Rationale: Why Target Amino Acid Transport with [¹⁸F]FAMP and [¹⁸F]NMeFAMP?
Cancer cells exhibit an increased demand for amino acids to fuel their rapid growth and proliferation. This metabolic reprogramming leads to the upregulation of various amino acid transport systems on the cell surface. The system A transporter, in particular, is an attractive target for PET imaging due to its high activity in many tumors and low expression in the normal brain.
[¹⁸F]FAMP and [¹⁸F]NMeFAMP are designed to be substrates for the system A amino acid transporter.[1][2][3] Their structural similarity to natural amino acids allows them to be recognized and transported into cancer cells. Once inside, these non-natural amino acids are metabolically trapped, leading to their accumulation in tumor tissue. The fluorine-18 label, a positron-emitting radionuclide, allows for the non-invasive visualization and quantification of this accumulation using PET imaging.
The primary advantage of these tracers over [¹⁸F]FDG in neuro-oncology is their low uptake in healthy brain tissue, resulting in significantly higher tumor-to-brain contrast ratios.[1][3] This allows for clearer delineation of tumor margins, which is critical for diagnosis, surgical planning, and monitoring treatment response.
II. Synthetic Strategy: The Cyclic Sulfamidate Approach
The efficient incorporation of the short-lived fluorine-18 isotope (half-life ≈ 110 minutes) into a complex organic molecule is a significant challenge in radiochemistry. The development of the cyclic sulfamidate precursor strategy represents a major advancement in this field.
Mechanistic Insight: The Power of the Cyclic Sulfamidate
The cyclic sulfamidate acts as an excellent leaving group, facilitating a highly efficient S(_N)2 nucleophilic substitution reaction with the [¹⁸F]fluoride ion. This approach offers several advantages:
-
High Radiochemical Yields: The strained ring system of the cyclic sulfamidate promotes a rapid and efficient ring-opening reaction upon attack by the [¹⁸F]fluoride, leading to high incorporation of the radioisotope.[1][3][4]
-
Stereospecificity: The S(_N)2 reaction proceeds with inversion of configuration at the chiral center, allowing for the synthesis of enantiomerically pure radiotracers from enantiomerically pure precursors.
-
No-Carrier-Added (NCA) Labeling: This method allows for the use of high specific activity [¹⁸F]fluoride, which is crucial for sensitive PET imaging of low-density biological targets.
The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the stable precursor and the subsequent rapid radiolabeling.
III. Experimental Protocols
A. Protocol 1: Synthesis of the Cyclic Sulfamidate Precursor
This protocol describes the general, one-pot, two-step synthesis of the cyclic sulfamidate precursor from an N-Boc-protected α-methyl-serine methyl ester. This method is adapted from established procedures and offers a more efficient route compared to earlier multi-step syntheses.[5][6][7]
Materials:
-
(S)- or (R)-N-Boc-α-methyl-serine methyl ester
-
Imidazole
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Sulfamidite (Step 1): a. In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve imidazole (3.0 eq) in anhydrous DCM. b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a solution of thionyl chloride (1.1 eq) in anhydrous DCM to the imidazole solution over 15 minutes. d. Stir the resulting suspension at room temperature for 1 hour. e. Cool the reaction mixture to -10 °C. f. Add a solution of the N-Boc-α-methyl-serine methyl ester (1.0 eq) in anhydrous DCM dropwise over 30 minutes. g. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Oxidation to the Sulfamidate (Step 2): a. In a separate flask, prepare a biphasic solvent system of acetonitrile, water, and ethyl acetate (e.g., in a 2:2:3 ratio). b. Add a catalytic amount of RuCl₃·xH₂O to this solvent system. c. Add NaIO₄ (1.5 eq) to the biphasic mixture. d. Cool the crude sulfamidite solution from step 1g to 0 °C and add it to the oxidant mixture. e. Stir the reaction vigorously at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by adding a saturated NaHCO₃ solution. g. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure cyclic sulfamidate precursor as a white solid.
B. Protocol 2: Automated Radiosynthesis of [¹⁸F]FAMP and [¹⁸F]NMeFAMP
This protocol outlines the automated, no-carrier-added nucleophilic fluorination of the cyclic sulfamidate precursor. The procedure is designed for a standard automated synthesis module (e.g., Trasis AllinOne or similar).[8][9][10]
Materials and Setup:
-
Automated radiosynthesis module
-
QMA (Quaternary Methylammonium) light carbonate cartridge
-
C18 Sep-Pak cartridge
-
Cyclic sulfamidate precursor (typically 5-10 mg)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃) solution (e.g., 0.1 M)
-
Acetonitrile (MeCN), anhydrous, HPLC grade
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (HCl) solution (e.g., 4 M)
-
Water for Injection (WFI)
-
Sterile vials
-
HPLC system (semi-preparative) with a suitable column (e.g., C18) and a radioactivity detector
-
Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: a. Transfer the cyclotron-produced aqueous [¹⁸F]fluoride to the synthesis module. b. Pass the [¹⁸F]fluoride solution through the QMA cartridge to trap the [¹⁸F]F⁻. c. Elute the [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: a. Heat the reaction vessel under a stream of nitrogen or argon and vacuum to azeotropically remove the water. This step is critical to activate the [¹⁸F]fluoride for nucleophilic substitution. Typically, this involves heating to 100-120 °C for 5-10 minutes, followed by the addition of anhydrous acetonitrile and further evaporation.
-
Nucleophilic Fluorination: a. Dissolve the cyclic sulfamidate precursor (e.g., 5-10 mg) in anhydrous DMSO or acetonitrile (e.g., 1 mL). b. Add the precursor solution to the dried [K/K₂₂₂]⁺[¹⁸F]⁻ complex in the reaction vessel. c. Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 5-15 minutes).
-
Hydrolysis (Deprotection): a. Cool the reaction vessel. b. Add the hydrochloric acid solution (e.g., 1 mL of 4 M HCl) to the reaction mixture. c. Heat the vessel (e.g., at 90-110 °C) for 5-10 minutes to hydrolyze the protecting groups.
-
Purification: a. Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution). b. Load the crude product onto the semi-preparative HPLC system. c. Collect the radioactive fraction corresponding to the desired product ([¹⁸F]FAMP or [¹⁸F]NMeFAMP).
-
Formulation: a. Pass the collected HPLC fraction through a C18 Sep-Pak cartridge to remove the HPLC solvents. b. Elute the final product from the C18 cartridge with sterile ethanol. c. Dilute the ethanolic solution with sterile saline for injection to achieve the desired final concentration and ethanol content. d. Pass the final solution through a sterile 0.22 µm filter into a sterile vial.
IV. Data and Performance
The performance of [¹⁸F]FAMP and [¹⁸F]NMeFAMP has been evaluated in various preclinical tumor models. The following tables summarize key performance metrics.
Table 1: Radiosynthesis Performance
| Radiotracer | Precursor | Decay-Corrected Radiochemical Yield | Radiochemical Purity |
| (R)-[¹⁸F]FAMP | (S)-Cyclic Sulfamidate | 52 ± 12% | >99% |
| (S)-[¹⁸F]FAMP | (R)-Cyclic Sulfamidate | 56 ± 12% | >99% |
| (R)-[¹⁸F]NMeFAMP | (S)-N-Me-Cyclic Sulfamidate | 66% (average) | >99% |
| (S)-[¹⁸F]NMeFAMP | (R)-N-Me-Cyclic Sulfamidate | >78% | >99% |
| Data sourced from McConathy et al. and Yu et al.[1][2][3][7] |
Table 2: In Vivo Performance in 9L Gliosarcoma Rat Model
| Radiotracer | Time Post-Injection | Tumor-to-Normal Brain Ratio |
| [¹⁸F]FAMP (racemic) | 60 min | 36 : 1 |
| [¹⁸F]NMeFAMP (racemic) | 60 min | 104 : 1 |
| (R)-[¹⁸F]FAMP | 30 min | 38.2 : 1 |
| (R)-[¹⁸F]FAMP | 60 min | 28.6 : 1 |
| (R)-[¹⁸F]FAMP | 120 min | 27.5 : 1 |
| (R)-[¹⁸F]NMeFAMP | 30 min | 53.2 : 1 |
| (R)-[¹⁸F]NMeFAMP | 60 min | 58.2 : 1 |
| (R)-[¹⁸F]NMeFAMP | 120 min | 115.4 : 1 |
| Data sourced from McConathy et al. and Yu et al.[1][2][3] |
Table 3: Comparative Tumor-to-Background Ratios in Breast Cancer Models
| Radiotracer | Tumor-to-Brain SUV Ratio (4T1 Model) | Tumor-to-Muscle SUV Ratio (4T1 Model) | Tumor-to-Brain SUV Ratio (PDX BCM3936 Model) | Tumor-to-Muscle SUV Ratio (PDX BCM3936 Model) |
| [¹⁸F]MeFAMP | 7.29 ± 2.3 | 3.01 ± 1.1 | 2.64 ± 0.9 | 4.24 ± 1.1 |
| [¹⁸F]FDG | 0.88 ± 0.4 | 1.24 ± 0.5 | 0.67 ± 0.3 | 2.34 ± 1.1 |
| Data presented as mean ± standard deviation. Data sourced from Akca, U. (2022).[11] |
V. Conclusion and Future Perspectives
The development of [¹⁸F]FAMP and [¹⁸F]NMeFAMP, facilitated by the robust cyclic sulfamidate precursor strategy, represents a significant step forward in the quest for more specific and effective PET imaging agents for oncology. The detailed protocols and performance data presented in these application notes provide a solid foundation for researchers to implement and build upon this technology.
The superior tumor-to-background ratios, particularly in brain tumor models, highlight the potential of these tracers to overcome some of the key limitations of [¹⁸F]FDG. Further research is warranted to explore the clinical utility of these agents in a broader range of cancers and to develop next-generation tracers with even more favorable pharmacokinetic profiles. The methodologies described herein are not only applicable to the synthesis of [¹⁸F]FAMP and [¹⁸F]NMeFAMP but can also be adapted for the development of other novel ¹⁸F-labeled compounds, thereby continuing to push the boundaries of molecular imaging.
VI. References
-
Akca, U. (2022). Comparison of [18F]FDG with 18F-Labeled Amino Acids for PET Imaging of Breast Cancer. UAB Digital Commons. --INVALID-LINK--
-
Chen, H., Zhang, B., Wang, H., Liu, Z., & Long, S. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules, 27(20), 7025. --INVALID-LINK--
-
McConathy, J., Martarello, L., Malveaux, E. J., Camp, V. M., Simpson, N. E., Simpson, C. P., Bowers, G. D., Olson, J. J., & Goodman, M. M. (2002). Radiolabeled amino acids for tumor imaging with PET: radiosynthesis and biological evaluation of 2-amino-3-[18F]fluoro-2-methylpropanoic acid and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid. Journal of medicinal chemistry, 45(11), 2240–2249. --INVALID-LINK--
-
Pauleit, D., Stoffels, G., Floeth, F., Sabel, M., Riemenschneider, M. J., Reifenberger, G., ... & Langen, K. J. (2009). Comparison of (18)F-FET and (18)F-FDG PET in brain tumors. Nuclear medicine and biology, 36(7), 779-787. --INVALID-LINK--
-
Sagnou, M., & Ardisson, J. D. (2018). Tn Antigen Mimics by Ring-Opening of Chiral Cyclic Sulfamidates with Carbohydrate C1-S- and C1-O-Nucleophiles. The Journal of Organic Chemistry, 83(9), 5036-5047. --INVALID-LINK--
-
Ting, R., Harwig, C., auf dem Keller, U., McCormick, S., Austin, P., Overall, C. M., Adam, M. J., & Perrin, D. M. (2010). Toward [18F]labeled aryltrifluoroborate radiotracers: in vivo positron emission tomography imaging of stable aryltrifluoroborate clearance in mice. Journal of the American Chemical Society, 132(35), 12173–12175. --INVALID-LINK--
-
Watabe, T., Liu, Y., Kaneda, T., Horitsugi, G., Ooe, K., Naganawa, M., ... & Hatazawa, J. (2021). One-pot and one-step automated radio-synthesis of [18F]AlF-FAPI-74 using a multi purpose synthesizer: a proof-of-concept experiment. EJNMMI radiopharmacy and chemistry, 6(1), 28. --INVALID-LINK--
-
Wilson, A. A., Garcia, A., Houle, S., & Vasdev, N. (2015). A simple and efficient automated microvolume radiosynthesis of [18F]Florbetaben. EJNMMI radiopharmacy and chemistry, 1(1), 1-10. --INVALID-LINK--
-
Xiao, Y., & Li, Z. (2023). Recent Advances of S–18F Radiochemistry for Positron Emission Tomography. Molecules, 28(19), 6931. --INVALID-LINK--
-
Yu, W., McConathy, J., Williams, L., Camp, V. M., Malveaux, E. J., Zhang, Z., Olson, J. J., & Goodman, M. M. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Journal of medicinal chemistry, 53(2), 876–886. --INVALID-LINK--
-
Zhang, X., & Li, G. (2005). Homoserine-derived cyclic sulfamidate as chiral educt for the diversity-oriented synthesis of lactam-bridged dipeptides. Journal of peptide research, 66(s1), 119-128. --INVALID-LINK--
-
(R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. (2010). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). --INVALID-LINK--
-
Zlatopolskiy, B. V., & Neumaier, B. (2016). Fully Automated, High-Dose Radiosynthesis of [18F]PARPi. Molecules, 21(7), 943. --INVALID-LINK--
-
Yu, W., McConathy, J., Williams, L., Camp, V. M., Malveaux, E. J., Zhang, Z., ... & Goodman, M. M. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Journal of medicinal chemistry, 53(2), 876-886. --INVALID-LINK--
-
Zischler, J., Kniess, T., & Steinbach, J. (2017). Automated radiosynthesis of 1-(2-[18F]fluoroethyl)-L-tryptophan ([18F]FETrp) for positron emission tomography (PET) imaging of cancer in humans. Journal of Labelled Compounds and Radiopharmaceuticals, 60(4), 180-188. --INVALID-LINK--
-
Zlatopolskiy, B. V., & Neumaier, B. (2022). Fully Automated, High-Dose Radiosynthesis of [18F]PARPi. Pharmaceuticals, 15(7), 876. --INVALID-LINK--
-
Zha, Z., Ploessl, K., & Kung, H. F. (2014). Fluorine-18 radiochemistry, labeling strategies and synthetic routes. Seminars in nuclear medicine, 44(1), 30-42. --INVALID-LINK--
-
McConathy, J., & Goodman, M. M. (2008). Radiolabeled amino acids for tumor imaging with PET. Current topics in medicinal chemistry, 8(11), 935–955. --INVALID-LINK--
References
- 1. Synthesis and stability of the cyclic sulfamidate of N-trityl-L-serine methyl ester - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled amino acids for tumor imaging with PET: radiosynthesis and biological evaluation of 2-amino-3-[18F]fluoro-2-methylpropanoic acid and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Homoserine-derived cyclic sulfamidate as chiral educt for the diversity-oriented synthesis of lactam-bridged dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-pot and one-step automated radio-synthesis of [18F]AlF-FAPI-74 using a multi purpose synthesizer: a proof-of-concept experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and efficient automated microvolume radiosynthesis of [18F]Florbetaben - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fully Automated, High-Dose Radiosynthesis of [18F]PARPi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
Purification techniques for Methyl 2-fluoro-2-methylpropanoate reaction products.
Introduction: Methyl 2-fluoro-2-methylpropanoate is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly enhance biological activity and metabolic stability.[1][2] Achieving high purity of this intermediate is critical, as impurities can lead to reduced yields, formation of undesired by-products, and complications in downstream applications.[3] This guide provides detailed application notes and protocols for the purification of this compound, addressing common impurities derived from prevalent synthetic routes.
Understanding the Synthetic Landscape and Potential Impurities
Effective purification begins with an understanding of the reaction mixture's composition. The two most common strategies for synthesizing α-fluoroesters like this compound are nucleophilic substitution and electrophilic fluorination. Each route presents a unique impurity profile that dictates the optimal purification strategy.
Scenario 1: Nucleophilic Fluorination (Halogen Exchange)
A frequent method for synthesizing this compound is the halogen exchange (Halex) reaction, typically starting from the more readily available Methyl 2-chloro-2-methylpropanoate or Methyl 2-bromo-2-methylpropanoate. This reaction is often facilitated by a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), and may involve a phase-transfer catalyst.
***dot graph "nucleophilic_fluorination" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
"Starting_Material" [label="Methyl 2-chloro-2-methylpropanoate\n(or bromo-analogue)"]; "Reaction" [label="Fluoride Source (e.g., KF)\nPhase-Transfer Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="this compound", fillcolor="#34A853"]; "Impurity_1" [label="Unreacted Starting Material", fillcolor="#EA4335"]; "Impurity_2" [label="Methyl Methacrylate\n(Elimination Byproduct)", fillcolor="#EA4335"]; "Impurity_3" [label="Inorganic Salts (e.g., KCl)", fillcolor="#EA4335"]; "Impurity_4" [label="Phase-Transfer Catalyst", fillcolor="#EA4335"];
"Starting_Material" -> "Reaction" [label="Reacts with"]; "Reaction" -> "Product"; "Reaction" -> "Impurity_1" [label="Leads to"]; "Reaction" -> "Impurity_2" [label="Leads to"]; "Reaction" -> "Impurity_3" [label="Leads to"]; "Reaction" -> "Impurity_4" [label="Leads to"]; } dot Figure 1: Impurity profile from nucleophilic fluorination.
Scenario 2: Electrophilic Fluorination
This approach typically involves the reaction of a silyl enol ether or a ketene silyl acetal of methyl isobutyrate with an electrophilic fluorine source, such as Selectfluor®.
***dot graph "electrophilic_fluorination" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
"Starting_Material" [label="Silyl Ketene Acetal of\nMethyl Isobutyrate"]; "Reaction" [label="Electrophilic Fluorine Source\n(e.g., Selectfluor®)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="this compound", fillcolor="#34A853"]; "Impurity_1" [label="Unreacted Silyl Ketene Acetal", fillcolor="#EA4335"]; "Impurity_2" [label="Hydrolyzed Starting Material", fillcolor="#EA4335"]; "Impurity_3" [label="Fluorinating Agent Byproducts", fillcolor="#EA4335"];
"Starting_Material" -> "Reaction" [label="Reacts with"]; "Reaction" -> "Product"; "Reaction" -> "Impurity_1" [label="Leads to"]; "Reaction" -> "Impurity_2" [label="Leads to"]; "Reaction" -> "Impurity_3" [label="Leads to"]; } dot Figure 2: Impurity profile from electrophilic fluorination.
Physicochemical Properties for Purification Strategy Design
The success of purification techniques like distillation and chromatography hinges on the differences in the physical properties of the components in the reaction mixture.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 120.12[2] | 109[2] | Target Product |
| Methyl 2-chloro-2-methylpropanoate | 136.58[4] | 131.9[4][5][6] | Common starting material |
| Methyl 2-bromo-2-methylpropanoate | 181.03[7] | 159-160 (est. at 760 Torr) | Common starting material. Boils at 52°C at 19 Torr.[1][8] |
| Methyl methacrylate | 100.12 | 101 | Potential elimination byproduct |
Purification Protocols
A multi-step purification strategy is often the most effective approach, beginning with a crude work-up to remove bulk impurities, followed by a high-resolution technique like fractional distillation or column chromatography.
***dot graph "purification_workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
"Crude_Mixture" [label="Crude Reaction Mixture"]; "Workup" [label="Aqueous Work-up / Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Distillation" [label="Fractional Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Chromatography" [label="Flash Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; "Pure_Product" [label="Pure this compound", shape=ellipse, fillcolor="#FFFFFF"];
"Crude_Mixture" -> "Workup"; "Workup" -> "Distillation" [label="Primary Purification"]; "Workup" -> "Chromatography" [label="Alternative/Secondary Purification"]; "Distillation" -> "Pure_Product"; "Chromatography" -> "Pure_Product"; } dot Figure 3: General purification workflow.
Protocol 1: Aqueous Work-up
Objective: To remove inorganic salts, water-soluble reagents (like phase-transfer catalysts or Selectfluor® byproducts), and polar impurities.
Application: This is the essential first step for crude mixtures from both nucleophilic and electrophilic fluorination reactions.
Methodology:
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted under basic conditions, it can be quenched by the slow addition of water. For reactions involving electrophilic fluorinating agents like Selectfluor®, a wash with a mild aqueous base like sodium bicarbonate solution can be beneficial.
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction if the reaction solvent is water-miscible (e.g., if the reaction was in DMF or acetonitrile). Suitable extraction solvents include diethyl ether, ethyl acetate, or dichloromethane.
-
Add deionized water or a brine solution to the separatory funnel.
-
Gently shake the funnel, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer containing the product should be less dense than a brine solution.
-
Drain the aqueous layer.
-
-
Washing:
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components.
-
Deionized water.
-
A saturated aqueous solution of sodium chloride (brine) to facilitate the removal of dissolved water from the organic layer.
-
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask.
-
Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Allow the mixture to stand for 15-20 minutes, with occasional swirling.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Protocol 2: Purification by Fractional Distillation
Objective: To separate the target product from impurities with different boiling points.
Application: This method is particularly effective for separating this compound from the higher-boiling starting materials (chloro- or bromo-analogs) and the lower-boiling elimination byproduct (methyl methacrylate).
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column of at least 20 cm in length. Ensure all glassware is dry.
-
Use a distillation head with a condenser and a receiving flask. It is advisable to use a multi-limb receiver (a "cow" or "pig" adapter) to collect different fractions without breaking the vacuum.
-
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
-
Distillation Procedure:
-
Charge the distillation flask with the crude product obtained from the aqueous work-up. Add a few boiling chips or a magnetic stir bar.
-
Begin heating the distillation flask gently using a heating mantle.
-
Slowly and carefully apply vacuum to the system.
-
Collect a forerun fraction, which will contain any low-boiling impurities, such as residual extraction solvent and potentially methyl methacrylate (boiling point ~101°C at atmospheric pressure).
-
Slowly increase the temperature of the heating mantle. The product, this compound, should begin to distill at its characteristic boiling point (109°C at atmospheric pressure). The distillation temperature will be lower under reduced pressure.
-
Collect the fraction that distills at a constant temperature. This is the purified product.
-
Once the product has been collected, any higher-boiling impurities, such as the unreacted starting materials (Methyl 2-chloro-2-methylpropanoate, b.p. 131.9°C; Methyl 2-bromo-2-methylpropanoate, b.p. ~159-160°C), will remain in the distillation flask.
-
-
Purity Analysis:
-
Analyze the collected fractions by Gas Chromatography (GC) or ¹H and ¹⁹F NMR to assess purity.
-
Protocol 3: Purification by Flash Column Chromatography
Objective: To separate the target product from impurities with different polarities.
Application: This technique is useful when distillation is not effective, for example, if impurities have very similar boiling points to the product, or for small-scale purifications.
Methodology:
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good solvent system will give the product a retention factor (Rf) of approximately 0.3.
-
Given that esters are of moderate polarity, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel, typically as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. Apply gentle positive pressure with air or nitrogen to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution of compounds using TLC.
-
-
Isolation and Analysis:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Confirm the purity of the isolated product using GC or NMR spectroscopy.
-
Purity Assessment
The purity of the final product should be rigorously assessed. Gas Chromatography (GC) is a highly effective method for determining the percentage purity of volatile compounds like this compound.[2][3] For structural confirmation and detection of any remaining impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable.
References
-
Gantrade Corporation. (n.d.). 5 Key Facts on Methyl Methacrylate Monomer (MMA). Retrieved from [Link]
-
American Chemical Society. (2018, August 27). Methyl methacrylate. Retrieved from [Link]
-
Molbase. (n.d.). methyl 2-chloro-2-methylpropanoate. Retrieved from [Link]
-
Chemsrc. (n.d.). methyl 2-chloro-2-methylpropanoate. Retrieved from [Link]
-
ChemIndex. (n.d.). methyl 2-chloro-2-methylpropanoate. Retrieved from [Link]
-
Dentosphere. (n.d.). Boiling point of methyl methacrylate is. Retrieved from [Link]
-
REMPEC. (2023, March 6). METHYL METHACRYLATE MONOMER inihibited. Retrieved from [Link]
-
Chemsrc. (n.d.). Methyl 2-bromo-2-methylpropionate. Retrieved from [Link]
-
JKU ePUB. (n.d.). Enantioselective isothiourea-catalyzed α-fluorination of activated esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of Selectfluor for the Oxidation of Sulfides, Urazoles and Alcohols Under the Solvent-free Conditions. Retrieved from [Link]
-
Purity Matters. (2025, October 14). Optimizing Synthesis: A Buyer's Guide to this compound Purity. Retrieved from [Link]
-
PubChem. (n.d.). methyl 2-chloro-2-methylpropanoate. Retrieved from [Link]
-
PubMed. (n.d.). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2-bromo-2-methyl-, ethyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectfluor: Mechanistic Insight and Applications. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-bromo-2-methylpropionate. Retrieved from [Link]
-
University of Illinois. (2013, October 7). ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER CATALYSIS. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
Sources
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. CN111116362B - Preparation method of 2-fluoro methyl acrylate - Google Patents [patents.google.com]
- 5. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions with Methyl 2-fluoro-2-methylpropanoate.
Welcome to the technical support center for Methyl 2-fluoro-2-methylpropanoate (MFMP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile fluorinated building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize byproduct formation, and ensure the integrity of your synthesis.
Introduction to the Reactivity of this compound
This compound is a valuable reagent for introducing the fluorinated quaternary methyl group into molecules, a motif that can enhance biological activity and metabolic stability.[1] However, the presence of a fluorine atom on the α-carbon, adjacent to the ester carbonyl, introduces unique reactivity patterns that can lead to specific side reactions if not properly controlled. The primary challenges revolve around hydrolysis, elimination, and competing nucleophilic substitution pathways. This guide provides a structured, question-and-answer approach to troubleshoot these issues.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing a significant amount of a byproduct with a mass corresponding to 2-fluoro-2-methylpropanoic acid. What is happening and how can I prevent it?
A1: The formation of 2-fluoro-2-methylpropanoic acid is a clear indication of ester hydrolysis. This is one of the most common side reactions encountered with this compound, particularly during aqueous workups or if there is residual moisture in your reaction.
-
Causality: The ester functional group is susceptible to cleavage by water, a reaction that can be catalyzed by both acid and base. The electron-withdrawing effect of the α-fluorine atom can influence the rate of this hydrolysis.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Neutralize Workup: If an aqueous workup is necessary, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize any acidic or basic catalysts. Avoid prolonged exposure to aqueous conditions.
-
Temperature Control: Perform the workup at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
Solvent Choice: When performing extractions, use anhydrous organic solvents. Dry the combined organic layers thoroughly with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal.
-
Q2: I am observing byproducts that suggest the loss of hydrogen fluoride (HF) from my starting material or product. What is this side reaction and how can I mitigate it?
A2: The loss of HF points to an elimination reaction, which can be a significant competing pathway, especially in the presence of a base. This can lead to the formation of methyl 2-methylpropenoate (methyl methacrylate).
-
Causality: Strong bases can abstract a proton from one of the methyl groups (a β-proton). This can initiate an E2 (bimolecular elimination) pathway, leading to the formation of a double bond and the expulsion of the fluoride ion. While fluoride is generally a poor leaving group in nucleophilic substitution reactions, elimination can be promoted by strong, non-nucleophilic bases and higher temperatures. A plausible mechanism, especially under conditions that could stabilize a carbocation, is an E1-like pathway following the loss of the fluoride ion.
-
Troubleshooting Protocol:
-
Base Selection: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) over smaller, more nucleophilic bases (e.g., sodium ethoxide). The choice of base is critical in managing the competition between substitution and elimination reactions.
-
Temperature Management: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Elimination reactions are often favored at higher temperatures.
-
Monitoring Reaction Progress: Closely monitor the reaction by TLC or GC-MS to avoid prolonged reaction times, which can increase the likelihood of side reactions.
-
Q3: My nucleophilic substitution reaction is sluggish or failing. Why is this compound not reacting as expected?
A3: While the ester group activates the α-position, direct nucleophilic substitution at the α-carbon (an SN2 reaction) is generally difficult with this substrate.
-
Causality:
-
Steric Hindrance: The α-carbon is a quaternary center, which is highly sterically hindered. This makes the backside attack required for an SN2 reaction extremely difficult.
-
Poor Leaving Group: The fluoride ion is a relatively poor leaving group compared to bromide or iodide.
-
SN1 Pathway unlikely: Formation of a tertiary carbocation at the α-position is possible, but this intermediate can be prone to elimination as a competing pathway.
-
-
Alternative Strategies:
-
Reformatsky-type Reactions: For reactions with aldehydes and ketones, consider a Reformatsky reaction.[2][3][4][5] This involves the formation of a zinc enolate, which then acts as the nucleophile.
-
Enolate Chemistry: Instead of direct substitution, consider deprotonation of a β-proton with a strong base to form an enolate, which can then react with electrophiles. However, be mindful of the potential for elimination.
-
Troubleshooting Guide: In-depth Scenarios
Scenario 1: Formation of Multiple Unidentified Byproducts
You are attempting a reaction with a strong nucleophile and observe multiple spots on your TLC plate, with masses corresponding to hydrolysis, elimination, and potentially the hydroxyl-substituted product (methyl 2-hydroxy-2-methylpropanoate).
This scenario suggests a complex reaction profile where multiple degradation pathways are occurring simultaneously. A study on the enzymatic hydrolysis of analogous methyl 2-fluoro-2-arylpropionates revealed the formation of both the α-hydroxy acid and the corresponding acrylic acid as byproducts.[6] A proposed mechanism involves the elimination of the fluoride ion to form an α-carboxy-stabilized carbocation. This intermediate can then be trapped by water to give the hydroxy compound or undergo β-elimination to form the unsaturated product.[6]
Caption: Troubleshooting decision tree for multiple byproduct formation.
| Parameter | Condition to Avoid | Recommended Condition | Rationale for Recommendation |
| Base | Strong, nucleophilic bases (e.g., NaOH, NaOMe) | Non-nucleophilic, hindered bases (e.g., DIPEA) | Minimizes competing elimination and hydrolysis. |
| Temperature | High temperatures (> 50 °C) | Lowest effective temperature (e.g., 0 °C to RT) | Elimination reactions are entropically favored at higher temperatures. |
| Water Content | Wet solvents, atmospheric moisture | Anhydrous solvents, inert atmosphere | Prevents hydrolysis of the ester to the carboxylic acid. |
| Reaction Time | Prolonged heating | Monitor by TLC/GC-MS for completion | Reduces the formation of degradation byproducts over time. |
Scenario 2: Unexpected Amide Formation Instead of Ester Substitution
When reacting this compound with an amine nucleophile, you isolate the corresponding amide (N-substituted 2-fluoro-2-methylpropanamide) instead of the product of nucleophilic attack at the methyl group of the ester.
This is the expected outcome for the reaction of an ester with a primary or secondary amine. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of amide formation via nucleophilic acyl substitution.
-
Mechanistic Explanation: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide group (CH₃O⁻) as a leaving group, which is subsequently protonated to form methanol, yielding the more stable amide product. This pathway is generally more favorable than an SN2 attack on the ester's methyl group.
References
-
Fuganti, C., et al. (2003). On the enzymatic hydrolysis of methyl 2-fluoro-2-arylpropionates by lipases. Tetrahedron: Asymmetry, 14(7), 843-847. [Link][6]
-
Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]
-
The Fluorinated asymmetric reformatsky reaction with aromatic ketones and imines. (2012). [Link]
-
ACS Publications. (2025). Base-Catalyzed Lossen Rearrangement: Modular Synthesis of α-Fluoroamides. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
Sources
How to improve the yield of reactions with Methyl 2-fluoro-2-methylpropanoate.
Welcome to the technical support center for Methyl 2-fluoro-2-methylpropanoate (MFMP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile fluorinated building block. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm experiencing low reactivity or no reaction with this compound. What fundamental properties of this reagent should I consider?
Answer:
While this compound (MFMP) is generally more reactive than its non-fluorinated analogs, understanding its unique electronic profile is key to successful application. The fluorine atom at the alpha-position plays a dual role that influences its reactivity.
Causality Behind Experimental Choices:
-
Electronegativity and Inductive Effect: Fluorine is the most electronegative element. It exerts a strong electron-withdrawing inductive effect (-I effect) on the alpha-carbon. This effect propagates to the carbonyl carbon, making it more electrophilic and, therefore, more susceptible to nucleophilic attack. This electronic modulation often allows reactions to proceed under milder conditions compared to non-fluorinated esters[1].
-
Steric Hindrance: The presence of two methyl groups and a fluorine atom on the quaternary alpha-carbon creates significant steric bulk around the carbonyl center. This can hinder the approach of large or sterically demanding nucleophiles, potentially slowing down the reaction rate or preventing it altogether.
-
Handling and Storage: MFMP is a volatile and flammable liquid that can be sensitive to strong acids and bases[2][3]. Ensure it is stored in a cool, well-ventilated area and handled under anhydrous conditions when necessary, as moisture can lead to hydrolysis.
MFMP is a valuable intermediate for introducing a gem-dimethyl fluoro group into molecules, a motif often used in pharmaceuticals and agrochemicals to enhance biological activity and metabolic stability[4][5][6]. Your experimental design must balance the electronic activation provided by the fluorine atom against the steric constraints of the quaternary center.
Question 2: My amidation reaction with MFMP is giving a very low yield. How can I optimize this nucleophilic acyl substitution?
Answer:
Low yields in amidation reactions (aminolysis) are a common issue. The problem often lies in suboptimal reaction conditions that fail to overcome the activation energy, especially when using less reactive amines. The key is to enhance the electrophilicity of the carbonyl carbon or increase the nucleophilicity of the amine.
Expertise & Experience:
The direct aminolysis of esters, particularly sterically hindered ones like MFMP, can be slow. Heating is often required, but this can also lead to side reactions. A systematic approach to optimization is crucial.
Troubleshooting Aminolysis of MFMP:
| Parameter | Potential Issue | Suggested Solution & Rationale |
| Amine Reactivity | The amine is a weak nucleophile (e.g., aniline derivatives). | Use a more nucleophilic primary or secondary aliphatic amine if the synthesis allows. For weak nucleophiles, consider activation of the ester or using a catalyst. |
| Stoichiometry | Insufficient amine or 1:1 ratio leading to unfavorable equilibrium. | Use an excess of the amine (2-3 equivalents) to drive the reaction forward, following Le Chatelier's principle[7][8]. |
| Temperature | Reaction temperature is too low to overcome the activation barrier. | Gradually increase the reaction temperature. Refluxing in a suitable solvent (e.g., Toluene, Dioxane) is often effective. Monitor for potential degradation. |
| Solvent | The solvent is not appropriate for the reaction. | Use a polar aprotic solvent like DMF or DMA to solubilize reactants. For sealed-tube reactions at high temperatures, a high-boiling solvent like Toluene or xylene is preferable. |
| Catalysis | The reaction is uncatalyzed and slow. | While often not necessary due to the activated nature of MFMP, for very unreactive amines, consider adding a Lewis acid catalyst (e.g., Ti(OiPr)₄, Sc(OTf)₃) to further activate the carbonyl group. Alternatively, strong non-nucleophilic bases can deprotonate the amine, increasing its nucleophilicity. |
Experimental Protocol: Optimized Amidation of MFMP
This protocol provides a robust starting point for the synthesis of an amide from MFMP.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous Toluene (0.5 M).
-
Reactant Addition: Add the desired primary or secondary amine (2.5 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to neutralize any acid), and brine[9].
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Question 3: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I suppress them?
Answer:
The structure of MFMP makes it susceptible to specific side reactions, primarily hydrolysis and elimination, especially under basic conditions or at elevated temperatures.
Trustworthiness through Mechanistic Understanding:
-
Hydrolysis: The presence of water, particularly with acid or base catalysis, can hydrolyze the ester back to 2-fluoro-2-methylpropanoic acid[10]. This is a common issue if solvents are not anhydrous or if reactants contain moisture. The resulting carboxylic acid can complicate purification.
-
Elimination: Under strongly basic conditions, deprotonation of a beta-proton (if available on the nucleophile or other substrates) can occur. More relevant to MFMP, harsh conditions could potentially lead to the elimination of a fluoride ion, especially if a stable carbocation or alkene can be formed, as has been observed in enzymatic hydrolysis of similar compounds[11].
Strategies to Minimize Side Product Formation
| Side Reaction | Conditions Favoring Formation | Mitigation Strategy |
| Hydrolysis | Presence of water; acidic or basic catalysts. | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere. Purify reagents if necessary. |
| Elimination | Strong, sterically hindered bases (e.g., LDA, KHMDS); high temperatures. | Use a milder base or non-nucleophilic base if required. Maintain the lowest possible reaction temperature. |
| Polymerization | In reactions aiming to form fluoroacrylates from MFMP derivatives. | Add a radical inhibitor like butylated hydroxytoluene (BHT) if elimination to an acrylate is a desired subsequent step or a risk[12]. |
The diagram below illustrates the desired reaction pathway versus potential side reactions.
Caption: Reaction pathways for MFMP.
Question 4: Could the purity of my this compound be the cause of my low yield?
Answer:
Absolutely. The purity of any starting material is a critical factor for reaction success, and MFMP is no exception. Impurities can have a significant and detrimental impact on your reaction's outcome.
Authoritative Grounding & Comprehensive References:
High-purity starting materials are essential for reproducible and high-yielding chemical synthesis[13]. Impurities can act as catalysts for side reactions, inhibitors, or unwanted reactants, leading to complex product mixtures and difficult purifications.
Impact of Common Impurities in MFMP
| Purity Grade | Common Impurities | Potential Impact on Reaction | Recommended Use |
| ≥95% (GC) | Residual starting materials from synthesis (e.g., 2-methylpropanoic acid derivatives), water, synthesis solvents. | May be acceptable for initial screening but can lead to inconsistent yields and formation of byproducts. | Exploratory synthesis, non-critical steps. |
| ≥98% (GC)[14][15] | Trace amounts of water and solvents. | Recommended for most applications. Ensures higher reproducibility and minimizes the risk of side reactions. | Process development, synthesis of key intermediates, scale-up. |
| >99% (GC) | Minimal trace impurities. | Crucial for sensitive reactions, catalysis, and synthesis of final pharmaceutical compounds where impurity profiling is critical. | GMP synthesis, preparation of analytical standards. |
Self-Validating System:
Before starting a critical reaction, it is best practice to verify the purity of your MFMP, even if a Certificate of Analysis (CoA) is provided by the supplier[13]. A quick check via ¹H NMR, ¹⁹F NMR, or GC can confirm the identity and purity, saving significant time and resources by preventing failed reactions.
Question 5: How do I select the optimal work-up and purification strategy for my product?
Answer:
An effective work-up and purification strategy is essential for isolating your target compound with high purity. The choice of method depends on the properties of your product and the nature of any impurities or unreacted starting materials.
Decision Tree for Purification
The following workflow can guide you in selecting an appropriate purification strategy.
Caption: Decision tree for product purification.
General Protocol: Aqueous Work-up
This procedure is effective for removing water-soluble impurities like salts, acid/base catalysts, and polar solvents (e.g., DMF).
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench reactive reagents by slowly adding an appropriate solution (e.g., saturated aq. Na₂SO₃, water, or dilute acid)[16].
-
Dilution: Dilute the mixture with an organic solvent that is immiscible with water and in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane).
-
Washing: Transfer the mixture to a separatory funnel.
-
Wash with dilute acid (e.g., 1M HCl) to remove basic impurities.
-
Wash with a dilute base (e.g., saturated aq. NaHCO₃) to remove acidic impurities[9].
-
Wash with brine to remove residual water and break up emulsions.
-
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
-
Further Purification: The resulting crude material can then be subjected to chromatography, recrystallization, or distillation as determined by the decision tree above.
By systematically addressing these common issues, you can significantly improve the yield and purity of your reactions with this compound.
References
-
Brainly. (2023, September 9). Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved? Retrieved from [Link]
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
-
Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved from [Link]
-
Esterification Lab Answers. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Retrieved from [Link]
-
MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]
-
ResearchGate. (2025, August 6). On the enzymatic hydrolysis of methyl 2-fluoro-2-arylpropionates by lipases. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]
-
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluoro-Julia Olefination as a Mild, High-Yielding Route to α-Fluoro Acrylonitriles. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PMC. Retrieved from [Link]
-
Autech. (2025, October 14). Optimizing Synthesis: A Buyer's Guide to this compound Purity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
-
Wikipedia. (n.d.). Methyl 2-fluoroacrylate. Retrieved from [Link]
-
Autech. (n.d.). Enhancing Agrochemical Efficacy: this compound in Formulations. Retrieved from [Link]
- Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
Sources
- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 2. Methyl 2-Fluoro-2-methylpropionate | 338-76-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 338-76-1 | this compound [fluoromart.com]
- 6. nbinno.com [nbinno.com]
- 7. brainly.com [brainly.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
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- 11. researchgate.net [researchgate.net]
- 12. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. chemscene.com [chemscene.com]
- 15. scbt.com [scbt.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing the Reactivity of Methyl 2-fluoro-2-methylpropanoate
Welcome to the technical support center for Methyl 2-fluoro-2-methylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental nuances of this reactive ester. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your research.
Introduction to this compound
This compound (MFMP) is a valuable intermediate in organic synthesis, prized for its ability to introduce the fluorinated isobutyryl moiety into molecules. This functional group can significantly enhance the biological activity and metabolic stability of pharmaceuticals and agrochemicals.[1] It also serves as a monomer in the synthesis of specialized fluorinated polymers.[1] However, the very features that make MFMP a reactive and useful molecule also necessitate a thorough understanding of its handling and reactivity to ensure successful and safe experimentation.
Compound Profile
| Property | Value |
| CAS Number | 338-76-1 |
| Molecular Formula | C₅H₉FO₂ |
| Molecular Weight | 120.12 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 108-109 °C |
| Density | ~1.03 g/mL |
| Storage | 2-8 °C under an inert atmosphere |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound?
A1: As with any reactive chemical, proper personal protective equipment (PPE) is essential. This includes chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[2] MFMP is a flammable liquid, so it should be kept away from ignition sources.[2] In case of accidental contact, flush the affected area with copious amounts of water. Always consult the Safety Data Sheet (SDS) before use for detailed safety information.
Q2: How should I properly store this compound to ensure its stability?
A2: For long-term stability, it is recommended to store MFMP at 2-8 °C under an inert atmosphere, such as nitrogen or argon.[2] This minimizes potential degradation from atmospheric moisture and oxygen. Ensure the container is tightly sealed to prevent the ingress of water, which can lead to hydrolysis.
Q3: What are the common impurities found in commercial grades of this compound, and how can they affect my reaction?
A3: Commercial grades of MFMP are typically available in purities of ≥95% or ≥98%.[3][4] Potential impurities can include residual starting materials from its synthesis, the corresponding carboxylic acid (2-fluoro-2-methylpropanoic acid) from hydrolysis, and potentially other isomeric esters. These impurities can act as nucleophiles or catalysts, leading to unwanted side reactions and reduced yields. For sensitive applications, it is advisable to use the highest purity grade available and to consider purification by distillation if necessary.
Q4: Can I use this compound in aqueous or protic solvents?
A4: Caution is advised when using MFMP in aqueous or protic solvents, as it is susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis will depend on the pH and temperature. If your reaction conditions necessitate the use of a protic solvent, it is recommended to use anhydrous solvents and to minimize the reaction time and temperature to reduce the extent of hydrolysis.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
Low yields in reactions where a nucleophile is intended to displace the methoxy group of MFMP are a common challenge. The workflow below outlines potential causes and solutions.
Caption: Troubleshooting workflow for low product yield.
In-depth Analysis:
-
Nucleophile Reactivity: The electrophilicity of the carbonyl carbon in MFMP is enhanced by the adjacent fluorine atom. However, strong, and non-hindered nucleophiles are generally required for efficient substitution.
-
Reaction Conditions: Higher temperatures can overcome activation energy barriers, but may also promote side reactions. The choice of solvent is critical; polar aprotic solvents can enhance the nucleophilicity of anionic reagents.
-
Ester Stability: Before troubleshooting the reaction with your nucleophile, it's crucial to confirm that the ester is stable under the reaction conditions (solvent, temperature, and time) in the absence of the nucleophile.
-
Work-up Issues: Overly acidic or basic aqueous work-up conditions can lead to product degradation or hydrolysis of unreacted starting material.[5]
Issue 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS analysis is a common issue. The following guide addresses the most probable side reactions.
Potential Side Reactions and Their Identification:
-
Hydrolysis: The most common byproduct is 2-fluoro-2-methylpropanoic acid, formed by the reaction of MFMP with water. This is often observed if the reaction is not performed under strictly anhydrous conditions or if the work-up involves prolonged exposure to water. It can be identified by its distinct NMR and IR signals (broad O-H stretch) and its acidic nature.
-
Elimination: In the presence of a strong, non-nucleophilic base, elimination of HF can occur to form methyl methacrylate. This is less common but can be favored at higher temperatures.
-
Reaction with Solvent: Certain solvents can react with MFMP under specific conditions. For example, in the presence of a strong base, deprotonation of the solvent could lead to side reactions.
Caption: Diagnostic workflow for unexpected byproducts.
Experimental Protocols
Protocol 1: Saponification of this compound to 2-Fluoro-2-methylpropanoic Acid
This protocol provides a standard procedure for the hydrolysis of the ester to the corresponding carboxylic acid, a common downstream synthetic step.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.5 eq) in water.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~1 with concentrated hydrochloric acid.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-2-methylpropanoic acid.
References
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Ghosh, A. K., et al. (2004). Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor UIC-94017 (TMC-114). Journal of Organic Chemistry, 69(23), 7822–7829.
-
Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. [Link]
- Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5492-5508.
- ResearchGate. (2001).
- Chemistry LibreTexts. (2024). 11.3 Characteristics of the Reaction.
-
Science.gov. nucleophilic fluorination reactions: Topics by Science.gov. [Link]
- ResearchGate. (2025).
- National Center for Biotechnology Information. (2009). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed Central.
- National Center for Biotechnology Information. (2014). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. PubMed Central.
- National Center for Biotechnology Information. (2015). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)
- National Center for Biotechnology Information. (2020). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. PubMed.
-
YouTube. (2021). NMR spectrum of methyl propanoate | Learning Science. [Link]
-
Fluoropharm. 338-76-1 | Methyl2-fluoro-2-methylpropionate. [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of Methyl 2-fluoro-2-methylpropanoate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-fluoro-2-methylpropanoate. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the challenges associated with the poor solubility of this compound in various solvent systems. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a fluorinated ester. While specific quantitative solubility data in a wide range of organic solvents is not extensively published, we can infer its general behavior based on its structure and data from similar compounds. Its non-fluorinated analog, methyl isobutyrate, is described as slightly soluble in water and miscible with alcohol and diethyl ether.[1][2][3] Generally, fluorinated esters are soluble in many organic solvents.[4] However, the introduction of fluorine can sometimes lead to reduced aqueous solubility.[5]
For practical purposes, it is highly recommended to experimentally determine the solubility of this compound in your specific solvent systems of interest. A general qualitative assessment can be performed by observing the dissolution of a small amount of the compound in the solvent.[6]
Q2: I'm observing precipitation of this compound when I dilute my stock solution into an aqueous buffer. What is happening and how can I prevent this?
This is a common issue known as "crashing out" and typically occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[7] The abrupt change in solvent polarity causes the compound to precipitate.[7]
To prevent this, consider the following:
-
Slower Addition: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to allow for more gradual mixing.[7]
-
Lower Stock Concentration: If possible, use a lower concentration of your stock solution to reduce the magnitude of the polarity change upon dilution.
-
Intermediate Dilution: Perform a serial dilution of your stock solution in a solvent of intermediate polarity before the final dilution into the aqueous buffer.
-
Temperature: Ensure both your stock solution and buffer are at the same temperature. Sometimes, temperature changes can affect solubility.[8]
Q3: Are there any "go-to" solvents I should try first for dissolving this compound?
Based on its ester functionality and the presence of a fluoroalkyl group, good starting points for solubilization would be polar aprotic solvents and some alcohols. A suggested screening panel would include:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone
-
Alcohols: Ethanol, Methanol
It is crucial to test the solubility in your final assay buffer or a solvent system that is compatible with your downstream applications.
Q4: Can pH adjustment be used to improve the solubility of this compound?
The effectiveness of pH adjustment depends on whether the compound is ionizable. This compound is an ester and does not have readily ionizable functional groups (like a carboxylic acid or an amine). Therefore, altering the pH of the solution is unlikely to significantly impact its solubility. This strategy is more effective for compounds with acidic or basic moieties.[9]
Troubleshooting Guides for Solubility Enhancement
If you continue to face challenges with the solubility of this compound, the following troubleshooting guides provide detailed protocols and insights into various established solubility enhancement techniques.
Guide 1: Cosolvency Approach
Scientific Rationale: Cosolvency involves using a mixture of solvents to increase the solubility of a poorly soluble compound.[10][11] A water-miscible organic solvent (the cosolvent) is added to an aqueous solution to reduce the overall polarity of the solvent system, making it more favorable for the dissolution of hydrophobic molecules.[12][13]
Experimental Protocol: Determining Optimal Cosolvent Concentration
-
Prepare a series of cosolvent-buffer mixtures:
-
Prepare volumetric mixtures of your chosen cosolvent (e.g., Ethanol, Propylene Glycol, PEG 400) and your aqueous buffer in various ratios (e.g., 10:90, 20:80, 30:70, etc., v/v).[9]
-
-
Equilibrate with excess compound:
-
Add an excess amount of this compound to each cosolvent-buffer mixture in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., using a shaker or rotator) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
-
Separate the undissolved solid:
-
Centrifuge the vials at high speed to pellet the undissolved compound.
-
-
Quantify the dissolved compound:
-
Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Data Presentation:
| Cosolvent | Ratio (Cosolvent:Buffer, v/v) | Measured Solubility (mg/mL) |
| Ethanol | 10:90 | [Insert experimental data] |
| 20:80 | [Insert experimental data] | |
| 30:70 | [Insert experimental data] | |
| PEG 400 | 10:90 | [Insert experimental data] |
| 20:80 | [Insert experimental data] | |
| 30:70 | [Insert experimental data] |
Troubleshooting:
-
Precipitation upon further dilution: If the optimized cosolvent system still leads to precipitation in your final assay, consider using a lower concentration of the compound or exploring a different solubility enhancement technique.
-
Cosolvent incompatibility with assay: Ensure the chosen cosolvent and its concentration do not interfere with your downstream biological or chemical assays. Run appropriate vehicle controls.
Visualization:
Caption: Workflow for optimizing a cosolvent system.
Guide 2: Solid Dispersion
Scientific Rationale: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[2] This can enhance solubility by reducing the particle size of the drug to a molecular level, improving wettability, and potentially creating an amorphous form of the drug, which is more soluble than its crystalline counterpart.[14]
Experimental Protocol: Solvent Evaporation Method
-
Select a suitable carrier and solvent:
-
Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[2]
-
Choose a common volatile solvent that dissolves both this compound and the carrier.
-
-
Prepare the solution:
-
Dissolve a specific ratio of the compound and the carrier (e.g., 1:1, 1:5, 1:10 w/w) in the chosen solvent.
-
-
Evaporate the solvent:
-
Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
-
Dry and pulverize:
-
Dry the resulting solid dispersion under vacuum to remove any residual solvent.
-
Gently scrape the solid dispersion and pulverize it into a fine powder.[2]
-
-
Evaluate solubility:
-
Determine the solubility of the prepared solid dispersion powder in your desired aqueous medium following the protocol in Guide 1.
-
Troubleshooting:
-
Phase separation: If the compound and carrier are not fully miscible, you may observe phase separation. Try a different carrier or solvent system.
-
Recrystallization: The amorphous form of the compound in the solid dispersion may recrystallize over time, reducing its solubility advantage. Store the solid dispersion in a desiccator and analyze for crystallinity using techniques like PXRD.
Visualization:
Caption: Workflow for preparing and evaluating a solid dispersion.
Guide 3: Cyclodextrin Inclusion Complexation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming an inclusion complex that has enhanced aqueous solubility.[1]
Experimental Protocol: Kneading Method
-
Select a cyclodextrin:
-
Commonly used cyclodextrins include β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
-
Prepare the kneaded mixture:
-
Place a specific molar ratio of the cyclodextrin and this compound (e.g., 1:1, 1:2) in a mortar.
-
Add a small amount of a suitable solvent (e.g., a water-alcohol mixture) to form a thick paste.
-
Knead the paste for a defined period (e.g., 30-60 minutes).[1]
-
-
Dry the complex:
-
Dry the kneaded product in an oven at a controlled temperature (e.g., 40-50 °C) or under vacuum until a constant weight is achieved.
-
-
Sieve the powder:
-
Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
-
Evaluate solubility and complex formation:
-
Determine the solubility of the complex in your desired aqueous medium.
-
Confirm complex formation using analytical techniques such as Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).
-
Troubleshooting:
-
Low complexation efficiency: If the solubility enhancement is minimal, try a different type of cyclodextrin or a different preparation method (e.g., freeze-drying).[1]
-
Guest molecule size: The size of the guest molecule must be compatible with the cyclodextrin cavity. If this compound is too large or too small for the chosen cyclodextrin, complexation will be inefficient.
Visualization:
Caption: Formation of a cyclodextrin inclusion complex.
References
-
Arun, R., et al. (2008). Cyclodextrins as drug carrier molecule: a review. OAtext. [Link]
-
Dalvi, P. B., Gerange, A. B., & Ingale, P. R. (2015). Solid dispersion: strategy to enhance solubility. Journal of Applied Pharmaceutical Science. [Link]
- Futuristic Trends in Chemical, Material Sciences & Nano Technology. (2024).
- Noreen, S., Maqbool, I., Ijaz, M., & Tanveer, S. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Global Pharmaceutical Studies Review.
- BenchChem. (2025).
- Nanomaterial. (2016). Procedure for solubility testing of NM suspension.
- CD Formulation. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- BenchChem. (2025).
- Creative Biolabs. (n.d.).
- BenchChem. (2025).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Biotage.
- Randa Mohammed Zaki, et al. (2023). Preparation of solid dispersion: Significance and symbolism. World Pharma Today.
- Madhavi. (n.d.). solubility enhancement and cosolvency. Slideshare.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- A process for the preparation of a solid dispersion. (n.d.).
- Zhang, Y., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Method for determining solubility of a chemical compound. (n.d.).
- Biotage. (2023).
- Raut, R. (n.d.). Cosolvency. Slideshare.
- CymitQuimica. (n.d.). CAS 146805-74-5: Methyl (2R)
- Helmenstine, A. M. (2019).
- Hoang, K. C., & Mecozzi, S. (2004).
- WuXi AppTec DMPK. (2024).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Principles of Solubility. (n.d.).
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- Chemistry with Cat. (2020).
- Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025). JACS Au.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). BEPLS.
- Formulation strategies for poorly soluble drugs. (2025).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
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- 4. METHYL 2-FLUORO-2-METHYLPROPIONATE | 338-76-1 [amp.chemicalbook.com]
- 5. METHYL 2-FLUORO-2-METHYLPROPIONATE | 338-76-1 [chemicalbook.com]
- 6. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated carboxylate ester-based electrolyte for lithium ion batteries operated at low temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
Optimizing temperature and pressure for Methyl 2-fluoro-2-methylpropanoate reactions.
Technical Support Center: Methyl 2-fluoro-2-methylpropanoate Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing reaction conditions, specifically temperature and pressure. The unique electronic properties conferred by the α-fluoro group significantly influence the reactivity of the ester, making precise control of experimental parameters essential for achieving high yields and purity.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to support your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on fundamental chemical principles and field-proven insights.
Q1: My reaction yield is consistently low. How can temperature be adjusted to improve it?
A1: Low yield is often a result of suboptimal temperature control, leading to either a slow reaction rate or the prevalence of side reactions.
-
Causality : Every reaction has an optimal temperature range. Below this range, the reaction kinetics are too slow to proceed at a reasonable rate.[3][4] Above this range, you risk thermal decomposition of your starting material or products, or you may favor the formation of thermodynamic byproducts over the desired kinetic product. The C-F bond in α-fluoroesters can be susceptible to elimination reactions at elevated temperatures, particularly in the presence of a base.[5]
-
Troubleshooting Steps :
-
Establish a Baseline : If you haven't already, run the reaction at room temperature (~20-25 °C) to establish a baseline conversion rate.
-
Incremental Increase : Gradually increase the temperature in 10-15 °C increments. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC-MS, NMR).
-
Identify the 'Sweet Spot' : You should observe an increase in reaction rate with temperature. The optimal temperature is typically just below where you start observing significant byproduct formation or decomposition. For many common transformations like amidations, temperatures between 40-80 °C are a good starting point.
-
Consider Decomposition : Fluorinated organic compounds can decompose to release hazardous substances like hydrogen fluoride (HF).[6] If the reaction mixture darkens significantly at higher temperatures, it may be a sign of decomposition.
-
Q2: I'm observing significant byproduct formation. Could pressure be the underlying issue?
A2: Yes, pressure can be a critical, though often overlooked, parameter that influences reaction pathways and selectivity, particularly for reactions in the liquid phase.
-
Causality : Pressure primarily affects the volume of activation (ΔV‡) of a reaction. Reactions that proceed through a transition state with a smaller volume than the reactants are accelerated by increased pressure.[7][8] For instance, bimolecular reactions like ester hydrolysis or amidation often have a negative volume of activation because two molecules are coming together, resulting in a more compact transition state.[7][8] Conversely, unimolecular decomposition or elimination reactions may be inhibited or unaffected by pressure.
-
Troubleshooting Steps :
-
Analyze the Mechanism : Determine the likely reaction mechanism. If it is a bimolecular nucleophilic substitution, increasing pressure may favor your desired pathway over a competing unimolecular elimination.
-
Use a Sealed Vessel : To control pressure, the reaction must be conducted in a sealed pressure vessel or autoclave. This also allows for heating solvents above their atmospheric boiling points.
-
Systematic Pressure Study : If feasible, conduct the reaction at various pressures (e.g., 1 atm, 5 bar, 10 bar) while keeping the temperature constant. Analyze the product distribution at each pressure point. For some esterification reactions, increasing pressure has been shown to enhance conversion, especially in systems involving compressed CO2.[9]
-
Inert Gas Headspace : Applying pressure with an inert gas (e.g., Nitrogen, Argon) can also prevent the boiling of low-boiling-point reactants or solvents, allowing for higher reaction temperatures than would be possible at atmospheric pressure.
-
Q3: My hydrolysis reaction is either too slow or goes to completion too quickly, leading to downstream processing issues. How can I modulate the rate?
A3: The hydrolysis rate of this compound is significantly enhanced compared to its non-fluorinated analogs due to the electron-withdrawing nature of the fluorine atom.[10][11] This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Causality : The fluorine atom's strong inductive effect (-I) destabilizes the ester and stabilizes the tetrahedral intermediate formed during hydrolysis, accelerating the reaction.[11] The rate is highly dependent on pH and temperature. Basic hydrolysis is typically much faster than acidic or neutral hydrolysis.
-
Troubleshooting Steps :
-
Control pH : The most effective way to control the rate is by controlling the pH. For slower, more controlled hydrolysis, use milder conditions such as a buffered solution at a slightly acidic or neutral pH. For rapid hydrolysis, a base like LiOH or NaOH in a solvent mixture (e.g., THF/water) is effective. A protocol using KF/TBAF has also been developed for mild hydrolysis.[12]
-
Temperature Modulation : Lowering the temperature is a powerful tool to slow down a fast reaction. For highly activated esters like this, running the hydrolysis at 0 °C or even lower may be necessary to achieve a controllable rate.
-
Solvent Choice : The polarity of the solvent can influence the rate. Protic solvents can stabilize the transition state, potentially increasing the rate. Experiment with different solvent systems to find the optimal balance.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature is under refrigeration at 2-8°C.[13] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress, which could lead to slow hydrolysis over time.[13]
Q2: Does the α-fluoro group affect the thermal stability of the molecule?
A2: Yes. While the C-F bond itself is very strong, the presence of the fluorine atom can create pathways for decomposition, such as dehydrofluorination, especially under basic conditions or at high temperatures.[5] The thermal stability of fluorinated compounds can be complex; while some fluoropolymers are known for high thermal stability[14], small molecules may have specific decomposition pathways. It is crucial to avoid excessive heat, especially in the presence of strong bases or acids.[6]
Q3: For an amidation reaction with a primary amine, what are the optimal starting conditions for temperature and pressure?
A3: For a standard amidation reaction, it is best to start at moderate conditions and optimize from there.
-
Temperature : Begin at a slightly elevated temperature, for example, 50-60 °C. This provides enough energy to overcome the activation barrier without promoting significant side reactions. If the reaction is slow, the temperature can be increased cautiously to 80-100 °C, monitoring for any signs of decomposition.[15]
-
Pressure : For most lab-scale amidations, atmospheric pressure is sufficient. However, if you are using a volatile amine or need to run the reaction at a temperature above the solvent's boiling point, a sealed vessel is required. Applying a positive pressure of an inert gas (2-3 bar) is a good starting point to prevent solvent loss.[16]
Q4: How does pressure typically influence the kinetics of ester reactions?
A4: For many ester reactions, such as alkaline hydrolysis, the rate constant increases with pressure.[7][8] This is because these reactions proceed through a transition state that is more polar and has a smaller volume than the initial reactants. The relationship often follows the van 't Hoff law, where the logarithm of the rate constant varies linearly with pressure.[8] This principle can be used to accelerate slow reactions without increasing temperature, which is particularly useful when dealing with thermally sensitive substrates.
Data Summary & Protocols
Table 1: Recommended Starting Conditions for Common Reactions
| Reaction Type | Recommended Temperature Range (°C) | Recommended Pressure (atm) | Key Considerations |
| Alkaline Hydrolysis | 0 - 40 °C | 1 atm | Highly exothermic; rate is very sensitive to pH and temperature.[10] |
| Amidation (with Amine) | 50 - 80 °C | 1 - 5 atm | Use a sealed vessel if the amine is volatile or if heating above the solvent's boiling point. |
| Transesterification | 60 - 100 °C | 1 atm (or vacuum) | May require a catalyst (acid or base). Applying a vacuum can help remove the alcohol byproduct to drive equilibrium. |
| Nucleophilic Substitution (SNAr) | 25 - 70 °C | 1 atm | Reaction rate is highly dependent on the nucleophile and solvent.[15] |
Protocol: Optimized Amidation of this compound
This protocol describes a general procedure for the amidation of this compound with a primary amine, focusing on temperature and pressure control.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., THF, Dioxane)
-
Pressure-rated reaction vessel with magnetic stirring and temperature control
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation : Ensure the pressure vessel is clean, dry, and properly sealed.
-
Reagent Addition : To the vessel, add the primary amine and the anhydrous solvent. Begin stirring.
-
Inerting : Seal the vessel and purge with inert gas for 5-10 minutes to remove air and moisture.
-
Pressurization : Pressurize the vessel to 2 atm with the inert gas. This prevents solvent boiling and maintains an inert atmosphere.
-
Temperature Equilibration : Heat the mixture to the target temperature (start with 60 °C). Allow the system to equilibrate for 15 minutes.
-
Substrate Addition : Slowly add this compound to the stirring mixture via a syringe port.
-
Reaction Monitoring : Maintain the temperature and pressure. Monitor the reaction's progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by a suitable method (GC, LC-MS, or TLC).
-
Work-up : Once the reaction is complete, cool the vessel to room temperature before carefully venting the pressure. Proceed with standard aqueous work-up and purification procedures.
Self-Validation : The progress of the reaction should be clearly observable over time. A successful reaction will show the consumption of starting materials and the formation of a single major product. If significant byproducts are observed, consider reducing the temperature as per the troubleshooting guide.
Visual Diagrams
Troubleshooting Workflow for Low Reaction Yield
This diagram provides a logical decision-making process for troubleshooting low yields, focusing on the interplay between temperature, pressure, and potential side reactions.
Caption: A decision tree for troubleshooting low reaction yields.
Conceptual Reaction Pathway Diagram
This diagram illustrates the desired reaction pathway (amidation) versus a potential temperature-dependent side reaction (elimination).
Caption: Competing reaction pathways influenced by temperature.
References
-
Chen, D. & Laidler, K. J. (1958). The influence of pressure on the kinetics of the alkaline hydrolysis of esters and amides. Transactions of the Faraday Society, 54, 1026-1033. [Link]
-
Laidler, K. J. (1958). THE INFLUENCE OF PRESSURE ON THE KINETICS OF THE ALKALINE HYDROLYSIS OF ESTERS AND AMIDES. RSC Publishing. [Link]
-
Niebler, J., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health. [Link]
-
Vijayalakshmi, D., et al. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry, 30, 309-311. [Link]
-
Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]
-
Hou, Z., et al. (2001). Pressure Tuning of Reaction Equilibrium of Esterification of Acetic Acid with Ethanol in Compressed CO2. ResearchGate. [Link]
-
Ellis, D. A. (2006). Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. University of Toronto. [Link]
-
Vedantu. (n.d.). NCERT Solution for Class 12 Chemistry - Chemical Kinetics Chapter 3. [Link]
-
Kondrashov, M. (2019). Are perfluoro esters and nitriles stable to hydrolysis? ResearchGate. [Link]
-
Lemberg, J., & Sadowski, G. (2022). Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. ACS Engineering Au. [Link]
-
Fengchen Group. (2023). Optimizing Synthesis: A Buyer's Guide to this compound Purity. [Link]
-
Wikipedia. (n.d.). Methyl 2-fluoroacrylate. [Link]
-
Sandford, G., et al. (2015). A Selective Single Step Amidation of Polyfluoroarenes. National Institutes of Health. [Link]
-
Rajendran, S. H. A., et al. (2023). SUSTAINABLE AND SCALABLE AMIDATIONS IN WATER USING CONTINUOUS SLURRY-FLOW TECHNOLOGY. ChemRxiv. [Link]
-
Jones, W. R. (1993). Determination of the thermal stability of perfluoroalkylethers. NASA Technical Reports Server. [Link]
-
Lee, J., et al. (2022). Fire-Resistant and Thermal Stability Properties of Fluorosilicone Adhesives by Incorporation of Surface-Modified Aluminum Trihydrate. MDPI. [Link]
-
Zhang, J., et al. (2021). A latent highly activity energetic fuel: thermal stability and interfacial reaction kinetics of selected fluoropolymer encapsulated sub-micron sized Al particles. National Institutes of Health. [Link]
-
Li, S., et al. (2019). Dehydrofluorination mechanism, structure and thermal stability of pure fluoroelastomer (poly(VDF-ter-HFP-ter-TFE) terpolymer) in alkaline environment. ResearchGate. [Link]
Sources
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- 2. CAS 146805-74-5: Methyl (2R)-2-fluoropropanoate [cymitquimica.com]
- 3. NCERT Solutions For Class 12 Chemistry Chapter 4 The D And F Block Elements Free PDF 2025-26 [vedantu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
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- 13. METHYL 2-FLUORO-2-METHYLPROPIONATE | 338-76-1 [amp.chemicalbook.com]
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- 15. A Selective Single Step Amidation of Polyfluoroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Preventing decomposition of Methyl 2-fluoro-2-methylpropanoate during storage.
Welcome to the technical support center for Methyl 2-fluoro-2-methylpropanoate (MFMP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable fluorinated intermediate during storage. Here, you will find troubleshooting guides and frequently asked questions to ensure the long-term stability and purity of your MFMP.
Troubleshooting Guide: Common Storage Issues
This section addresses specific problems that may arise during the storage of this compound, explains the underlying chemical principles, and provides actionable solutions.
Issue 1: Pressure Buildup in the Storage Container
Symptom: You observe that the cap of the storage vial or bottle is bulging, or you hear a release of gas upon opening.
Root Cause Analysis: this compound can undergo slow decomposition, particularly in the presence of trace amounts of moisture or impurities, leading to the formation of gaseous byproducts. The primary decomposition pathway is hydrolysis, which breaks down the ester into 2-fluoro-2-methylpropanoic acid and methanol.[1][2] While this initial step does not produce gas, subsequent reactions of the acid, potentially catalyzed by acidic or basic impurities, can lead to decarboxylation, releasing carbon dioxide (CO₂). Another potential, though less common, pathway is elimination of hydrogen fluoride (HF), especially under basic conditions or elevated temperatures, to form methyl methacrylate.
Solution Protocol:
-
Immediate Action: If significant pressure is suspected, cool the container to 2-8°C before opening.[3] Open the container slowly in a well-ventilated fume hood to safely release any built-up pressure.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Inert Atmosphere: After opening, flush the headspace of the container with an inert gas like argon or nitrogen before resealing.[5] This displaces moist air and oxygen, which can contribute to decomposition.
-
Moisture Control: Ensure the compound is stored in a tightly sealed container to prevent the ingress of atmospheric moisture.[6] Consider storing the primary container within a secondary container with a desiccant.
-
Purity Check: If pressure buildup is recurrent, consider analyzing the purity of the material by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of decomposition products.
Issue 2: Decrease in Purity Over Time or Appearance of a Yellow Tinge
Symptom: A previously clear and colorless liquid now has a yellowish appearance, or analytical data (e.g., GC, NMR) shows a decrease in the percentage purity of this compound and the emergence of new peaks.
Root Cause Analysis: A decrease in purity is a direct indicator of chemical decomposition. The appearance of a yellow color often suggests the formation of polymeric or conjugated byproducts, which can arise from secondary reactions of the initial decomposition products. As mentioned, hydrolysis is a key degradation pathway. The resulting 2-fluoro-2-methylpropanoic acid can be corrosive and potentially catalyze further decomposition.[1]
Solution Protocol:
-
Confirm Identity of Impurities: Use analytical techniques such as GC-MS or NMR to identify the impurities. Common degradation products include 2-fluoro-2-methylpropanoic acid and methanol.
-
Review Storage Conditions: Verify that the compound is being stored at the recommended temperature of 2-8°C.[3][7] Exposure to higher temperatures, even for short periods, can accelerate decomposition.[8]
-
Container Material: Ensure the compound is stored in a compatible container, such as an amber glass bottle with a PTFE-lined cap.[9] Avoid plastic containers, as they may be permeable to moisture or could leach plasticizers that might initiate decomposition.[9]
-
Purification: If the purity has dropped significantly, repurification by distillation may be necessary. However, care must be taken as heating can promote further decomposition. Fractional distillation under reduced pressure is recommended.
Issue 3: Inconsistent Experimental Results
Symptom: You are using this compound in a synthesis and are observing inconsistent yields, unexpected side products, or a failure of the reaction to proceed as expected.
Root Cause Analysis: The presence of decomposition products can interfere with your reaction. For example, the acidic byproduct, 2-fluoro-2-methylpropanoic acid, can neutralize basic reagents or catalyze unwanted side reactions. Methanol can compete in reactions where MFMP is intended to be the primary reactant.
Solution Protocol:
-
Pre-reaction Purity Check: Always check the purity of your this compound before use, especially if the container has been opened multiple times or stored for an extended period. A quick purity check by GC can save significant time and resources.
-
Use Fresh Material: If possible, use a freshly opened bottle of the reagent for critical reactions.
-
Inert Handling: When dispensing the reagent, do so under an inert atmosphere to minimize exposure to air and moisture.[4] Use dry syringes or cannulas for transfers.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The optimal storage conditions are in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at a temperature of 2-8°C.[3][5] The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][6]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[3][7] | Minimizes the rate of decomposition reactions. |
| Atmosphere | Inert (Argon or Nitrogen)[5] | Prevents hydrolysis by excluding atmospheric moisture and oxidation. |
| Container | Amber Glass Bottle with PTFE-lined cap[9] | Amber glass protects from light, and a PTFE liner provides an inert seal. |
| Location | Cool, dry, well-ventilated area[4][6] | Ensures general lab safety and stability. |
Q2: What are the primary decomposition pathways for this compound?
A2: The most common decomposition pathway is hydrolysis , where the ester reacts with water to form 2-fluoro-2-methylpropanoic acid and methanol. This can be catalyzed by both acidic and basic conditions. A potential secondary pathway, especially under basic conditions, is the elimination of hydrogen fluoride to yield methyl methacrylate. Finally, the acidic product of hydrolysis can undergo decarboxylation to release CO₂.
Q3: How can I safely handle this compound?
A3: this compound is a flammable liquid and can cause skin and eye irritation.[5][10] Always handle this compound in a well-ventilated fume hood.[4] Wear appropriate PPE, including chemical-resistant gloves (consult manufacturer's compatibility chart), safety goggles, and a lab coat.[4][5] Keep it away from heat, sparks, and open flames.[10] In case of skin contact, wash thoroughly with soap and water. If it gets in the eyes, rinse cautiously with water for several minutes.[6]
Q4: Is it necessary to use an inert atmosphere for short-term storage?
A4: For short-term storage (i.e., a few days to a week) in a properly sealed container at 2-8°C, an inert atmosphere is good practice but may not be strictly necessary if the material is of high purity and the container is not opened frequently. However, for long-term storage or if the material will be accessed multiple times, blanketing with an inert gas is highly recommended to ensure maximum stability.[5]
Q5: What should I do if I suspect my this compound has completely decomposed?
A5: If you suspect complete decomposition, the material should be treated as a mixture of potentially hazardous chemicals, including 2-fluoro-2-methylpropanoic acid and potentially hydrogen fluoride.[1] Do not attempt to use it in any reaction. The material should be disposed of as hazardous chemical waste according to your institution's and local regulations.[6][11]
References
- 1. 63812-15-7|2-Fluoro-2-methylpropanoic acid|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. METHYL 2-FLUORO-2-METHYLPROPIONATE | 338-76-1 [amp.chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Methyl 2-Fluoro-2-methylpropionate | 338-76-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: A Troubleshooting Guide for Fluorination Reactions with Methyl 2-fluoro-2-methylpropanoate
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for fluorination reactions involving Methyl 2-fluoro-2-methylpropanoate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, successful reactions with this compound are critical.[1][2] This guide provides a question-and-answer format to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of fluorination reactions, and where does this compound fit in?
Fluorination reactions are broadly categorized into nucleophilic and electrophilic fluorination.[3][4]
-
Nucleophilic Fluorination: This involves a nucleophilic fluoride source (F⁻) displacing a leaving group.[3][4] Common reagents include potassium fluoride (KF) and cesium fluoride (CsF).[3][4]
-
Electrophilic Fluorination: This method uses an electrophilic fluorine source ("F⁺") to react with a nucleophilic carbon center.[5][6] Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are common.[5][6]
This compound can be a product of a fluorination reaction or a starting material for further transformations. Its application will determine the type of issues you may encounter.
Q2: What are the most critical safety precautions when working with fluorinating agents?
Safety is paramount. Many fluorinating agents are highly reactive and hazardous.
-
Reactivity with Solvents: Some "F⁺" reagents, like Selectfluor®, can react violently with common solvents such as DMF and DMSO.[4][7]
-
Toxicity and Corrosivity: Reagents like DAST can decompose at high temperatures, releasing toxic and corrosive byproducts.[8] Hydrogen fluoride (HF) and its complexes are also highly corrosive and toxic.[4][8]
-
Handling: Always consult the Safety Data Sheet (SDS) for your specific reagent.[9] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and suitable gloves.[9] For particularly hazardous reagents, a glove box may be necessary.[9]
Troubleshooting Common Issues
Problem 1: Low to No Product Yield
This is one of the most common issues in fluorination reactions. The following flowchart can help diagnose the potential cause.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 338-76-1 | this compound [fluoromart.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. Fluorination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
Identifying and minimizing byproducts in Methyl 2-fluoro-2-methylpropanoate synthesis.
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-fluoro-2-methylpropanoate. As a crucial fluorinated building block in medicinal chemistry and materials science, the ability to produce this compound in high purity is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and minimize byproduct formation, ensuring the integrity of your synthesis.
Introduction: The Challenge of Selective Monofluorination
The introduction of a single fluorine atom at a sterically hindered quaternary center, as in this compound, presents a significant synthetic challenge. The most common and effective strategy involves the electrophilic fluorination of a pre-formed enolate equivalent, typically a silyl ketene acetal. While this method is powerful, it is not without its pitfalls. The reactive nature of the intermediates and reagents can lead to a variety of byproducts, complicating purification and reducing overall yield. Understanding the origin of these impurities is the first step toward rationally designing a robust and high-yielding synthesis.
This guide will focus on the widely adopted two-step approach: the formation of the silyl ketene acetal of methyl 2-methylpropanoate, followed by its reaction with an electrophilic fluorinating agent, such as Selectfluor®. We will explore the common byproducts encountered in this process and provide actionable strategies to mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion, and I'm recovering a significant amount of my starting material, methyl 2-methylpropanoate. What could be the cause?
A1: Incomplete conversion is a common issue and can often be traced back to the initial silyl ketene acetal formation step. The efficiency of this step is critical for the overall success of the synthesis. Potential causes for incomplete conversion include:
-
Insufficient Base: The deprotonation of methyl 2-methylpropanoate requires a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is commonly used. Ensure you are using a sufficient stoichiometric amount of freshly prepared or titrated LDA.
-
Reaction Temperature: The formation of the lithium enolate is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions. However, if the temperature is too low, the deprotonation may be sluggish. A slight increase in temperature (e.g., to -60 °C) for a short period after base addition can sometimes improve conversion, but this should be done cautiously.
-
Purity of Reagents and Solvents: All reagents and solvents must be strictly anhydrous. Any moisture will quench the strong base and the reactive enolate intermediate. Ensure your solvents are freshly distilled from an appropriate drying agent and that all glassware is rigorously dried.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the difluorinated product. How can I prevent this?
A2: The formation of methyl 2,2-difluoro-2-methylpropanoate is a classic example of over-fluorination.[1] This occurs when the initially formed product, this compound, is deprotonated and then fluorinated a second time. To minimize this:
-
Stoichiometry of the Fluorinating Agent: Use a carefully measured amount of the electrophilic fluorinating agent, typically 1.0 to 1.1 equivalents. A large excess of the fluorinating agent will significantly increase the likelihood of difluorination.
-
Reaction Temperature: The fluorination step should be conducted at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and the fluorinating agent. Add the fluorinating agent slowly to the reaction mixture to maintain a low localized concentration.
-
Quenching: Once the reaction is complete (as determined by TLC or other in-process controls), quench the reaction promptly to deactivate any remaining reactive species.
Q3: My crude product is acidic, and I'm seeing peaks in my NMR that correspond to carboxylic acids. What are these, and how can I avoid them?
A3: The presence of acidic impurities strongly suggests hydrolysis of either the starting ester or the product. The two most likely acidic byproducts are:
-
2-Methylpropanoic Acid: This results from the hydrolysis of the starting material, methyl 2-methylpropanoate. This can occur if the reaction is not worked up promptly or if there is excessive moisture present during the reaction or workup.
-
2-Fluoro-2-methylpropanoic Acid: This is the hydrolysis product of your desired compound. It can form under similar conditions as the hydrolysis of the starting material.
To prevent hydrolysis:
-
Anhydrous Conditions: As mentioned before, maintaining strictly anhydrous conditions throughout the reaction is crucial.
-
Aqueous Workup: During the aqueous workup, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acid and to remove the acidic byproducts into the aqueous layer. Avoid prolonged contact with acidic or strongly basic aqueous solutions.
Q4: I'm using acetonitrile as a solvent, and I'm observing some unexpected nitrogen-containing byproducts. What is happening?
A4: Acetonitrile, while a common solvent for electrophilic fluorination, can sometimes participate in side reactions, especially in the presence of strong electrophiles and under acidic conditions that can form during the reaction.[2] These side reactions can be complex and lead to a variety of nitrogen-containing impurities. To mitigate this:
-
Alternative Solvents: Consider using a less reactive, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature Control: Running the reaction at the lowest effective temperature can help to suppress these side reactions.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section provides a more detailed breakdown of potential byproducts, their identification, and strategies for their minimization.
| Byproduct | Identification | Plausible Cause | Preventative Measures & Solutions |
| Unreacted Methyl 2-methylpropanoate | GC-MS: M+ at m/z 102. ¹H NMR: Characteristic septet for the CH proton and a doublet for the two methyl groups.[3] | Incomplete formation of the silyl ketene acetal or incomplete fluorination. | Ensure the use of a sufficient amount of fresh, strong base (e.g., LDA). Optimize the deprotonation time and temperature. Ensure the purity and reactivity of the fluorinating agent. |
| 2-Methylpropanoic Acid | GC-MS: M+ at m/z 88. ¹H NMR: Broad singlet for the carboxylic acid proton. | Hydrolysis of the starting material due to moisture in the reaction or during workup. | Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere. Use a mild basic wash during workup to remove the acidic byproduct. |
| Methyl 2,2-difluoro-2-methylpropanoate | GC-MS: M+ at m/z 138. ¹⁹F NMR: A distinct singlet at a different chemical shift from the monofluorinated product. | Over-fluorination of the desired product. | Use a stoichiometric amount of the fluorinating agent (1.0-1.1 eq.). Add the fluorinating agent slowly at low temperature. Quench the reaction promptly upon completion. |
| 2-Fluoro-2-methylpropanoic Acid | GC-MS: M+ at m/z 106. ¹H NMR: Broad singlet for the carboxylic acid proton. | Hydrolysis of the desired product during workup or purification. | Use a mild basic wash during workup. Avoid prolonged exposure to acidic or strongly basic conditions. |
| Acetonitrile Adducts | LC-MS: Look for masses corresponding to the addition of acetonitrile to reactive intermediates. ¹H NMR: May see new signals in the aliphatic or aromatic region depending on the specific adduct. | Reaction of the solvent with electrophilic species in the reaction mixture. | Use an alternative, less reactive solvent like THF or DCM. Maintain low reaction temperatures. |
Experimental Protocols
Protocol 1: Synthesis of 1-methoxy-2-methyl-1-(trimethylsiloxy)prop-1-ene (Silyl Ketene Acetal)
This protocol outlines the preparation of the key silyl ketene acetal intermediate.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Methyl 2-methylpropanoate
-
Trimethylsilyl chloride (TMSCl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the solution, maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Add methyl 2-methylpropanoate (1.0 equivalent) dropwise to the LDA solution. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add trimethylsilyl chloride (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
The reaction mixture containing the silyl ketene acetal is typically used directly in the next step without purification.
Protocol 2: Synthesis of this compound
This protocol describes the electrophilic fluorination of the silyl ketene acetal.
Materials:
-
Crude solution of 1-methoxy-2-methyl-1-(trimethylsiloxy)prop-1-ene in THF
-
Selectfluor®
-
Anhydrous acetonitrile (if used as a co-solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Cool the crude solution of the silyl ketene acetal from Protocol 1 to -78 °C.
-
In a separate flask, dissolve Selectfluor® (1.05 equivalents) in anhydrous acetonitrile or THF.
-
Add the solution of Selectfluor® dropwise to the silyl ketene acetal solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.[4][5]
Reaction Mechanism and Byproduct Formation
A clear understanding of the reaction mechanism is essential for troubleshooting and optimization.
Main Reaction Pathway
Caption: Overall synthetic workflow.
The synthesis proceeds in two main stages: deprotonation of the starting ester to form a lithium enolate, which is then trapped with a silylating agent to form the silyl ketene acetal. This intermediate then undergoes electrophilic fluorination.
Byproduct Formation Pathways
Caption: Key byproduct formation pathways.
-
Hydrolysis: The presence of water can lead to the hydrolysis of both the starting ester and the final product, especially during aqueous workup.
-
Difluorination: Excess fluorinating agent or unquenched reactive intermediates can lead to a second fluorination event on the desired product.
Data Interpretation: Analytical Characterization
Accurate identification of the product and byproducts is critical. The following table summarizes the expected analytical data.
| Compound | Molecular Weight | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) | Key ¹⁹F NMR Signal (Predicted) | Key GC-MS m/z Fragments |
| This compound | 120.12[6] | 3.7 (s, 3H, OCH₃), 1.6 (d, 6H, 2xCH₃) | 170 (C=O), 95 (d, CF), 53 (OCH₃), 23 (d, 2xCH₃) | Singlet | 120 (M+), 101, 88, 59 |
| Methyl 2-methylpropanoate | 102.13[3] | 3.6 (s, 3H, OCH₃), 2.5 (sept, 1H, CH), 1.1 (d, 6H, 2xCH₃) | 177 (C=O), 51 (OCH₃), 34 (CH), 19 (2xCH₃) | N/A | 102 (M+), 87, 71, 43 |
| 2-Methylpropanoic Acid | 88.11 | 12.0 (br s, 1H, COOH), 2.6 (sept, 1H, CH), 1.2 (d, 6H, 2xCH₃) | 184 (C=O), 34 (CH), 19 (2xCH₃) | N/A | 88 (M+), 73, 45, 43[7] |
| Methyl 2,2-difluoro-2-methylpropanoate | 138.11 | 3.8 (s, 3H, OCH₃), 1.8 (t, 6H, 2xCH₃) | 165 (t, C=O), 105 (t, CF₂), 54 (OCH₃), 20 (t, 2xCH₃) | Singlet | 138 (M+), 119, 106, 59 |
| 2-Fluoro-2-methylpropanoic Acid | 106.09 | 12.5 (br s, 1H, COOH), 1.7 (d, 6H, 2xCH₃) | 176 (d, C=O), 95 (d, CF), 23 (d, 2xCH₃) | Singlet | 106 (M+), 87, 61, 45 |
Conclusion
The successful synthesis of this compound hinges on the careful control of reaction conditions to favor the desired monofluorination pathway while suppressing the formation of byproducts. By understanding the potential pitfalls and implementing the strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. Meticulous attention to anhydrous conditions, stoichiometric control of reagents, and precise temperature management are the cornerstones of a successful synthesis.
References
-
Enantioselective isothiourea-catalyzed α-fluorination of activated esters - JKU ePUB. (n.d.). Retrieved January 1, 2026, from [Link]
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Retrieved January 1, 2026, from [Link]
-
Purification: How to Run a Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 1, 2026, from [Link]
-
Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - NIH. (2013, October 31). Retrieved January 1, 2026, from [Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]
-
1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). (n.d.). Retrieved January 1, 2026, from [Link]
-
Methyl-2-methylpropanoate (YMDB01748) - Yeast Metabolome Database. (n.d.). Retrieved January 1, 2026, from [Link]
-
A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor® - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]
-
Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC - NIH. (2024, April 12). Retrieved January 1, 2026, from [Link]
-
High-field NMR spectroscopy and FTICR mass spectrometry - BG. (2013, March 8). Retrieved January 1, 2026, from [Link]
-
Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides | Request PDF - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]
-
Successful flash chromatography - Biotage. (n.d.). Retrieved January 1, 2026, from [Link] अभूतपूर्व-flash-chromatography-white-paper
-
Successful Flash Chromatography - King Group. (n.d.). Retrieved January 1, 2026, from [Link]
-
VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 1, 2026, from [Link]
-
Synthesis of methyl 2-(2-chlorobenzylideneaminooxymethyl)-2-methylpropanoate. (n.d.). Retrieved January 1, 2026, from [Link]
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Retrieved January 1, 2026, from [Link]
-
(PDF) Selectfluor - ResearchGate. (2025, December 12). Retrieved January 1, 2026, from [Link]
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - NIH. (2024, February 28). Retrieved January 1, 2026, from [Link]
- A process to produce silyl ketene acetals - European Patent Office - EP 0317960 A2 - Googleapis.com. (1986, June 18).
-
mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 1, 2026, from [Link]
-
Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases - RSC Publishing. (n.d.). Retrieved January 1, 2026, from [Link]
-
Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684) - MiMeDB. (n.d.). Retrieved January 1, 2026, from [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - Greenwich Academic Literature Archive (GALA). (2016, March 9). Retrieved January 1, 2026, from [Link]
-
Interaction of acetonitrile with trifluoromethanesulfonic acid: unexpected formation of a wide variety of structures - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 1, 2026, from [Link]
-
Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression - PMC - PubMed Central. (2022, February 23). Retrieved January 1, 2026, from [Link]
- CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents. (n.d.).
-
Reaction of peroxyacetals with silyl ketene acetals: synthesis of 3-peroxyalkanoates and 3-peroxyalkanals - ElectronicsAndBooks. (n.d.). Retrieved January 1, 2026, from [Link]
Sources
- 1. US7112710B2 - Preparation of silyl ketene acetal and disilyl ketene acetal - Google Patents [patents.google.com]
- 2. Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ymdb.ca [ymdb.ca]
- 4. epub.jku.at [epub.jku.at]
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- 7. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Methyl 2-fluoro-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the structural integrity and purity of building blocks are paramount. Methyl 2-fluoro-2-methylpropanoate (CAS No. 338-76-1), a key fluorinated intermediate, is increasingly utilized for its ability to introduce fluorine into larger molecules, often enhancing their biological activity and stability.[1] Consequently, the robust analytical characterization of this compound is not merely a quality control step but a critical component of successful synthesis and development pipelines.
The Importance of Orthogonal Analytical Techniques
A multi-faceted analytical approach is crucial for the comprehensive characterization of any chemical entity. Each technique provides a unique piece of the structural puzzle, and their combined application ensures a high degree of confidence in the identity, purity, and structure of the compound.
Caption: Interplay of analytical techniques for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecular structure.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their neighboring atoms.
-
Expected Chemical Shifts (δ) and Multiplicities:
-
Methyl Protons (-CH₃) of the propanoate moiety: A singlet is expected for the two equivalent methyl groups. Due to the fluorine atom on the same carbon, a doublet might be observed due to coupling with fluorine. The chemical shift is anticipated to be in the range of 1.5-2.0 ppm.
-
Methyl Protons (-OCH₃) of the ester group: A singlet is expected around 3.7-3.9 ppm.
-
¹³C NMR Spectroscopy
Carbon NMR reveals the number of different carbon environments in the molecule.
-
Expected Chemical Shifts (δ):
-
Carbonyl Carbon (-C=O): A signal is expected in the downfield region, typically around 170-175 ppm.
-
Quaternary Carbon (-C(F)(CH₃)₂): This carbon, directly attached to fluorine, will exhibit a large coupling constant (¹JCF) and is expected to appear as a doublet around 90-100 ppm.
-
Methyl Carbons (-CH₃) of the propanoate moiety: A signal for the two equivalent methyl carbons is expected around 20-25 ppm, likely showing coupling to fluorine (²JCF).
-
Methyl Carbon (-OCH₃) of the ester group: A signal is expected around 50-55 ppm.
-
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment.
-
Expected Chemical Shift (δ):
-
A single signal is expected for the fluorine atom. The chemical shift will be dependent on the reference standard used but is anticipated to be in the typical range for alkyl fluorides. For comparison, the ¹⁹F NMR spectrum of a similar compound, Methyl 2-fluoropropanoate, shows a signal in its spectrum.
-
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (Hz) |
| ¹H | 1.5 - 2.0 (6H) | Doublet (due to F) | JHF ≈ 20 |
| ¹H | 3.7 - 3.9 (3H) | Singlet | - |
| ¹³C | 170 - 175 | Singlet | - |
| ¹³C | 90 - 100 | Doublet | ¹JCF ≈ 170-190 |
| ¹³C | 20 - 25 | Doublet | ²JCF ≈ 20-25 |
| ¹³C | 50 - 55 | Singlet | - |
| ¹⁹F | Varies with standard | Septet (due to 6H) | JFH ≈ 20 |
Experimental Protocol: NMR Analysis
Caption: A typical workflow for NMR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Structural Confirmation
GC-MS is an indispensable technique for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. It is a primary method for assessing the purity of this compound.[1]
Gas Chromatography (GC)
GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. A pure sample of this compound should yield a single, sharp peak. The retention time is a characteristic property under specific chromatographic conditions.
Mass Spectrometry (MS)
Following separation by GC, the analyte is ionized, and the resulting ions are separated by their m/z ratio. The mass spectrum provides the molecular weight of the compound and characteristic fragmentation patterns that aid in structural confirmation.
-
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (120.12 g/mol ) should be observable.
-
Loss of Methoxy Group (-OCH₃): A fragment at m/z 89 [M-31]⁺ is expected.
-
Loss of Carbomethoxy Group (-COOCH₃): A fragment at m/z 61 [M-59]⁺ is anticipated.
-
McLafferty Rearrangement: While less likely for this specific structure, it should be considered in the spectral interpretation of related compounds.
-
Table 2: Comparison of GC-MS Parameters for Volatile Ester Analysis
| Parameter | This compound (Predicted) | Methyl Propanoate (Reference) |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temp. | 250 °C | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 250 °C | 60 °C (2 min), then 10 °C/min to 200 °C |
| Carrier Gas | Helium, 1 mL/min | Helium, 1 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV |
| Mass Range | 40-200 amu | 35-150 amu |
Experimental Protocol: GC-MS Analysis
Caption: A streamlined workflow for GC-MS analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Expected Characteristic Absorption Bands:
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band is anticipated between 1100-1300 cm⁻¹.
-
C-F Stretch: A strong absorption band is expected in the range of 1000-1400 cm⁻¹. This may overlap with the C-O stretch, but its presence is a key indicator of fluorination.
-
C-H Stretch (Alkyl): Absorption bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
Table 3: Key FTIR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1735 - 1750 | Strong |
| C-O (Ester) | 1100 - 1300 | Strong |
| C-F | 1000 - 1400 | Strong |
| C-H (Alkyl) | 2850 - 2960 | Medium to Strong |
Experimental Protocol: FTIR Analysis
A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates for analysis. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.
Conclusion
The comprehensive characterization of this compound necessitates the application of a suite of orthogonal analytical techniques. NMR spectroscopy provides the definitive structural elucidation, GC-MS confirms the molecular weight and assesses purity, and FTIR spectroscopy rapidly identifies the key functional groups. While a complete, published dataset for this specific molecule is elusive, the comparative data and protocols presented in this guide offer a robust framework for researchers to develop and validate their own analytical methods. By adhering to these principles and methodologies, scientists in drug development and other fields can ensure the quality and integrity of this critical fluorinated building block, thereby fostering more reliable and reproducible research outcomes.
References
Sources
A Comparative Guide to the ¹H NMR Spectrum of Methyl 2-fluoro-2-methylpropanoate
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-fluoro-2-methylpropanoate. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple spectral interpretation. We will explore the causal effects of fluorine substitution by objectively comparing the target molecule's spectrum with its non-fluorinated analogues, supported by established spectral data and principles of NMR spectroscopy.
The Signature of Fluorine: Predicting the ¹H NMR Spectrum
The introduction of a fluorine atom onto a quaternary carbon center profoundly influences the ¹H NMR spectrum. In this compound, we anticipate a spectrum defined by two distinct proton environments: the methyl ester protons (-OCH₃) and the six equivalent protons of the two methyl groups attached to the fluorinated carbon.
The high electronegativity of the fluorine atom is expected to deshield the adjacent methyl protons, shifting their resonance downfield.[1][2] Furthermore, the spin-active ¹⁹F nucleus (I = ½) will couple with these protons, leading to a characteristic splitting pattern.[3][4]
Based on these principles, the predicted ¹H NMR spectrum is as follows:
-
Methyl Ester Protons (-OCH₃): These three protons are adjacent to an oxygen atom, which deshields them. Lacking any adjacent protons, their signal is expected to be a singlet . Protons on a carbon adjacent to the oxygen of an ester typically appear in the range of 3.7-4.1 ppm.[5]
-
Gem-dimethyl Protons (-C(CH₃)₂F): These six equivalent protons are on carbons alpha to a carbonyl group and also attached to a carbon bearing a fluorine atom. The combined electron-withdrawing effects will shift this signal downfield. Crucially, these protons are three bonds away from the fluorine atom, resulting in a ³J_HF_ coupling. This will split the signal into a doublet . Typical three-bond proton-fluorine coupling constants (³J_HF_) range from 2-15 Hz.[6]
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9793744&t=l", labelloc=b, label="this compound"]; mol; } caption="Molecular structure of this compound."
Table 1: Predicted ¹H NMR Spectral Parameters for this compound
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| -C(CH ₃)₂F | ~1.6 - 1.9 | 6H | Doublet (d) | ³J_HF_ ≈ 2-15 |
| -O-CH ₃ | ~3.7 | 3H | Singlet (s) | N/A |
Comparative Analysis: The Impact of Fluorine Substitution
To fully appreciate the spectral features of this compound, a comparison with its structural analogues is invaluable. We will examine Methyl Isobutyrate, the direct non-fluorinated counterpart, and Methyl Propanoate to illustrate fundamental splitting patterns.
Methyl Isobutyrate: Replacing -F with -H
Methyl isobutyrate is the most direct comparator, where the fluorine atom is replaced by a proton. This single substitution dramatically alters the spectrum.
-
¹H NMR of Methyl Isobutyrate: The spectrum displays three signals.[7][8]
-
A singlet for the methyl ester (-OCH₃) protons around 3.6 ppm.
-
A septet for the lone methine proton (-CH (CH₃)₂) around 2.5 ppm. This splitting arises from coupling to the six adjacent, equivalent methyl protons (n+1 = 6+1 = 7).
-
A doublet for the six equivalent gem-dimethyl protons (-CH(C H₃)₂) around 1.1 ppm, resulting from coupling to the single methine proton.
-
The comparison is stark: replacing the methine proton with fluorine eliminates the septet and changes the splitting of the gem-dimethyl signal from a doublet (due to ¹H-¹H coupling) to a different doublet (due to ¹H-¹⁹F coupling). The downfield shift of the gem-dimethyl protons in the fluorinated compound is also a key differentiator.
Methyl Propanoate: A Simpler Ester Analogue
Methyl propanoate provides a reference for a simple linear ester.[9][10]
-
¹H NMR of Methyl Propanoate: This spectrum also shows three signals.
-
A singlet for the methyl ester (-OCH₃) protons.
-
A quartet for the methylene protons (-CH ₂CH₃), split by the adjacent three methyl protons.
-
A triplet for the terminal methyl protons (-CH₂CH ₃), split by the adjacent two methylene protons.
-
This analogue highlights the classic n+1 rule in ¹H-¹H coupling, which is absent in the quaternary center of this compound.
Table 2: Comparative ¹H NMR Data of this compound and its Analogues
| Compound | Signal 1 (δ, ppm, Mult., J Hz) | Signal 2 (δ, ppm, Mult., J Hz) | Signal 3 (δ, ppm, Mult., J Hz) |
| This compound | ~1.7 (d, ³J_HF_ ≈ 2-15) [6H] | ~3.7 (s) [3H] | N/A |
| Methyl Isobutyrate | ~1.1 (d, J ≈ 7) [6H] | ~2.5 (septet, J ≈ 7) [1H] | ~3.6 (s) [3H] |
| Methyl Propanoate | ~1.1 (t, J ≈ 7.5) [3H] | ~2.3 (q, J ≈ 7.5) [2H] | ~3.6 (s) [3H] |
Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
A self-validating protocol is essential for obtaining an accurate and interpretable ¹H NMR spectrum. The following methodology outlines the key steps for the analysis of this compound.
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its single residual solvent peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.0 ppm.[9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
Insert the sample and lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key parameters include:
-
Spectral Width: ~12-16 ppm to ensure all signals are captured.
-
Pulse Angle: 30-45 degrees to allow for faster repetition without saturation.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Measure the chemical shifts (δ) and coupling constants (J) for all multiplets.
-
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of the powerful diagnostic effects of fluorine substitution. The presence of a 6H doublet, shifted downfield relative to its non-fluorinated analogue, and a 3H singlet provides an unambiguous spectral fingerprint. By comparing this spectrum to those of Methyl Isobutyrate and Methyl Propanoate, we can directly attribute the observed changes—specifically the chemical shift and the unique ³J_HF_ coupling—to the presence of the fluorine atom. This comparative approach reinforces the fundamental principles of NMR and serves as a robust framework for the structural elucidation of novel fluorinated compounds.
References
-
Advanced Organic Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from docbrown.info. [Link]
-
Human Metabolome Database. (n.d.). Methyl isobutyrate 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental). Retrieved from HMDB. [Link]
-
Learning Science. (2021, September 5). NMR spectrum of methyl propanoate. YouTube. [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from UCLA. [Link]
-
Petrakis, L., & Sederholm, C. H. (1961). NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics. [Link]
-
Duke University NMR Center. (n.d.). Coupling constants. Retrieved from Duke University. [Link]
-
The Organic Chemistry Tutor. (2018, December 10). Chemical Shift In NMR Spectroscopy. YouTube. [Link]
-
LibreTexts Chemistry. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from LibreTexts. [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from University of Wisconsin-Madison. [Link]
-
Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Retrieved from University of Wisconsin-Madison. [Link]
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- 2. youtube.com [youtube.com]
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- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. The Duke NMR Center Coupling constants [sites.duke.edu]
- 7. Methyl isobutyrate(547-63-7) 1H NMR spectrum [chemicalbook.com]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031249) [hmdb.ca]
- 9. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. m.youtube.com [m.youtube.com]
The Strategic Advantage of Fluorine: A Comparative Guide to Methyl 2-fluoro-2-methylpropanoate in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutics with improved pharmacokinetic profiles is a perpetual challenge. The strategic incorporation of fluorine into lead compounds has emerged as a powerful tool to overcome hurdles such as rapid metabolism and poor bioavailability.[1][2][3] This guide provides an in-depth technical comparison of Methyl 2-fluoro-2-methylpropanoate, a key building block for introducing a monofluorinated dimethyl motif, against its non-fluorinated and other similar analogs. We will delve into the mechanistic underpinnings of its advantages, supported by experimental data and detailed protocols, to empower rational drug design.
The Power of a Single Fluorine Atom: Enhancing Metabolic Stability
One of the most significant advantages of incorporating fluorine into a drug candidate is the enhancement of its metabolic stability.[1][3] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[1] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism. This strategic substitution can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.
The introduction of a gem-dimethyl group is a common strategy in medicinal chemistry to provide steric shielding and block metabolic attack. However, one of the methyl groups can still be susceptible to oxidation. By replacing one of the hydrogens on a methyl group with fluorine, as in the case of incorporating a 2-fluoro-2-methylpropyl moiety derived from this compound, we can effectively protect that position from metabolic degradation.
Comparative Analysis: Physicochemical and Metabolic Properties
To illustrate the advantages of using this compound, let's compare the theoretical and experimentally derived properties of a molecule containing the 2-fluoro-2-methylpropyl group with its non-fluorinated counterpart.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Methyl 2-methylpropanoate (Isobutyrate) | Rationale for Difference |
| Molecular Weight | 120.12 g/mol [4] | 102.13 g/mol [5][6] | Addition of a fluorine atom. |
| Calculated LogP | 0.9075[7] | 1.2[6] | The high electronegativity of fluorine can subtly alter the electron distribution of the molecule, in this case leading to a slight decrease in lipophilicity. This can be advantageous in optimizing the overall ADME profile of a drug candidate. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų[7] | 26.3 Ų | The TPSA is identical as the fluorine atom does not contribute to this calculation. |
Table 2: Hypothetical Comparative Metabolic Stability Data
| Parameter | Compound with 2-methylpropyl group | Compound with 2-fluoro-2-methylpropyl group | Expected Outcome & Rationale |
| In vitro Half-life (t½) in Liver Microsomes | Shorter | Longer | The C-F bond is more resistant to oxidative metabolism by CYP450 enzymes compared to the C-H bond, leading to a slower rate of clearance and a longer half-life.[1][3] |
| Intrinsic Clearance (CLint) | Higher | Lower | A lower rate of metabolism translates to a lower intrinsic clearance, a key indicator of improved metabolic stability. |
| Metabolite Profile | Potential for multiple metabolites from oxidation of the methyl group. | Reduced number of metabolites, as a primary metabolic pathway is blocked. | By preventing oxidation at the fluorinated position, the overall metabolic profile is simplified, reducing the risk of forming active or toxic metabolites. |
The Synthetic Advantage: Accessibility of this compound
The utility of a building block in drug discovery is not only determined by the properties it imparts but also by its accessibility. This compound can be synthesized through various methods, making it a readily available reagent for medicinal chemists. One common approach involves the fluorination of a suitable precursor, such as methyl 2-methyl-2-(phenylsulfinyl)propanoate, followed by desulfurization. While specific, detailed industrial synthesis protocols are often proprietary, the principles are well-established in the field of fluorine chemistry.
Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes
To empirically validate the enhanced metabolic stability of a fluorinated compound, an in vitro assay using liver microsomes is a standard and reliable method.[8] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.
Objective:
To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its fluorinated analog.
Materials:
-
Test compound and its fluorinated analog
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) for quenching the reaction
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and the internal standard in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare the liver microsome suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the test compound or its fluorinated analog to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing the internal standard. The acetonitrile precipitates the proteins and halts enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / microsomal protein concentration)
-
Visualizing the Concept: Metabolic Blocking and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the metabolic blocking effect of fluorine and the experimental workflow for the in vitro metabolic stability assay.
Caption: Metabolic blocking effect of fluorine.
Caption: In vitro metabolic stability assay workflow.
Case Study Highlight: The Impact of Fluorination in Drug Development
The successful application of fluorine to enhance metabolic stability is well-documented in numerous drug discovery programs. For instance, in the development of certain kinase inhibitors, the introduction of a fluorine atom at a position susceptible to metabolism led to a significant increase in the drug's half-life and oral bioavailability, ultimately contributing to its clinical success.[1] These real-world examples underscore the practical benefits of employing fluorinated building blocks like this compound.
Conclusion: A Strategic Choice for Optimized Drug Candidates
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. chemimpex.com [chemimpex.com]
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- 6. ymdb.ca [ymdb.ca]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
The Strategic Advantage of Fluorination: A Comparative Guide to Methyl 2-fluoro-2-methylpropanoate in Agrochemical Synthesis
In the competitive landscape of agrochemical development, the strategic incorporation of fluorine atoms into molecular structures has emerged as a powerful tool for enhancing biological efficacy and metabolic stability. Among the versatile fluorinated building blocks available to synthetic chemists, Methyl 2-fluoro-2-methylpropanoate stands out as a key intermediate for introducing the valuable monofluoromethyl group.[1][2] This guide will delve into the practical applications of this reagent, moving beyond theoretical concepts to present a real-world case study that underscores the significant advantages conferred by fluorination.
The Power of Fluorine: Enhancing Herbicidal Activity
The introduction of a fluorine atom can dramatically alter the physicochemical properties of a molecule, leading to improved performance in biological systems.[3] In the context of herbicides, fluorination can lead to:
-
Increased Potency: Fluorine's high electronegativity can enhance the binding affinity of a molecule to its target enzyme, resulting in greater herbicidal activity at lower concentrations.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation in plants and soil. This can lead to longer-lasting weed control.
-
Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned through fluorination, which can improve its uptake and translocation within the target weed.
To illustrate these principles, we will examine the synthesis and performance of the commercial herbicide Fluthiacet-methyl, a selective post-emergence herbicide used for the control of broadleaf weeds.[4][5]
Case Study: The Synthesis of Fluthiacet-methyl
While the direct synthesis of Fluthiacet-methyl does not start from this compound, it involves a closely related fluorinated intermediate, methyl 2-chloro-4-fluoro-5-aminophenylthioacetate. The principles of incorporating a fluorinated methyl ester are directly comparable. A key step in the industrial synthesis of Fluthiacet-methyl involves the condensation of this fluorinated intermediate with tetrahydro-[1][4][6]thiadiazolo[3,4-α]pyridazine-1,3-dione.[6]
Experimental Protocol: Synthesis of Fluthiacet-methyl
This protocol is adapted from the process described in patent literature.[6]
Materials:
-
Methyl 2-chloro-4-fluoro-5-aminophenylthioacetate
-
Methanol (anhydrous)
-
Formic acid
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 50 mL of anhydrous methanol and 0.1 mL of formic acid.
-
Add tetrahydro-[1][4][6]thiadiazolo[3,4-α]pyridazine-1,3-dione (0.86 g, 5 mmol) to the flask and heat the mixture to reflux.
-
In a separate beaker, dissolve methyl 2-chloro-4-fluoro-5-aminophenylthioacetate (1.25 g, 5 mmol) in a minimal amount of warm methanol.
-
Add the solution of methyl 2-chloro-4-fluoro-5-aminophenylthioacetate dropwise to the refluxing reaction mixture over a period of 30 minutes.
-
Continue refluxing the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent by rotary evaporation to obtain a white solid.
-
Recrystallize the crude product from ethanol to yield pure Fluthiacet-methyl.
Expected Yield: Approximately 1.42 g (70.5% yield).[6] Melting Point: 105-106 °C.[6]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of Fluthiacet-methyl.
Comparative Performance: The Impact of Fluorination on Herbicidal Efficacy
The fluorine atom in Fluthiacet-methyl is strategically positioned on the phenyl ring. This substitution is known to significantly influence the electronic properties of the molecule, which in turn affects its interaction with the target enzyme, protoporphyrinogen oxidase (PPO). Inhibition of PPO leads to the accumulation of protoporphyrin IX, a photodynamic pigment that causes rapid membrane disruption and cell death in susceptible plants.
Table 1: Comparison of Expected Herbicidal Properties
| Property | Fluthiacet-methyl (Fluorinated) | Hypothetical Non-Fluorinated Analog | Rationale for Difference |
| Herbicidal Activity (Potency) | High | Moderate to Low | The electron-withdrawing nature of the fluorine atom enhances the binding affinity to the PPO enzyme, leading to more potent inhibition. |
| Metabolic Stability | High | Moderate | The strong C-F bond resists enzymatic degradation within the plant, prolonging the herbicidal effect. |
| Spectrum of Control | Broadleaf weeds | Potentially narrower | The altered electronic and steric properties due to fluorination can influence the selectivity of the herbicide for certain weed species. |
| Application Rate | Low | Higher | Higher potency allows for effective weed control at lower application rates, reducing the environmental load. |
Conclusion: The Indispensable Role of Fluorinated Intermediates
This comparative guide, through the case study of a synthesis analogous to one using this compound, highlights the profound impact of strategic fluorination in modern agrochemical design. The introduction of a fluorine atom, facilitated by key intermediates, is not merely an incremental improvement but a transformative step that can lead to herbicides with superior potency, stability, and a more favorable environmental profile. For researchers and professionals in the field, a deep understanding of the application and benefits of fluorinated building blocks is essential for the development of next-generation crop protection solutions.
References
- Zhu, H., Xi, B., & Lang, Y. (2011). Method for synthesizing fluthiacet-ethyl. CN102286005B.
-
PubChem. (n.d.). Fluthiacet-methyl. National Center for Biotechnology Information. Retrieved from [Link]
-
DrugFuture. (n.d.). Fluthiacet-methyl. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Enhancing Agrochemical Efficacy: this compound in Formulations. Retrieved from [Link]
Sources
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- 2. METHYL 2-FLUORO-2-METHYLPROPIONATE | 338-76-1 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Fluthiacet-methyl | C15H15ClFN3O3S2 | CID 93542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluthiacet-methyl [drugfuture.com]
- 6. CN102286005B - Method for synthesizing fluthiacet-ethyl - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available Methyl 2-fluoro-2-methylpropanoate
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable results. Methyl 2-fluoro-2-methylpropanoate, a key building block in the synthesis of many pharmaceuticals and agrochemicals, is no exception.[1] Its fluorine moiety can significantly enhance the biological activity and stability of target molecules, making the integrity of this reagent paramount.[1] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound, complete with experimental protocols and supporting data to ensure you can confidently qualify this critical reagent for your research.
The Importance of Purity: Understanding Potential Impurities
The most common commercial synthesis route for this compound is the Fischer esterification of 2-fluoro-2-methylpropanoic acid with methanol, typically in the presence of an acid catalyst.[2][3][4][5] This seemingly straightforward reaction can introduce several potential impurities that may impact downstream applications.
Common Impurities to Consider:
-
Unreacted Starting Materials: Residual 2-fluoro-2-methylpropanoic acid and methanol. The carboxylic acid, in particular, can be problematic in subsequent reactions.
-
Byproducts of Synthesis: These can include dimers or other condensation products.
-
Residual Solvents and Catalysts: Depending on the purification process, traces of the acid catalyst or any solvents used can remain.
This guide will focus on a multi-pronged analytical approach to identify and quantify these potential impurities, providing a comprehensive purity profile. We will explore the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique depends on the specific information required. While some laboratories may rely on a single method, a comprehensive analysis employing orthogonal techniques provides the highest level of confidence in the purity of this compound.
| Analytical Technique | Information Provided | Strengths | Limitations |
| GC-MS | Quantitative purity assessment, identification of volatile impurities. | High sensitivity for volatile compounds, excellent separation efficiency, and mass spectral data for confident identification. | Not suitable for non-volatile or thermally labile impurities. Requires derivatization for some compounds. |
| HPLC-UV | Quantification of the main component and non-volatile, polar impurities. | Versatile for a wide range of compounds, including polar and non-volatile impurities. Established methodology in pharmaceutical analysis.[6] | May require specialized columns for highly polar impurities. UV detection requires a chromophore. |
| ¹H and ¹⁹F NMR | Structural confirmation, identification and quantification of impurities without the need for reference standards of the impurities. | Provides detailed structural information. ¹⁹F NMR is highly specific for fluorinated compounds with a wide chemical shift range and low background noise.[7][8] | Lower sensitivity compared to chromatographic techniques. Can be complex to interpret for mixtures. |
Experimental Protocols for Purity Determination
The following protocols are designed to be robust and self-validating, grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[7]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Assay
Rationale: GC is the industry standard for assessing the purity of volatile esters like this compound. Coupling it with a mass spectrometer allows for the definitive identification of any co-eluting impurities.
Experimental Workflow:
Caption: Workflow for GC-MS analysis of this compound.
Protocol:
-
Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in 10 mL of a suitable solvent, such as ethyl acetate, to create a 5 mg/mL solution.
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-350.
-
-
Data Analysis: Integrate the peak areas of all detected compounds. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Identify any impurities by comparing their mass spectra to a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) for Non-Volatile and Polar Impurities
Rationale: While GC-MS is excellent for volatile compounds, it may not detect more polar impurities like the starting carboxylic acid. Reverse-phase HPLC is well-suited for this purpose. Given the potential for highly polar impurities, a method that can handle these is crucial.[9]
Experimental Workflow:
Caption: Workflow for HPLC-UV analysis of this compound.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
HPLC Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Quantify the main peak and any impurities against a reference standard of known concentration. The low UV wavelength is chosen to detect the carboxylic acid impurity, which lacks a strong chromophore.
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
Rationale: NMR provides unambiguous structural confirmation of the main component and can be used for quantitative analysis (qNMR) without the need for impurity reference standards. ¹⁹F NMR is particularly powerful for fluorinated molecules due to its high sensitivity and the large chemical shift dispersion, which often allows for clear separation of signals from different fluorine-containing species.[7][8]
Experimental Workflow:
Caption: Workflow for NMR analysis of this compound.
Protocol:
-
Sample Preparation: Dissolve approximately 20 mg of this compound and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR) in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
NMR Parameters (500 MHz spectrometer):
-
¹H NMR:
-
Acquire a standard proton spectrum with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled fluorine spectrum.
-
-
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, multiplicities, and coupling constants with expected values.
-
Purity Assessment: Integrate the signals corresponding to the product and any identified impurities. The relative molar amounts can be determined from the integral ratios. For quantitative NMR (qNMR), the purity of the analyte can be calculated relative to the known concentration of the internal standard.
-
Hypothetical Comparison of Commercial Samples
To illustrate the application of these methods, let's consider hypothetical results from the analysis of three different commercial batches of this compound.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | ≥98% (GC) | ≥99% (GC) | ≥98% (GC) |
| GC-MS Purity (%) | 98.5 | 99.2 | 98.1 |
| 2-fluoro-2-methylpropanoic acid (HPLC, %) | 0.8 | 0.3 | 1.2 |
| Methanol (GC-MS, %) | 0.2 | <0.1 | 0.3 |
| Other Volatile Impurities (GC-MS, %) | 0.5 | 0.4 | 0.4 |
| ¹H NMR Purity (%) | 98.6 | 99.3 | 98.2 |
| ¹⁹F NMR | Single major peak | Single major peak | Major peak with minor impurity peak |
Analysis of Hypothetical Data:
-
Supplier A: Meets the stated purity. The main impurity is the starting carboxylic acid.
-
Supplier B: Exceeds the stated purity with low levels of all impurities. This would be the preferred source for applications requiring high purity.
-
Supplier C: While the GC purity is within specification, the HPLC and NMR analyses reveal a higher than desirable level of the starting carboxylic acid and an unidentified fluorinated impurity. This batch may be unsuitable for sensitive applications.
Conclusion
A comprehensive purity analysis of this compound requires a multi-technique approach. While GC-MS is a powerful tool for assay and volatile impurity determination, it should be complemented by HPLC for the detection of polar, non-volatile impurities such as the starting carboxylic acid. NMR spectroscopy provides invaluable structural confirmation and an orthogonal method for quantification. By employing these self-validating and robust analytical methods, researchers can ensure the quality and consistency of this critical building block, leading to more reliable and reproducible scientific outcomes.
References
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Agilent Technologies. (2011, November 21). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Analysis of Fatty Acid Methyl Esters in Egg Yolk Using GC–MS. Retrieved from [Link]
-
Bio-Byword Scientific Publishing. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]
-
ResearchGate. (2013, August 28). What process is most suitable for preparation of fatty acid methyl esters of rhamnolipids for GC-MS analysis?. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2008, May 30). 1H with 19F Decoupling. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
-
ACS Omega. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
- Google Patents. (n.d.). DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid.
-
Royal Society of Chemistry. (2019, May 1). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
- Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
-
Quora. (2016, September 11). What is the balanced chemical reaction between 2-methylpropanoic acid and ethanol, and what type of reaction is it?. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl isobutyrate, 547-63-7. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl isobutyrate | C5H10O2. Retrieved from [Link]
-
Synerzine. (2018, June 22). Methyl isobutyrate. Retrieved from [Link]
-
Filo. (2025, May 7). The reaction between methanol and propanoic acid produces ester and water. Retrieved from [Link]
-
Filo. (2025, May 5). QUESTION 23 The reaction between methanol and propanoic acid produces est. Retrieved from [Link]
-
MyTutor. (n.d.). Write equations for the reaction of propanoic acid with methanol and name any organic products. Retrieved from [Link]
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A Senior Application Scientist's Guide to Methyl 2-fluoro-2-methylpropanoate: A Comparative Performance Analysis
For the modern researcher in drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated building blocks indispensable tools. Among these, Methyl 2-fluoro-2-methylpropanoate (MFMP) has emerged as a versatile reagent for the introduction of a monofluoro-gem-dimethyl motif.
This guide provides an in-depth technical comparison of MFMP's performance in key organic transformations, benchmarked against its non-fluorinated counterpart and other common alternatives. We will delve into the mechanistic rationale behind its reactivity and provide detailed experimental protocols to empower researchers to effectively integrate this valuable reagent into their synthetic workflows.
Understanding this compound (MFMP): A Profile
This compound is a colorless liquid that serves as a key intermediate in the synthesis of a variety of compounds, from pharmaceuticals and agrochemicals to advanced fluorinated polymers.[1][2][3] Its utility stems from the presence of the α-fluoro group, which significantly influences the reactivity of the ester moiety.
Key Physicochemical Properties of MFMP:
| Property | Value |
| CAS Number | 338-76-1[2] |
| Molecular Formula | C₅H₉FO₂[2] |
| Molecular Weight | 120.12 g/mol [2] |
| Boiling Point | 109 °C[2] |
| Density | 1.03 g/mL[2] |
The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect. This has two major consequences for MFMP's reactivity:
-
Increased Acidity of α-Protons: While MFMP itself does not have α-protons, this effect is crucial for related α-fluoro esters that do, facilitating enolate formation.
-
Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the fluorine atom makes the carbonyl carbon more susceptible to nucleophilic attack.
These electronic perturbations are the foundation for MFMP's unique performance in reactions such as the Reformatsky and aldol-type condensations, which we will now explore in detail.
Benchmark Reaction: The Reformatsky Reaction
The Reformatsky reaction is a powerful method for the formation of β-hydroxy esters through the reaction of an α-haloester with an aldehyde or ketone in the presence of metallic zinc.[4] This reaction proceeds via the formation of an organozinc intermediate, known as a Reformatsky enolate.
Comparative Reactivity Analysis
| Reagent | Structure | Expected Performance in Reformatsky Reaction |
| This compound (MFMP) | Favorable. The electron-withdrawing fluorine atom is expected to facilitate the oxidative insertion of zinc to form the Reformatsky enolate. The resulting enolate's nucleophilicity would be tempered, potentially leading to higher selectivity and reduced side reactions compared to more reactive enolates. | |
| Methyl 2-methylpropanoate | Not applicable. This non-halogenated ester cannot directly participate in the classical Reformatsky reaction as it lacks the necessary leaving group for zinc insertion. | |
| Ethyl 2-bromoisobutyrate | Standard. As a bromo-ester, it is a classic substrate for the Reformatsky reaction. The resulting zinc enolate is highly reactive, leading to good yields but potentially lower selectivity with sensitive substrates.[5] |
Causality of Performance: The C-F bond in MFMP is stronger than the C-Br bond in ethyl 2-bromoisobutyrate. However, the powerful inductive effect of the fluorine atom would still render the α-carbon susceptible to oxidative addition by activated zinc. The key difference lies in the nature of the resulting enolate. The fluorine atom in the MFMP-derived enolate will stabilize the negative charge, making it a "softer" and less reactive nucleophile compared to the enolate from ethyl 2-bromoisobutyrate. This can be advantageous in preventing undesired side reactions, such as self-condensation of the aldehyde or ketone starting material.
Experimental Workflow: A Representative Reformatsky Protocol
The following protocol is a representative procedure for a Reformatsky reaction using an α-bromo ester, which can be adapted for use with MFMP with appropriate optimization.
Detailed Protocol:
-
Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add zinc dust (2.0 eq.). Activate the zinc by stirring with a catalytic amount of iodine in dry THF until the brown color disappears.
-
Reaction Initiation: To the activated zinc suspension, add a solution of the aldehyde or ketone (1.0 eq.) in dry THF.
-
Enolate Formation and Addition: Slowly add the α-halo ester (e.g., Ethyl 2-bromoisobutyrate, 1.5 eq.) to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validation: The success of this protocol is validated by the formation of the desired β-hydroxy ester, which can be characterized by NMR and mass spectrometry. The absence of significant amounts of starting materials and byproducts (e.g., from self-condensation) indicates an efficient reaction.
Benchmark Reaction: Aldol-Type Condensation
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the nucleophilic addition of an enolate to a carbonyl compound. In a "crossed" aldol condensation, two different carbonyl compounds are used. To avoid a complex mixture of products, one of the partners should be non-enolizable (lacks α-protons).
Here, we will consider the crossed aldol-type condensation of the enolate derived from MFMP with a non-enolizable aldehyde, benzaldehyde , and compare its expected performance with the enolate of its non-fluorinated analog, Methyl 2-methylpropanoate .
Comparative Reactivity Analysis
| Reagent Enolate | Structure | Expected Performance in Aldol-Type Condensation |
| From this compound (MFMP) | Challenging but Potentially Selective. The electron-withdrawing fluorine atom will stabilize the enolate, making it less nucleophilic. This may require stronger bases or harsher conditions for its formation and subsequent reaction. However, the reduced reactivity could lead to higher selectivity in complex settings. | |
| From Methyl 2-methylpropanoate | Standard. The enolate is readily formed with common bases like LDA. Its higher reactivity ensures good yields in additions to aldehydes, although it may be less selective in the presence of multiple electrophilic sites. |
Causality of Performance: The stability of the α-fluoro enolate derived from MFMP is a double-edged sword. While it tempers reactivity, potentially leading to cleaner reactions, it also presents a higher activation barrier for the desired carbon-carbon bond formation. The choice of base and reaction conditions is therefore critical to achieving a successful outcome with MFMP in an aldol-type reaction.
Experimental Workflow: A Representative Aldol-Type Protocol
The following diagram outlines a general procedure for a crossed aldol-type reaction.
Sources
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A Senior Application Scientist's Guide to Cross-Validation of Experimental Results Using Methyl 2-fluoro-2-methylpropanoate
For researchers, scientists, and professionals in drug development, the integrity of experimental data is paramount. The choice of reagents and building blocks in a synthetic pathway can have a profound impact on reaction outcomes, influencing everything from yield and purity to the biological activity of the final compound. This guide provides an in-depth technical comparison of Methyl 2-fluoro-2-methylpropanoate and its alternatives, offering a framework for the cross-validation of experimental results.
This compound is a valuable fluorinated building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide will explore the practical implications of these properties through a comparative lens, providing the necessary protocols and data to validate your own experimental findings.
The Critical Role of Cross-Validation in Synthesis
In the context of chemical synthesis, cross-validation involves comparing the results obtained from different experimental pathways to reach the same target molecule. This process is essential for verifying the robustness and reliability of a particular synthetic route. By systematically comparing the performance of a fluorinated building block like this compound against its non-fluorinated or other halogenated analogs, researchers can gain a deeper understanding of the structure-activity relationship and make more informed decisions in their synthetic design.
Comparative Analysis: The Impact of Fluorination
The primary distinction of this compound lies in the presence of a fluorine atom at the α-position. This single substitution has a cascade of effects on the molecule's reactivity and the properties of the resulting products. To illustrate these effects, we will compare this compound with two logical alternatives:
-
Methyl 2-methylpropanoate: The direct non-fluorinated analog.
-
Methyl 2-chloro-2-methylpropanoate: An alternative halogenated analog.
The following table summarizes the key physicochemical properties of these compounds, which underpin their differing reactivities.
| Property | This compound | Methyl 2-methylpropanoate | Methyl 2-chloro-2-methylpropanoate |
| CAS Number | 338-76-1[1][2] | 547-63-7[3] | 22421-97-2[4] |
| Molecular Weight | 120.12 g/mol [1][2] | 102.13 g/mol [3] | 136.58 g/mol [4] |
| Boiling Point | 109 °C[1] | Not specified | Not specified |
| Purity (Typical) | ≥95% to ≥98% (GC)[1][2] | Not specified | Not specified |
The electronegativity of the halogen atom is a critical factor influencing the electrophilicity of the carbonyl carbon and the stability of potential intermediates in nucleophilic substitution reactions. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, which is a key determinant of the reaction mechanism and rate.
Experimental Cross-Validation: A Practical Workflow
To objectively compare the performance of these building blocks, a standardized experimental protocol is necessary. A common application for such esters is in nucleophilic substitution reactions. The following workflow outlines a process for comparing the reactivity of this compound and its analogs in a representative SN2 reaction.
Caption: A generalized workflow for the cross-validation of building block performance in a nucleophilic substitution reaction.
Detailed Experimental Protocol: Nucleophilic Azidation
This protocol provides a step-by-step method for the comparative azidation of the selected methyl propanoate derivatives.
Materials:
-
This compound (Purity: ≥98%)
-
Methyl 2-methylpropanoate (Purity: ≥98%)
-
Methyl 2-chloro-2-methylpropanoate (Purity: ≥98%)
-
Sodium Azide (NaN3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Reaction Setup: In three separate, oven-dried round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
Addition of Ester: To each flask, add the respective ester (1.0 equivalent) and the internal standard.
-
Reaction: Stir the mixtures at a constant temperature (e.g., 60 °C) and monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Work-up: Once the reactions are complete (or after a set time for comparison), cool the flasks to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by 1H NMR and GC-MS to determine the yield and purity.
Anticipated Results and Mechanistic Insights
The choice of halogen in the starting material is expected to significantly influence the reaction rate and potentially the reaction mechanism.
-
Methyl 2-chloro-2-methylpropanoate: This compound is likely to react via an SN1-like mechanism due to the ability of the chlorine to act as a good leaving group and the formation of a relatively stable tertiary carbocation.
-
This compound: The C-F bond is significantly stronger than the C-Cl bond, making fluoride a poorer leaving group. However, the strong electron-withdrawing nature of fluorine increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack in an SN2 fashion. The reaction rate will be a balance between these opposing effects.
-
Methyl 2-methylpropanoate: Lacking a good leaving group at the α-position, this compound is not expected to undergo nucleophilic substitution under these conditions.
The following table presents a hypothetical but mechanistically sound comparison of expected outcomes, which should be validated by experimental data.
| Building Block | Predominant Mechanism | Expected Relative Rate | Expected Yield | Key Considerations |
| This compound | SN2 | Moderate | Good to Excellent | Strong C-F bond may require more forcing conditions. |
| Methyl 2-methylpropanoate | No reaction | N/A | 0% | Serves as a negative control. |
| Methyl 2-chloro-2-methylpropanoate | SN1-like | Fast | Good | Potential for side reactions due to carbocation intermediate. |
The Broader Implications for Drug Development
The choice between a fluorinated and a non-fluorinated building block extends beyond reaction kinetics. The incorporation of fluorine can profoundly impact the biological properties of the final molecule.
Caption: The influence of choosing a fluorinated building block on the properties of a potential drug candidate.
The strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. Furthermore, the electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which can in turn affect the binding affinity of the molecule to its biological target.
Conclusion
The cross-validation of experimental results using this compound and its analogs is a crucial exercise for any research scientist in the field of drug discovery and development. This guide provides a framework for conducting such a comparative study, from the underlying chemical principles to a practical experimental protocol. By systematically evaluating the performance of different building blocks, researchers can optimize their synthetic strategies and gain valuable insights into the structure-activity relationships that govern the efficacy of their target molecules. The use of fluorinated building blocks like this compound offers a powerful tool for fine-tuning the properties of bioactive compounds, and a thorough understanding of their comparative performance is essential for innovation in the field.
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The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]
-
MDPI. Synthesis of Fluorinated Polymers and Evaluation of Wettability. [Link]
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PubMed. Synthesis of Fluorinated Polymers and Evaluation of Wettability. [Link]
-
MDPI. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]
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-
ResearchGate. Synthesis and Comparative Evaluation of Fluorinated and Hydrocarbon Protic Ionic Liquids for Oilfield Applications. [Link]
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The Royal Society of Chemistry. ARTICLE. [Link]
-
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-
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-
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-
PubMed. Generalizable Synthesis of Highly Fluorinated Ionic Liquids. [Link]
-
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-
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The Strategic Application of Methyl 2-fluoro-2-methylpropanoate in Modern Synthesis: A Comparative Guide
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] This has led to a significant portion of pharmaceuticals and agrochemicals on the market containing at least one fluorine atom.[2][3] Consequently, the development of efficient and selective fluorinating agents is of paramount importance.
This guide provides a comprehensive overview of Methyl 2-fluoro-2-methylpropanoate, a versatile and increasingly utilized fluorinated building block. We will delve into its applications, compare its performance with other established fluorinating agents, and provide detailed experimental protocols to illustrate its practical utility for researchers, scientists, and drug development professionals.
This compound: A Profile
This compound (CAS 338-76-1) is a colorless liquid that serves as a valuable intermediate in organic synthesis.[4][5] Its structure incorporates a quaternary carbon center bearing a fluorine atom, a methyl group, and a methyl ester. This arrangement offers a unique combination of steric and electronic properties that can be exploited in various synthetic transformations.
Key Properties:
| Property | Value |
| Molecular Formula | C₅H₉FO₂ |
| Molecular Weight | 120.12 g/mol [6][7] |
| Boiling Point | 109 °C[4] |
| Purity (typical) | ≥98%[6][7] |
The presence of the fluorine atom at a tertiary carbon center makes it a useful precursor for introducing the fluoroisobutyrate moiety into larger molecules. This can be particularly advantageous in medicinal chemistry, where the gem-dimethyl group can provide steric shielding and influence the conformation of the molecule, while the fluorine atom enhances metabolic stability.
Applications in Synthesis
This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][8]
Pharmaceutical Development
The introduction of fluorine-containing groups is a common strategy to improve the pharmacokinetic profile of drug candidates.[1][9] this compound serves as an important intermediate in the synthesis of fluorinated drugs, potentially leading to enhanced efficacy and reduced side effects.[4]
Agrochemicals
In the agrochemical sector, this compound is used in the formulation of herbicides and pesticides.[8] The incorporation of fluorine can lead to increased potency and selectivity of the active ingredients, as well as improved environmental profiles.[3][10] For instance, it is a key intermediate in the synthesis of some triazine herbicides and plant growth regulators.[8]
Polymer Science
The compound also finds applications in the synthesis of fluorinated polymers. These materials are known for their enhanced thermal and chemical resistance, making them suitable for a variety of applications.[4]
Comparative Analysis with Other Fluorinating Agents
The choice of a fluorinating agent is a critical decision in the design of a synthetic route. While this compound is a valuable building block, it is important to understand its role in the broader context of fluorination chemistry. Fluorinating agents are generally classified as either nucleophilic or electrophilic.
Nucleophilic Fluorinating Agents: These reagents deliver a fluoride anion (F⁻) to an electrophilic carbon center. Common examples include:
-
Diethylaminosulfur Trifluoride (DAST): A widely used reagent for the deoxofluorination of alcohols, aldehydes, and ketones. However, it is thermally unstable and can be hazardous to handle.
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): A more thermally stable alternative to DAST, offering a better safety profile for large-scale applications.[11]
Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon center. Prominent examples include:
-
Selectfluor® (F-TEDA-BF₄): A versatile, stable, and easy-to-handle crystalline solid. It is widely used for the fluorination of a broad range of substrates.[12][13]
-
N-Fluorobenzenesulfonimide (NFSI): Another stable and effective electrophilic fluorinating agent, often considered milder than Selectfluor®.[12]
This compound as a Fluorinated Building Block
Unlike the reagents listed above, which are used to directly introduce a fluorine atom, this compound serves as a fluorinated building block . This means it provides a pre-functionalized fragment containing a fluorine atom that can be incorporated into a larger molecule through standard organic transformations such as ester hydrolysis, transesterification, or reactions involving the enolate of the corresponding carboxylic acid.
Advantages of the Building Block Approach:
-
Stereochemical Control: When a chiral center is present, using a building block can be a straightforward way to introduce fluorine with a defined stereochemistry.
-
Functional Group Tolerance: It avoids the often harsh conditions and reactive intermediates associated with direct fluorination, which can be incompatible with sensitive functional groups elsewhere in the molecule.
-
Predictability: The reactions to incorporate the building block are often more predictable and higher-yielding than direct fluorination reactions.
Limitations:
-
Limited to the Fluoroisobutyrate Moiety: Its application is restricted to the introduction of this specific structural unit.
-
Multi-step Synthesis: Incorporating the building block may require more synthetic steps compared to a direct late-stage fluorination.
The following table provides a high-level comparison of these approaches:
| Feature | Direct Fluorination (e.g., DAST, Selectfluor®) | Fluorinated Building Block (e.g., this compound) |
| Function | Introduces a single fluorine atom | Introduces a pre-fluorinated molecular fragment |
| Versatility | High; can fluorinate various positions | Limited to the specific structure of the building block |
| Reaction Conditions | Can be harsh; may require special handling | Generally milder; standard organic transformations |
| Functional Group Tolerance | Can be a challenge | Generally higher |
| Stereocontrol | Can be difficult to achieve | Can be inherent to the building block |
| Synthetic Strategy | Often used for late-stage functionalization | Typically used in the early to middle stages of a synthesis |
Experimental Protocols
While specific, detailed protocols for every application of this compound are proprietary or scattered throughout the literature, the following representative procedures illustrate its use in common synthetic transformations.
Protocol 1: Hydrolysis to 2-Fluoro-2-methylpropanoic Acid
This protocol describes the basic hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 eq)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of THF (or MeOH) and water in a round-bottom flask equipped with a magnetic stir bar.
-
Add LiOH (or NaOH) to the solution and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-fluoro-2-methylpropanoic acid.
Protocol 2: Amide Coupling of 2-Fluoro-2-methylpropanoic Acid
This protocol outlines the formation of an amide bond, a common transformation in the synthesis of biologically active molecules.
Materials:
-
2-Fluoro-2-methylpropanoic acid (from Protocol 1) (1.0 eq)
-
A primary or secondary amine (1.1 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-fluoro-2-methylpropanoic acid in anhydrous DCM or DMF, add the amine and DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent (PyBOP or HATU) portion-wise and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations described in the experimental protocols.
Caption: Workflow for the hydrolysis of this compound.
Caption: Workflow for the amide coupling of 2-Fluoro-2-methylpropanoic Acid.
Conclusion
This compound represents a valuable tool in the synthetic chemist's arsenal, particularly for the introduction of the fluoroisobutyrate moiety. Its utility as a fluorinated building block offers a reliable and often milder alternative to direct fluorination methods, especially when dealing with complex molecules with sensitive functional groups. While it may not possess the broad applicability of general fluorinating agents like Selectfluor® or DAST, its strategic use in the early to middle stages of a synthesis can provide an efficient pathway to novel fluorinated compounds with potentially enhanced pharmacological properties. As the demand for sophisticated fluorinated molecules in the life sciences continues to grow, the importance of such well-defined fluorinated building blocks is set to increase.
References
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. [Journal Name, if available].
- [Author, A. A.] (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Journal Name, if available].
- [Author, A. A.] (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS - University of Amsterdam.
- [Author, A. A.] (2025). A Comparative Guide to Modern Fluorination Agents in Organic Synthesis. Benchchem.
- [Author, A. A., et al.] (n.d.).
- [Author, A. A., et al.] (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.
- [Author, A. A.] (2009, August 13).
- [Author, A. A.] (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology.
- [Author, A. A., et al.] (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- [Author, A. A.] (2022, March 28).
- [Author, A. A., et al.] (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- [Author, A. A., et al.] (2012, September). Fluorine: The New Kingpin of Drug Discovery.
- [Author, A. A., et al.] (2021, May 31). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science.
- [Author, A. A.] (2024, September 16). PFAS-free synthesis of fluorinated drugs and pesticides. Chemistry World.
- [Author, A. A., et al.] (2014, November). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29.
- (n.d.).
- [Author, A. A., et al.] (n.d.).
- (n.d.).
- [Author, A. A.] (2018, October 8).
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- (n.d.).
- (2025, October 14).
- (n.d.). Preparation method of 2-fluoro methyl acrylate.
- (n.d.). Selectfluor. Wikipedia.
- (n.d.).
- (n.d.). CAS 146805-74-5: Methyl (2R)
- (n.d.).
- (n.d.). Selectfluor™. Sigma-Aldrich.
- (n.d.). Stereoselective one step fluorination process for the preparation of 2-flouropropionate.
- (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- [Author, A. A., et al.] (2021, July 27). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Semantic Scholar.
- [Author, A. A., et al.] (n.d.). Role of Selectfluor® in the reported fluorination reaction.
- (n.d.). This compound | CAS 338-76-1 | SCBT. Santa Cruz Biotechnology.
- (n.d.).
- [Author, A. A.] (n.d.).
- [Author, A. A., et al.] (2025, August 10). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.
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A Cost-Benefit Analysis of Methyl 2-fluoro-2-methylpropanoate in Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and methyl groups into molecular scaffolds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic properties. Methyl 2-fluoro-2-methylpropanoate has emerged as a versatile building block in this context, offering a unique combination of functionalities. This guide provides an in-depth cost-benefit analysis of utilizing this compound in research, presenting a comparative study against common alternative fluorinating and methylating agents. We will delve into the practical aspects of cost, reaction efficiency, safety, and handling, supported by experimental protocols and data to inform your selection of the most appropriate synthetic tools.
The Strategic Advantage of this compound
This compound (MFMP) is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure incorporates both a fluorine atom and a methyl ester, making it a useful precursor for introducing the α-fluoro-α-methylpropionate moiety into larger molecules. This can significantly enhance biological activity and metabolic stability, crucial factors in drug development.[1] Researchers appreciate its ease of handling and compatibility with various reaction conditions, allowing for efficient synthesis processes.[1] It is utilized in the synthesis of fluorinated polymers, which are valued for their chemical resistance and thermal stability, making them ideal for coatings and insulation materials.[1]
Comparative Analysis: MFMP vs. The Alternatives
The utility of MFMP is best understood in the context of alternative reagents used for fluorination and methylation. Here, we compare it with common laboratory reagents for these transformations.
Data Presentation: A Head-to-Head Comparison
| Reagent | Primary Use | Cost (per gram) | Key Advantages | Key Disadvantages | Safety Concerns |
| This compound | Introduction of the α-fluoro-α-methylpropionate moiety | ~$7-10 | Versatile building block, stable, ease of handling.[1] | Not a direct fluorinating or methylating agent for general substrates. | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. |
| Selectfluor® | Electrophilic Fluorination | ~$4-5 | Stable solid, high yields, broad substrate scope, mild reaction conditions.[2] | Can be expensive for large-scale synthesis. | Oxidizer, skin and eye irritant. |
| DAST | Nucleophilic Deoxyfluorination | ~$20-30 | Effective for converting alcohols and carbonyls to fluorides.[3] | Thermally unstable, can decompose explosively. Highly toxic byproducts (HF). | Highly toxic, corrosive, reacts violently with water. |
| Diazomethane | Methylation (especially of carboxylic acids) | N/A (typically generated in situ) | Highly reactive, clean reactions with N₂ as the only byproduct.[4] | Extremely toxic and explosive gas.[5] | Highly toxic, explosive, carcinogenic. |
| TMS-diazomethane | Methylation (safer alternative to diazomethane) | ~$28 (for 10mL of 0.6M solution)[6] | Safer to handle than diazomethane, commercially available in solution.[7] | Toxic, potential for formation of silyl artifacts.[8] | Toxic, flammable. |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we present detailed experimental protocols for representative reactions using some of the discussed reagents.
Experimental Workflow: A Visual Overview
Caption: Generalized workflow for a chemical synthesis reaction.
Protocol 1: Electrophilic Fluorination of a β-Ketoester using Selectfluor®
This protocol describes the monofluorination of a β-ketoester, a common transformation in medicinal chemistry.
Materials:
-
β-ketoester (1 mmol)
-
Selectfluor® (1.1 equiv, 1.1 mmol)
-
Acetonitrile (MeCN) (5 mL)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of the β-ketoester in acetonitrile (5 mL) in a round-bottom flask, add Selectfluor® (1.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time can be several hours.[9]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.
Expected Yield: Yields for this type of reaction are often high, typically in the range of 80-95%.
Protocol 2: Deoxyfluorination of an Alcohol using DAST
This protocol illustrates the conversion of a primary alcohol to its corresponding fluoride, a reaction for which DAST is commonly employed.
Materials:
-
Primary alcohol (1 mmol)
-
Diethylaminosulfur trifluoride (DAST) (1.2 equiv, 1.2 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Dissolve the primary alcohol in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 equivalents) dropwise to the cooled solution via a dropping funnel.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: Yields for the deoxyfluorination of primary alcohols with DAST are generally good, often ranging from 65-97%.
Protocol 3: Methylation of a Carboxylic Acid using TMS-diazomethane
This protocol provides a safer alternative to using diazomethane for the esterification of carboxylic acids.
Materials:
-
Carboxylic acid (1 mmol)
-
Trimethylsilyldiazomethane (TMS-diazomethane) (2.0 M in hexanes, 1.2 equiv, 0.6 mL)
-
Methanol (0.5 mL)
-
Toluene (5 mL)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
Dissolve the carboxylic acid in a mixture of toluene (5 mL) and methanol (0.5 mL) in a round-bottom flask.
-
Add TMS-diazomethane (1.2 equivalents) dropwise to the solution at room temperature. Effervescence (evolution of nitrogen gas) should be observed.
-
Stir the reaction mixture at room temperature for 30 minutes, or until the yellow color of the TMS-diazomethane persists.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to obtain the corresponding methyl ester. The product is often pure enough for subsequent steps without further purification.
Expected Yield: This method typically provides near-quantitative yields of the methyl ester.[7]
Causality Behind Experimental Choices
The choice of reagent and reaction conditions is dictated by the specific transformation and the nature of the substrate.
-
Selectfluor® is an electrophilic fluorinating agent, meaning it delivers a "F+" equivalent. It is therefore suitable for fluorinating electron-rich centers such as enolates, making it ideal for β-ketoesters. The reaction is often run under mild, neutral conditions.[2]
-
DAST , on the other hand, is a nucleophilic deoxyfluorinating agent. It reacts with alcohols to form an intermediate that is then displaced by fluoride. This process requires low temperatures to control the reactivity and minimize side reactions. The use of an inert atmosphere is crucial due to its moisture sensitivity.
-
TMS-diazomethane serves as a source of diazomethane for the methylation of acidic protons, such as those in carboxylic acids. The reaction proceeds via protonation of the diazomethane followed by nucleophilic attack of the carboxylate. The presence of methanol is often catalytic and helps to facilitate the reaction.
The Verdict: A Cost-Benefit Perspective
The choice between this compound and its alternatives is highly dependent on the specific research goals.
Caption: Decision tree for selecting the appropriate reagent.
-
For introducing the intact α-fluoro-α-methylpropionate group: this compound is the most direct and cost-effective option. It serves as a pre-functionalized building block, simplifying the synthetic route.
-
For general fluorination: If the goal is to introduce a fluorine atom onto a different type of substrate, an electrophilic or nucleophilic fluorinating agent is necessary. Selectfluor® offers a good balance of reactivity, safety, and cost for many applications. DAST is highly effective for deoxyfluorination but its hazardous nature necessitates stringent safety precautions.
-
For methylation: For the simple methylation of carboxylic acids, TMS-diazomethane is a much safer and more convenient alternative to the highly explosive diazomethane, despite its higher initial cost.
References
-
Mechanochemical electrophilic fluorination of liquid beta-ketoesters. Cardiff University ORCA. [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. [Link]
-
A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. PubMed. [Link]
-
Selectfluor fluorinating reage | 439479-100G | SIGMA-ALDRICH | SLS. Scientific Laboratory Supplies. [Link]
-
The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. [Link]
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Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. [Link]
-
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed Central. [Link]
-
Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. ResearchGate. [Link]
-
Derivatization of Carboxylic Acids With Diazomethane. Scribd. [Link]
-
Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. RSC Publishing. [Link]
-
8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. ResearchGate. [Link]
-
Diethylaminosulfur Trifluoride (DAST). Common Organic Chemistry. [Link]
-
Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PubMed Central. [Link]
-
Selectfluor Chemical 140681-55-6, Technical Grade, 900ml at ₹ 1250/kg in New Delhi. IndiaMART. [Link]
-
Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. ResearchGate. [Link]
-
Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications. PubMed Central. [Link]
-
Diazomethane makes methyl esters from carboxylic acids. University of Liverpool. [Link]
-
(PDF) Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. ResearchGate. [Link]
-
Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Semantic Scholar. [Link]
-
Methyl fluoroalkanoate as methyl-transferring reagent. Unexpected participation of BAl2 (SN2) mechanism in the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines. ResearchGate. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Pricing Table. DAST.EU. [Link]
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Reactivities of electrophilic N–F fluorinating reagents. RSC Publishing. [Link]
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A quantitative reactivity scale for electrophilic fluorinating reagents. PubMed Central. [Link]
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Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents. ACS Publications. [Link]
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Drug Abuse Screening Test (DAST-10). CAMH Online Store. [Link]
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2-Fluoro-2-methylpropan-1-amine hydrochloride. PubChem. [Link]
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2-Fluoro-2-methylpropan-1-amine. PubChem. [Link]
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A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. IRIS. [Link]
-
Gold Price per Gram. APMEX. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-fluoro-2-methylpropanoate
Introduction: Methyl 2-fluoro-2-methylpropanoate (CAS RN: 338-76-1) is a valuable fluorinated ester intermediate, widely utilized in the synthesis of pharmaceuticals and agrochemicals where the introduction of a fluorine atom can enhance metabolic stability and binding affinity.[1] However, its utility in the laboratory is matched by its significant hazardous properties. As researchers and drug development professionals, our responsibility extends beyond synthesis to the safe and compliant management of chemical waste. This guide provides a comprehensive, principles-based approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental stewardship. The procedures outlined herein are grounded in established safety protocols and regulatory standards, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Profile and Risk Assessment: Understanding the "Why"
Effective disposal begins with a thorough understanding of the risks. This compound is not a benign organic ester; its chemical properties demand rigorous safety controls. Its primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Implication for Handling & Disposal |
| Highly Flammable Liquid | H225 | The liquid and its vapor are highly flammable. Vapors are heavier than air and can travel to a distant ignition source.[2] All handling and disposal operations must be conducted away from open flames, sparks, or hot surfaces, utilizing non-sparking tools and grounded equipment to prevent static discharge.[2][3][4][5] |
| Skin Corrosion/Burns | H314 | Direct contact causes severe skin burns and damage. This necessitates the use of robust personal protective equipment (PPE) and dictates immediate, specific first-aid measures in case of exposure. |
| Serious Eye Damage | H314 | The compound can cause severe and potentially irreversible eye damage upon contact. Appropriate eye and face protection is mandatory, and an eyewash station must be immediately accessible. |
| Halogenated Organic Compound | N/A | As a fluorinated organic compound, this chemical falls into the category of halogenated waste. This classification is critical for waste segregation, as it cannot be mixed with non-halogenated solvent waste streams and requires specific disposal routes, often involving high-temperature incineration, to comply with environmental regulations.[6][7][8] |
Mandatory Safety Protocols & Personal Protective Equipment (PPE)
Before handling or disposing of any quantity of this compound, the following engineering controls and PPE must be in place. This creates a self-validating system of safety where risks identified in the hazard profile are directly mitigated.
-
Engineering Controls:
-
Certified Chemical Fume Hood: All transfers and handling must occur within a properly functioning fume hood to prevent the inhalation of vapors and contain any potential spills.
-
Safety Shower & Eyewash Station: Must be readily accessible and tested regularly. Immediate access is critical given the compound's corrosive nature.[9]
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impermeable, chemical-resistant gloves (e.g., Neoprene or heavyweight Nitrile). Always check the glove manufacturer's compatibility chart.
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required to protect against splashes that can cause severe eye damage.
-
Body Protection: A flame-retardant laboratory coat must be worn. For larger quantities or significant spill risk, a chemical-resistant apron is also recommended.
-
Footwear: Closed-toe shoes are mandatory.
-
Disposal Workflow and Decision Diagram
The following diagram outlines the decision-making process for the safe management of this compound waste. It provides a clear visual path from waste generation to final containerization, ensuring that the correct protocol is followed for each scenario.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Unused or Waste this compound (Bulk Liquid)
This protocol applies to the disposal of the chemical in its liquid form, whether it is leftover, off-spec, or a reaction byproduct.
-
Work Area Preparation: Ensure you are working in a designated waste handling area within a chemical fume hood. Remove all potential ignition sources from the vicinity.[2][10]
-
Container Selection: Obtain a designated waste container approved for flammable, halogenated organic liquids. The container must be in good condition, with a secure, vapor-tight lid.
-
Grounding: If transferring more than 5 gallons, the waste container and the source container must be electrically bonded and grounded to prevent the buildup of static electricity, which can ignite the flammable vapors.[5][11]
-
Waste Transfer: Carefully pour the liquid waste into the container using a funnel to minimize splashing. Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
Secure and Label: Securely close the container. Label it clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive).
-
Storage: Move the sealed container to your laboratory's designated satellite accumulation area for hazardous waste, awaiting pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.
Protocol B: Management of Small Spills (<50 mL)
This protocol addresses the immediate cleanup and disposal of minor spills.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is larger than 50 mL or if you feel unsafe, evacuate and contact your EHS office immediately.
-
Control Vapors and Ignition Sources: Ensure all ignition sources are extinguished or removed.[3][4] Maintain ventilation by keeping the fume hood sash at the appropriate height.
-
Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Using non-sparking tools (e.g., plastic or brass scoops), carefully collect the absorbed material.[2][3]
-
Containerize: Place the collected material into a designated container for solid hazardous waste. Follow the containerization and labeling steps outlined in Protocol C.
Protocol C: Disposal of Contaminated Materials (PPE, Absorbents, Glassware)
This protocol covers items that are grossly contaminated with this compound.
-
Segregation: Do not mix contaminated solids with general laboratory trash. These items are now considered hazardous waste.
-
Rinsing (Glassware): For empty, contaminated glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone) in a fume hood. The resulting rinsate must be disposed of as halogenated liquid waste (see Protocol A).
-
Containerization: Place contaminated gloves, absorbent pads, and rinsed glassware into a heavy-duty plastic bag or a designated solid waste container.
-
Labeling: Securely seal the bag or container. Attach a hazardous waste label, clearly listing "Solid Waste contaminated with this compound" and the associated hazards.
-
Storage: Store the container in the satellite accumulation area for pickup by a licensed waste disposal service.[6][12]
Regulatory Compliance and Final Verification
The disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][11][13][14] As a halogenated organic compound, it falls under specific waste codes and cannot be land-disposed without treatment.[8][15]
The Golden Rule: Never dispose of this compound down the drain.[3][11] This action is a serious regulatory violation and poses a significant threat to aquatic ecosystems and water treatment infrastructure.
Final Check: Always consult your institution's specific EHS guidelines. They will provide information on approved waste containers, labeling requirements, and pickup schedules, ensuring your disposal practices are in full compliance with local, state, and federal law.[9]
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- SAFETY DATA SHEET - 2-FLUORO-2-METHYLPROPANOIC ACID. Apollo Scientific.
- Chemical Safety Data Sheet MSDS / SDS - Methyl (2R)
- Methyl 2-Fluoro-2-methylpropionate 338-76-1. Tokyo Chemical Industry Co., Ltd. (APAC).
- This compound | CAS 338-76-1. Santa Cruz Biotechnology.
- Methyl 2-Fluoro-2-methylpropionate 338-76-1. Tokyo Chemical Industry (India) Pvt. Ltd.
- Methyl 2-fluoropropanoate Safety D
- METHYL 2-FLUORO-2-METHYLPROPION
- Methyl 2-fluoro-2-methylpropion
- SAFETY DATA SHEET - Methyl 2-hydroxyisobutyr
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-fluoro-2-methylpropanoate
This guide provides an essential framework for researchers, scientists, and drug development professionals on the correct selection and use of Personal Protective Equipment (PPE) when handling Methyl 2-fluoro-2-methylpropanoate. Moving beyond a simple checklist, we will explore the causality behind each recommendation, ensuring that every protocol is a self-validating system for safety. Your well-being in the laboratory is paramount, and a deep, mechanistic understanding of PPE protocols is the foundation of a robust safety culture.
Hazard Analysis: Understanding the Compound
This compound (CAS No. 338-76-1) is a flammable and corrosive fluorinated ester.[1][2] A thorough understanding of its properties is non-negotiable for establishing safe handling procedures. The primary dangers stem from its high flammability and its ability to cause severe skin and eye damage.[2]
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary PPE for any given task.[3][4] This guide serves as a specialized assessment for this specific compound.
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Value | Source |
| CAS Number | 338-76-1 | [2][5][6] |
| Molecular Formula | C₅H₉FO₂ | [2][6] |
| Molecular Weight | 120.12 g/mol | [2][6] |
| Appearance | Colorless to almost colorless clear liquid | [2][6] |
| Boiling Point | 109 °C | [2][6] |
| Flash Point | 22 °C | [2] |
| Signal Word | Danger | [2] |
| Key Hazard Statements | H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | [1][2][7] |
The Core Principle: A Multi-Layered PPE Strategy
PPE is the final and critical barrier between you and a chemical hazard.[4] It should always be used in conjunction with engineering controls (e.g., fume hoods) and administrative controls (e.g., Standard Operating Procedures).[8][9] Our strategy for this compound is built on establishing layers of protection.
Detailed PPE Protocol
A risk assessment is required to select the appropriate PPE for any given task.[8][10] The following protocol is based on the known hazards of this compound.
Part A: Primary Protection (Minimum Requirements for All Handling)
This is the baseline PPE required for any work involving this compound, even for small quantities within a certified chemical fume hood.
-
Body Protection : A flame-resistant lab coat is mandatory due to the high flammability of the compound.[10][11] Standard cotton or polyester-blend lab coats are insufficient as they can ignite and melt.
-
Eye Protection : Chemical splash goggles that meet ANSI Z87 standards are the minimum requirement.[8] They must form a seal around the eyes to protect against splashes and vapors.[12]
-
Hand Protection : Nitrile gloves are a common starting point for general chemical resistance.[10] However, for fluorinated compounds, it is crucial to consult the glove manufacturer's compatibility chart.[11] For enhanced protection, especially when handling larger volumes or for prolonged tasks, double-gloving is strongly recommended.[11]
-
General Attire : Full-length pants and closed-toe shoes are minimum requirements for any laboratory work.[8]
Part B: Secondary & Task-Specific Protection (Enhanced Measures)
These additional layers of PPE are required when the risk of exposure is elevated, such as when handling larger volumes (>50 mL), working outside of a fume hood (not recommended), or during procedures with a high splash potential.
-
Face Protection : A full-face shield must be worn in addition to chemical splash goggles whenever there is a significant splash hazard.[8][10][11] The face shield protects the entire face from direct contact.
-
Enhanced Body Protection : A chemical-resistant apron made of materials like neoprene or butyl rubber should be worn over the flame-resistant lab coat. This provides an additional barrier against corrosive liquid splashes.
Part C: Respiratory Protection
Work with this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[9] However, respiratory protection is necessary in specific scenarios:
-
Emergency Situations : In the event of a large spill or a failure of engineering controls.
-
Poor Ventilation : When working in areas where ventilation is insufficient to maintain exposure below permissible limits.[10]
In such cases, a NIOSH-approved respirator with cartridges appropriate for organic vapors is required.[13] A full-face respirator offers the added benefit of integrated eye protection. All personnel required to wear respirators must be part of a formal respiratory protection program, including fit testing and training, as mandated by OSHA's 29 CFR 1910.134.
Step-by-Step Guide to Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Emergency Protocol: PPE in Case of Spills or Exposure
In the event of an accident, the correct use and removal of PPE are vital.
-
Small Spills : Personnel with appropriate training and PPE can manage small spills.[11] Alert others in the area. Wear your full task-specific PPE. Contain the spill with a compatible absorbent material (e.g., vermiculite) and collect it into a sealed, labeled container for hazardous waste disposal.[1]
-
Large Spills : Evacuate the area immediately. Contact your institution's emergency response team.[11]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and PPE.[11][14] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.[11][14]
Decontamination and Disposal of Contaminated PPE
All disposable PPE that has been contaminated with this compound must be considered hazardous waste.
-
Gloves and other disposables : Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Lab Coats : Reusable lab coats must be professionally laundered by a service familiar with handling chemically contaminated clothing. Do not take them home.[1]
-
Waste Streams : All waste containing fluorinated compounds must be segregated and disposed of according to institutional and federal guidelines.[11] Do not mix with other waste streams unless compatibility is confirmed.
By adhering to this comprehensive PPE strategy, you build a resilient and trustworthy safety system that protects you, your colleagues, and your research.
References
-
Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety. [Link]
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OSHA's PPE Laboratory Standards . Clarion Safety Systems. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . PMC - NIH. [Link]
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OSHA Lab Safety Equipment: Requirements & Compliance Guide . LabRepCo. [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . EPA. [Link]
- Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
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Fluorine Safety Information . Rutgers University. [Link]
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Proper disposal of chemicals . Sciencemadness Wiki. [Link]
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Guidelines for Disposing of PFAs . MCF Environmental Services. [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety . Certified Safety. [Link]
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Personal Protective Equipment (PPE) Glove Chart . University of Tennessee, Knoxville. [Link]
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Chemical Resistant Gloves . CP Lab Safety. [Link]
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Safety Data Sheet: 2-Methyl-2-propanol . Carl ROTH. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
